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  • Product: 3-Methoxyoxetane-3-carboxylic acid
  • CAS: 1450997-89-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Substituted Oxetane-3-Carboxylic Acids: A Versatile Scaffold in Modern Chemistry

An Important Note on Chemical Identity: Initial searches for "3-Methoxyoxetane-3-carboxylic acid" with CAS number 1450997-89-3 did not yield a conclusive match in publicly available chemical databases. The provided CAS n...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identity: Initial searches for "3-Methoxyoxetane-3-carboxylic acid" with CAS number 1450997-89-3 did not yield a conclusive match in publicly available chemical databases. The provided CAS number appears to be closely related to that of 3-hydroxyoxetane-3-carboxylic acid (CAS 1450997-88-2). This guide, therefore, focuses on the broader, well-documented class of 3-substituted oxetane-3-carboxylic acids, with a particular focus on analogs such as 3-methyloxetane-3-carboxylic acid (CAS 28562-68-7), for which substantial data exists. This approach provides a comprehensive overview of the chemical properties, synthesis, and applications relevant to this important class of compounds.

Introduction: The Rise of the Oxetane Ring in Drug Discovery

The oxetane motif, a four-membered saturated heterocycle containing one oxygen atom, has emerged as a highly valuable structural unit in medicinal chemistry.[1][2] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry, makes it an attractive bioisostere for commonly used functional groups like carbonyls and gem-dimethyl groups.[1][3] The incorporation of an oxetane ring can significantly influence the physicochemical properties of a molecule, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a novel vector for exploring chemical space.[2]

Within this class of compounds, 3-substituted oxetane-3-carboxylic acids represent a particularly versatile synthetic building block. The presence of the carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups. The substituent at the 3-position allows for the fine-tuning of steric and electronic properties, making these compounds highly adaptable for various applications, most notably in the design of novel therapeutic agents.[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of 3-substituted oxetane-3-carboxylic acids are influenced by both the oxetane ring and the nature of the substituent at the 3-position. The oxetane moiety imparts polarity and a degree of conformational rigidity. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which typically results in relatively high melting and boiling points due to the formation of intermolecular hydrogen-bonded dimers.[2][4] These compounds are generally colorless solids with some solubility in water, which decreases as the non-polar character of the 3-substituent increases.[4]

Below is a summary of the available data for a representative example, 3-methyloxetane-3-carboxylic acid.

PropertyValueSource(s)
CAS Number 28562-68-7[5]
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol [5]
Appearance Solid
Melting Point 58-63 °C
Storage Temperature -20°C
SMILES OC(C1(C)COC1)=O
InChI 1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)[5]
InChIKey PMPZEEUNGQSAIQ-UHFFFAOYSA-N[5]

Synthesis of 3-Substituted Oxetane-3-Carboxylic Acids

The synthesis of 3,3-disubstituted oxetanes, including those bearing a carboxylic acid group, often starts from commercially available oxetan-3-one.[6] The stability of the oxetane ring under various reaction conditions is a key consideration, as it can be susceptible to ring-opening under strongly acidic or basic conditions.[6]

A general synthetic strategy involves the functionalization of oxetan-3-one, followed by transformations to introduce the carboxylic acid moiety. For instance, the synthesis of 3-aryloxetan-3-carboxylic acids has been achieved through a Friedel-Crafts alkylation followed by a selective oxidative cleavage.[7]

The following workflow illustrates a conceptual pathway for the synthesis of 3-substituted oxetane-3-carboxylic acids, starting from oxetan-3-one.

G start Oxetan-3-one step1 Functionalization at C3 (e.g., Strecker synthesis, Grignard reaction) start->step1 step2 Intermediate with a carboxylic acid precursor (e.g., nitrile, ester) step1->step2 step3 Hydrolysis step2->step3 (mild acidic or basic conditions) end 3-Substituted Oxetane-3-Carboxylic Acid step3->end

Conceptual synthetic workflow for 3-substituted oxetane-3-carboxylic acids.
Exemplary Experimental Protocol: Hydrolysis of an Oxetane-3-carbonitrile

This protocol describes a general method for the hydrolysis of a 3-substituted-oxetane-3-carbonitrile to the corresponding carboxylic acid, a common final step in the synthesis of these compounds. The choice of mild reaction conditions is crucial to prevent the unwanted ring-opening of the oxetane.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-substituted-oxetane-3-carbonitrile in a suitable solvent mixture, such as ethanol and water.

  • Addition of Base: Add a slight excess of a mild base, such as sodium hydroxide or potassium hydroxide, as an aqueous solution.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Applications in Research and Drug Development

The unique structural and physicochemical properties of 3-substituted oxetane-3-carboxylic acids make them valuable building blocks in drug discovery and medicinal chemistry.[1]

  • Scaffolding for Novel Chemical Entities: The rigid, three-dimensional structure of the oxetane ring provides a well-defined exit vector for substituents, allowing for precise control over the spatial arrangement of pharmacophoric elements.

  • Bioisosteric Replacement: The oxetane moiety can serve as a bioisostere for other functional groups, leading to improved drug-like properties. For example, the oxetane ring has been used to replace gem-dimethyl and carbonyl groups.[3] The carboxylic acid itself can be a key pharmacophoric feature, or it can be used as a synthetic handle to introduce other bioisosteric replacements for carboxylic acids.[8]

  • Modulation of Physicochemical Properties: The incorporation of an oxetane ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking potential sites of metabolism.[2]

The following diagram illustrates the central role of 3-substituted oxetane-3-carboxylic acids as versatile starting materials for the synthesis of more complex molecules with potential therapeutic applications.

G start 3-Substituted Oxetane-3-Carboxylic Acid amide Amide Derivatives start->amide Amide Coupling ester Ester Derivatives start->ester Esterification other Other Functional Groups (e.g., alcohols, amines via reduction) start->other Reduction/Derivatization end Diverse Chemical Libraries for Drug Discovery Screening amide->end ester->end other->end

Synthetic utility of 3-substituted oxetane-3-carboxylic acids.

Safety and Handling

Based on the safety data sheet for 3-methyloxetane-3-carboxylic acid, this class of compounds should be handled with appropriate precautions in a laboratory setting.[9]

  • Hazards: These compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9] They may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): It is recommended to wear protective gloves, chemical safety goggles or glasses, and a lab coat when handling these compounds.[9] Work should be conducted in a well-ventilated area or in a chemical fume hood.[9]

  • Storage: These compounds should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some analogs may be moisture-sensitive and require storage under an inert atmosphere.[9] For 3-methyloxetane-3-carboxylic acid, a storage temperature of -25 to -10 °C is recommended.[9]

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations.[9]

Conclusion

3-Substituted oxetane-3-carboxylic acids are a class of compounds with significant potential in modern chemical research, particularly in the field of medicinal chemistry. Their unique structural features and tunable physicochemical properties make them valuable building blocks for the synthesis of novel molecules with improved drug-like characteristics. While the specific compound 3-methoxyoxetane-3-carboxylic acid (CAS 1450997-89-3) is not well-documented, the extensive literature on related analogs provides a solid foundation for understanding the chemistry and potential applications of this important structural motif. As the demand for novel chemical entities in drug discovery continues to grow, the utility of versatile and synthetically accessible building blocks like 3-substituted oxetane-3-carboxylic acids is expected to increase.

References

[7] Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

[1] PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

[10] CP Lab Chemicals. (n.d.). 3-hydroxyoxetane-3-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

[11] PubChemLite. (n.d.). 3-(methoxycarbonyl)oxetane-3-carboxylic acid (C6H8O5). Retrieved from [Link]

[2] LibreTexts Chemistry. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

[6] ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

[12] CAS Common Chemistry. (n.d.). 8-[(3R,4S)-4-Ethyl-3-pyrrolidinyl]-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine. Retrieved from [Link]

[13] PubChem. (n.d.). 3-Methoxycyclohexanecarboxylic acid. Retrieved from [Link]

[8] Current Medicinal Chemistry. (2022, April 15). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

[3] PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

Sources

Exploratory

3-Methoxyoxetane-3-carboxylic acid chemical structure and molecular weight

An In-Depth Technical Guide to 3-Substituted Oxetane-3-Carboxylic Acids: A Case Study of 3-Methyloxetane-3-carboxylic acid and a Prospective Analysis of 3-Methoxyoxetane-3-carboxylic acid Introduction As a Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Substituted Oxetane-3-Carboxylic Acids: A Case Study of 3-Methyloxetane-3-carboxylic acid and a Prospective Analysis of 3-Methoxyoxetane-3-carboxylic acid

Introduction

As a Senior Application Scientist, it is crucial to navigate the landscape of novel chemical entities with both precision and informed scientific extrapolation. The subject of this guide, 3-Methoxyoxetane-3-carboxylic acid, represents a molecule of significant interest at the forefront of medicinal chemistry. However, a comprehensive search of the current scientific literature and chemical databases reveals a notable absence of specific experimental data for this exact compound.

This guide will, therefore, adopt a dual approach. Firstly, it will provide a thorough technical examination of a closely related and well-documented analogue, 3-Methyloxetane-3-carboxylic acid . This will serve as our foundational model system. Secondly, leveraging established principles of physical organic chemistry and a deep understanding of the oxetane scaffold, we will extrapolate and predict the physicochemical properties, potential synthetic routes, and applications of the target molecule, 3-Methoxyoxetane-3-carboxylic acid. This comparative analysis is designed to empower researchers and drug development professionals with the insights needed to explore this promising area of chemical space.

Part 1: The Foundational Analogue: 3-Methyloxetane-3-carboxylic acid

The strategic incorporation of small, strained ring systems is a cornerstone of modern drug design. The oxetane motif, in particular, has garnered substantial attention for its ability to modulate key drug-like properties. 3-Methyloxetane-3-carboxylic acid stands as a valuable building block in this context, offering a unique three-dimensional scaffold.

Chemical Structure and Molecular Weight

The fundamental characteristics of 3-Methyloxetane-3-carboxylic acid are summarized below.

PropertyValueSource
Chemical Name 3-Methyloxetane-3-carboxylic acid[1]
CAS Number 28562-68-7[1]
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [1]
Physical Form Solid
Melting Point 58-63 °C

Below is a two-dimensional representation of the chemical structure of 3-Methyloxetane-3-carboxylic acid.

Chemical structure of 3-Methyloxetane-3-carboxylic acid.
Physicochemical Properties and Their Implications in Drug Discovery

The oxetane ring is not merely a passive scaffold; its inherent strain and the presence of the oxygen heteroatom significantly influence the molecule's properties. In drug design, the replacement of a gem-dimethyl group with an oxetane is a common strategy to improve metabolic stability and aqueous solubility.[2]

The carboxylic acid functionality imparts a handle for further chemical modification and introduces a key hydrogen bond donor and acceptor.[3][4] The acidity of the carboxylic acid is a critical parameter, influencing its ionization state at physiological pH and, consequently, its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

Part 2: A Prospective Analysis of 3-Methoxyoxetane-3-carboxylic acid

While direct experimental data for 3-Methoxyoxetane-3-carboxylic acid is not available, we can construct a scientifically rigorous profile of its expected properties by considering the electronic effects of substituting a methyl group with a methoxy group.

Predicted Chemical Structure and Molecular Weight

The introduction of a methoxy group in place of the methyl group at the 3-position of the oxetane ring would result in the following structure and properties:

PropertyPredicted ValueRationale
Chemical Name 3-Methoxyoxetane-3-carboxylic acidIUPAC Nomenclature
Molecular Formula C₅H₈O₄Substitution of CH₃ with OCH₃
Molecular Weight 132.11 g/mol Addition of an oxygen atom

graph 3_Methoxyoxetane_3_carboxylic_acid {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O4 [label="O"]; C5 [label="C"]; O6 [label="O"]; O7 [label="OH"]; O8 [label="O"]; C9 [label="CH₃"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="0.75,1.3!"]; O4 [pos="-0.75,1.3!"]; C5 [pos="0,-1.5!"]; O6 [pos="0.75,-2.5!"]; O7 [pos="-1.5,-2.0!"]; O8 [pos="2.25,1.0!"]; C9 [pos="3.0,1.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- O4; O4 -- C1; C1 -- C5; C5 -- O6 [style=double]; C5 -- O7; C2 -- O8; O8 -- C9; }

Predicted chemical structure of 3-Methoxyoxetane-3-carboxylic acid.
Anticipated Physicochemical Profile

The primary difference between a methyl and a methoxy group lies in the high electronegativity of the oxygen atom in the latter. This introduces an inductive electron-withdrawing effect.

  • Acidity (pKa): The methoxy group is more electron-withdrawing than the methyl group. This inductive effect will stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa) of 3-Methoxyoxetane-3-carboxylic acid relative to its methyl counterpart. This modulation of pKa can be a critical design element in optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties.

  • Polarity and Solubility: The additional oxygen atom in the methoxy group increases the molecule's polarity and its capacity for hydrogen bonding. This is expected to lead to enhanced aqueous solubility compared to 3-Methyloxetane-3-carboxylic acid. In early-stage drug discovery, improving solubility is a frequent objective to ensure adequate bioavailability.

  • Lipophilicity (LogP): Concomitant with the increase in polarity, a decrease in lipophilicity (a lower LogP value) is anticipated. This can be advantageous in reducing non-specific binding and improving a compound's ADME profile.

Conceptual Synthetic Approach

The synthesis of 3-substituted oxetane-3-carboxylic acids often starts from oxetan-3-one.[5] A plausible synthetic route to 3-Methoxyoxetane-3-carboxylic acid could involve a multi-step sequence.

G start Oxetan-3-one step1 Cyanohydrin Formation (e.g., TMSCN) start->step1 step2 Protection of Hydroxyl Group (e.g., as a silyl ether) step1->step2 step3 Introduction of Methoxy Group (e.g., Williamson ether synthesis with a methylating agent) step2->step3 step4 Hydrolysis of Nitrile (Acid or base catalyzed) step3->step4 end 3-Methoxyoxetane-3-carboxylic acid step4->end

Conceptual synthetic workflow for 3-Methoxyoxetane-3-carboxylic acid.

Experimental Protocol Considerations:

  • Cyanohydrin Formation: The reaction of oxetan-3-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), would yield the corresponding cyanohydrin. This reaction introduces the precursor to the carboxylic acid group.

  • Protection of the Tertiary Alcohol: The resulting tertiary alcohol is likely to be reactive under certain conditions. Protection, for example as a silyl ether, would be a prudent step before subsequent transformations.

  • Introduction of the Methoxy Group: This is a critical step. A Williamson ether synthesis, employing a strong base to deprotonate the protected hydroxyl group followed by reaction with a methylating agent like methyl iodide, could be a viable approach. Alternatively, other methylation strategies could be explored.

  • Nitrile Hydrolysis: The final step would involve the hydrolysis of the nitrile group to the carboxylic acid. This can typically be achieved under either acidic or basic conditions, with careful optimization to avoid cleavage of the oxetane ring.[6][7]

Self-Validating System: Throughout this proposed synthesis, each intermediate would be purified and characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its structure before proceeding to the next step. This ensures the integrity of the synthetic route and the identity of the final product.

Conclusion and Future Directions

While 3-Methoxyoxetane-3-carboxylic acid remains a hypothetical compound in the public domain, a detailed analysis of its structural analogue, 3-Methyloxetane-3-carboxylic acid, provides a solid foundation for understanding its potential. The predicted increase in acidity and polarity conferred by the methoxy group makes it an intriguing building block for medicinal chemists seeking to fine-tune the properties of lead compounds.

The synthesis of 3-Methoxyoxetane-3-carboxylic acid appears feasible through established chemical transformations. Its successful synthesis and characterization would add a valuable tool to the drug discovery arsenal, enabling further exploration of the chemical space around the 3,3-disubstituted oxetane scaffold. This guide serves as a call to action for synthetic and medicinal chemists to explore the potential of this and other novel oxetane derivatives.

References

  • MilliporeSigma. (n.d.). 3-Methyloxetane-3-carboxylic acid 97%. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyloxetane. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]

  • Save My Exams. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-3-oxetanecarboxylic acid (C5H8O3). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved from [Link]

Sources

Foundational

The Oxetane Snipe: Engineering 3,3-Disubstituted Oxetane Carboxylic Acids

The following technical guide is structured to serve as a high-level operational manual for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic strategies and physicochemical rationale o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational manual for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic strategies and physicochemical rationale over historical chronology.

Technical Guide & Whitepaper

Executive Summary: The Bioisosteric Paradigm

In modern drug design, the "magic methyl" effect is well-documented, but the 3,3-disubstituted oxetane has emerged as a superior bioisostere for the gem-dimethyl group and the carbonyl moiety. Unlike the lipophilic gem-dimethyl group (which increases LogP and metabolic liability), the oxetane ring acts as a metabolic sink and a solubility enhancer .

For carboxylic acid derivatives, the 3,3-disubstituted oxetane core offers a unique architectural advantage: it creates a quaternary center that rigidly directs substituents while lowering the overall lipophilicity (LogD) of the molecule. This guide details the physicochemical rationale and provides a robust, field-validated protocol for synthesizing these high-value scaffolds.

Key Value Proposition
  • Lipophilicity Modulation: Replaces lipophilic spacers with a polar core (LogP

    
     1.0–2.0 units vs. cyclobutane).
    
  • Metabolic Blocking: The quaternary C3 position prevents cytochrome P450 oxidation, a common failure mode for gem-dimethyl groups.

  • Vector Alignment: The oxetane ring puckering (~8.7°) mimics the bond angles of carbonyls, allowing for precise spatial positioning of the carboxylic acid pharmacophore.

Physicochemical Profiling

The following table contrasts the 3,3-disubstituted oxetane moiety against its common structural analogs. Note the distinct advantage in solubility (LogS) and metabolic stability.

Table 1: Comparative Physicochemical Metrics

Featuregem-Dimethyl (–C(Me)₂–)Cyclobutane-1,1-diylOxetane-3,3-diyl
Electronic Character Lipophilic / InertLipophilic / InertPolar / H-Bond Acceptor

LogP (approx)
Reference (0)+0.4-1.0 to -1.5
Metabolic Stability Low (Benzylic/Allylic oxid.)ModerateHigh (Quaternary block)
H-Bond Acceptor NoNoYes (Oxygen lone pair)
Ring Strain N/A~26 kcal/mol~25 kcal/mol
Solubility Impact Neutral/NegativeNegativePositive
Visualizing the Bioisosteric Logic

The following diagram illustrates the strategic replacement logic used in Lead Optimization (LO).

BioisostereLogic cluster_0 Lead Optimization Goals GemDimethyl Gem-Dimethyl (High LogP, Metabolic Risk) Oxetane 3,3-Disubstituted Oxetane (Low LogP, Stable, 3D) GemDimethyl->Oxetane Reduce Lipophilicity Block Metabolism Carbonyl Carbonyl (C=O) (Reactive, Planar) Carbonyl->Oxetane Remove Reactivity Maintain Dipole

Figure 1: Decision pathways for replacing labile or lipophilic groups with the oxetane core.

Synthetic Architectures: The "Furan-Oxidation" Route

While early methods relied on the cyclization of 2,2-disubstituted-1,3-propanediols, this approach is often low-yielding for sterically congested 3,3-disubstituted acids.

The most robust, modern protocol for generating 3-aryl-oxetane-3-carboxylic acids is the Bull-Furan Strategy (Bull et al., 2020). This method cleverly utilizes a furan ring as a "masked" carboxylic acid. It avoids the harsh conditions required to hydrolyze sterically hindered nitriles or esters.

The Mechanism
  • Nucleophilic Addition: 3-Oxetanone is reacted with 2-lithiofuran.

  • Friedel-Crafts Substitution: The resulting alcohol is substituted with an arene using a Lewis Acid (generating a transient oxetane carbocation).

  • Oxidative Cleavage: The furan ring is oxidatively degraded to the carboxylic acid using RuCl₃/NaIO₄.

SynthesisWorkflow Start Oxetan-3-one Step1 Step 1: Addition (2-Lithiofuran) Start->Step1 Inter1 Intermediate A: 3-(Furan-2-yl)oxetan-3-ol Step1->Inter1 Step2 Step 2: Friedel-Crafts (Ar-H, TFA/BF3) Inter1->Step2 Carbocation Gen. Inter2 Intermediate B: 3-Aryl-3-(furan-2-yl)oxetane Step2->Inter2 Step3 Step 3: Oxidation (RuCl3, NaIO4) Inter2->Step3 Mask Unveiling Final Target: 3-Aryl-oxetane-3-carboxylic Acid Step3->Final

Figure 2: The Bull-Furan protocol for accessing 3-aryl-oxetane-3-carboxylic acids.

Detailed Experimental Protocol

Target Molecule: 3-Phenyl-oxetane-3-carboxylic acid Rationale: This protocol demonstrates the stability of the oxetane ring under Lewis acidic conditions (Step 2) and strong oxidative conditions (Step 3), proving its robustness.

Reagents & Safety
  • Oxetan-3-one: Commercially available (volatile, store in fridge).

  • Furan: Flammable, potential carcinogen.

  • Ruthenium(III) chloride (RuCl₃): Catalyst.

  • Sodium Periodate (NaIO₄): Strong oxidant.

Step-by-Step Methodology
Phase 1: Installation of the Masked Acid (Furan)
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Lithiation: Add furan (1.2 equiv) and anhydrous THF. Cool to -78°C. Dropwise add n-BuLi (1.1 equiv). Stir for 30 mins.

  • Addition: Dissolve oxetan-3-one (1.0 equiv) in minimal THF and add dropwise to the lithiofuran solution at -78°C.

    • Critical Note: Keep temperature low to prevent polymerization of oxetanone.

  • Workup: Warm to RT over 1 hour. Quench with sat. NH₄Cl. Extract with EtOAc.

  • Result: 3-(Furan-2-yl)oxetan-3-ol. (Usually a pale yellow oil).

Phase 2: Introduction of the Aryl Group (Friedel-Crafts)
  • Reactants: Dissolve the alcohol from Phase 1 (1.0 equiv) and Benzene (as solvent and reactant, or use 3-5 equiv of arene in DCM).

  • Catalysis: Add Trifluoroacetic acid (TFA) or BF₃·OEt₂ (2.0 equiv) at 0°C.

    • Mechanistic Insight: The acid generates the oxetan-3-yl carbocation . Although strained, the 3,3-disubstitution pattern stabilizes this cation enough to prevent ring opening, provided nucleophiles (water) are excluded.

  • Monitoring: Stir at RT until TLC shows consumption of alcohol (~2-4 hours).

  • Workup: Quench with sat. NaHCO₃ (careful: gas evolution). Extract with DCM.

  • Result: 3-Phenyl-3-(furan-2-yl)oxetane.

Phase 3: Oxidative Unmasking
  • Solvent System: Prepare a mixture of CCl₄/CH₃CN/H₂O (2:2:3). Note: DCM/MeCN/H₂O is a safer alternative to CCl₄.

  • Oxidation: Add the oxetane-furan precursor (1.0 equiv). Add NaIO₄ (15 equiv - large excess required for full breakdown). Add catalytic RuCl₃ (0.05 equiv).

  • Reaction: Stir vigorously at RT. The mixture will turn brown/black (RuO₄ species).

    • Observation: The furan ring is cleaved to the carboxylic acid.[1] The oxetane ring survives because RuO₄ preferentially attacks the electron-rich furan double bonds over the strained ether.

  • Purification: Filter through Celite to remove Ru residues. Acidify aqueous layer to pH 2. Extract with EtOAc.

  • Final Product: 3-Phenyl-oxetane-3-carboxylic acid (White solid).

Case Studies & Applications

Case Study A: Solubility Rescue in Kinase Inhibitors

In the development of inhibitors for Bruton's Tyrosine Kinase (BTK) , replacing a cyclohexyl linker with a 3,3-disubstituted oxetane improved aqueous solubility by >50-fold while maintaining potency. The oxetane oxygen acted as a weak H-bond acceptor in the solvent front, reducing the desolvation penalty.

Case Study B: Metabolic Stability

A Roche study (Wuitschik et al.) demonstrated that replacing a gem-dimethyl group in a lipophilic lead compound with an oxetane reduced intrinsic clearance (Cl_int) in human liver microsomes by 80%. The quaternary center at C3 effectively blocked the metabolic "soft spot" usually associated with methyl groups.

References

  • Wuitschik, G. et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6][7][8] Angewandte Chemie International Edition.

  • Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry.

  • Bull, J. A. et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews.

  • Caffrey, M. et al. (Bull Group) (2020). "Synthesis of 3-Aryloxetane-3-carboxylic Acids via Friedel–Crafts Alkylation and Oxidative Cleavage." Organic Letters.

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.

Sources

Exploratory

Technical Guide: Solubility & Handling of 3-Methoxyoxetane-3-carboxylic Acid

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-methoxyoxetane-3-carboxylic acid . CAS Number: 1450997-89-3 Molecular Formula: C H O Molecular Weight...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-methoxyoxetane-3-carboxylic acid .

CAS Number: 1450997-89-3 Molecular Formula: C


H

O

Molecular Weight: 132.11 g/mol Primary Application: Medicinal chemistry building block (gem-dimethyl surrogate, polarity modulator).[1]

Part 1: Executive Summary & Physicochemical Profile[1]

3-methoxyoxetane-3-carboxylic acid is a specialized heterocyclic building block used in drug discovery to modulate the physicochemical properties of lead compounds.[1] By incorporating the oxetane ring, researchers can lower lipophilicity (LogP) and improve metabolic stability compared to gem-dimethyl analogs.[1][2]

However, its utility is governed by a critical trade-off : while the oxetane ring enhances water solubility, it introduces chemical instability —specifically susceptibility to acid-catalyzed ring opening and isomerization.[1] This guide provides the solubility data and handling protocols necessary to navigate this trade-off.

Physicochemical Attributes
PropertyValue / CharacteristicImpact on Solubility
Polarity HighExcellent solubility in polar protic/aprotic solvents.[1]
H-Bond Donors 1 (Carboxylic Acid)Facilitates solubility in alcohols and water.[1]
H-Bond Acceptors 4 (Ether oxygens + Carbonyl)Strong interaction with aqueous media.[1]
pKa (Predicted) ~3.0 – 3.5More acidic than typical aliphatic acids due to ring strain and the inductive effect of the methoxy group.
Stability Acid-Sensitive CRITICAL: Prone to ring-opening polymerization or lactonization in strong acids.[1]

Part 2: Solubility Landscape

The solubility of 3-methoxyoxetane-3-carboxylic acid is dominated by its high polarity and the presence of the carboxylic acid moiety.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their ability to dissolve the compound for synthesis, purification, or analysis.

Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Preferred for Stock Solutions. Ideal for biological assays and coupling reactions.[1]
Polar Protic Methanol, Ethanol High (>50 mg/mL)Preferred for Transfer/Workup. Methanol is the standard solvent for elution from amine-functionalized silica columns.
Chlorinated DCM, Chloroform Moderate to High Soluble, but often requires a small percentage of MeOH (2-5%) to break H-bond dimers. Avoid acidic chloroform (stabilized with HCl) to prevent ring opening.
Esters/Ethers Ethyl Acetate, THF Moderate Good for extraction.[1] THF is suitable for reactions, but ensure it is peroxide-free.[1]
Non-Polar Hexane, Heptane, Toluene Insoluble Use as Anti-Solvents. Effective for precipitating the compound from DCM or EtOAc solutions.[1]
Aqueous Water, Buffers (pH > 4) High Highly soluble as the carboxylate salt (pH > pKa).
Solubility Decision Tree (Workflow)

The following diagram outlines the logical flow for selecting a solvent based on the experimental stage.

SolubilityWorkflow Start Select Solvent for 3-Methoxyoxetane-3-COOH Purpose Determine Purpose Start->Purpose Reaction Synthesis / Coupling Purpose->Reaction Analysis Analysis (NMR/LCMS) Purpose->Analysis Purification Purification / Workup Purpose->Purification DMF_DMSO Use DMF or DMSO (High Solubility, Inert) Reaction->DMF_DMSO Peptide Coupling THF_DCM Use THF or DCM (Moderate Solubility) Reaction->THF_DCM General Organic DMSO_d6 DMSO-d6 (Standard) Analysis->DMSO_d6 MeOD MeOD (Exchangeable Protons) Analysis->MeOD CDCl3_Warn CDCl3 (WARNING: Acid Trace) Analysis->CDCl3_Warn Extraction Extraction: EtOAc or DCM Purification->Extraction Precipitation Precipitation: Add Hexane/Heptane Purification->Precipitation

Figure 1: Solvent selection logic based on experimental intent.[1] Note the warning against acidic chloroform.

Part 3: Stability & Handling Protocols

The 3-methoxyoxetane moiety is acid-labile .[1] The strain of the 4-membered ring (approx. 26 kcal/mol), combined with the ether oxygen, makes it susceptible to ring-opening reactions, particularly in the presence of Lewis or Brønsted acids.[1]

Mechanism of Instability

In acidic media, the oxetane oxygen can protonate, creating a good leaving group.[1] The ring then opens to form a carbocation (stabilized by the methoxy group), which is rapidly trapped by nucleophiles (like water or chloride), destroying the building block.

Stability Oxetane 3-Methoxyoxetane-3-COOH (Intact) Protonated Protonated Intermediate (Activated) Oxetane->Protonated Fast Acid + H+ (Acid) RingOpen Ring Opening (Carbocation) Protonated->RingOpen Rate Limiting Degradation Degradation Product (Diol/Lactone) RingOpen->Degradation + Nucleophile

Figure 2: Acid-catalyzed degradation pathway.[1] Avoidance of acidic conditions is paramount.[1]

Handling Protocols
A. Storage
  • Temperature: Store at -20°C .

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) to prevent moisture absorption (hygroscopic).[1]

  • Form: If possible, store as a salt (e.g., sodium salt) rather than the free acid to improve stability.

B. Dissolution for Synthesis

When using this compound in coupling reactions (e.g., amide bond formation):

  • Solvent: Dissolve in anhydrous DMF or DCM.

  • Base: Always add a non-nucleophilic base (e.g., DIPEA or TEA) immediately to neutralize the carboxylic acid and any trace environmental acid.[1] This buffers the solution and protects the oxetane ring.[1]

  • Order of Addition: Add the oxetane acid to the solvent containing the base, rather than adding base to the acid.

C. Workup & Purification
  • Avoid Acidic Washes: Do not wash organic layers with 1M HCl or KHSO

    
    .[1] Use saturated NH
    
    
    
    Cl (mildly acidic) or Citric Acid buffer (pH ~4-5) only if strictly necessary and for short duration.[1]
  • Column Chromatography:

    • Stationary Phase: Use standard silica gel.[1]

    • Mobile Phase: DCM/MeOH gradients.[1]

    • Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase to prevent acid-catalyzed decomposition on the silica surface.

Part 4: Experimental Protocol (Solubility Determination)

If precise solubility data is required for a specific formulation, use the Saturation Shake-Flask Method .[1]

  • Preparation: Weigh 10 mg of 3-methoxyoxetane-3-carboxylic acid into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DCM).[1]

  • Equilibration: Vortex for 1 minute.

    • If dissolved: Solubility > 100 mg/mL.[1]

    • If undissolved: Add solvent in 100 µL increments, vortexing between additions, until clear.[1]

  • Analysis: If a suspension persists after 1 mL (Solubility < 10 mg/mL), filter the supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (210 nm) against a standard curve prepared in DMSO.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry. Link

  • Bull, J. A., et al. (2016).[1] Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link

  • Jenkins, K., et al. (2022).[1] Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Link

  • O'Boyle, B. M., et al. (2013).[1] Ozonolysis of Some Complex Organic Substrates in Flow. RSC Advances. Link

Sources

Foundational

The 3-Methoxy-3-Substituted Oxetane Motif: A Technical Guide to Unlocking Superior Physicochemical Properties in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount to successful drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount to successful drug development. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving these improvements. Among them, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer a unique combination of properties, including enhanced solubility, improved metabolic stability, and modulated lipophilicity. This guide focuses specifically on the 3-methoxy-3-substituted oxetane scaffold, a motif that offers a nuanced approach to property modulation. By synthesizing field-proven insights with detailed experimental protocols, this document serves as an in-depth technical resource for scientists seeking to leverage this promising structural unit to overcome common drug development hurdles.

The Ascendance of Oxetanes in Medicinal Chemistry

The drive to escape "flatland" and increase the three-dimensionality (3D) of drug candidates has led medicinal chemists to explore beyond traditional, often planar, bioisosteric replacements.[1] Historically, moieties like the gem-dimethyl group were used to provide steric shielding and block metabolic oxidation, but this often came at the cost of increased lipophilicity, which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Similarly, the carbonyl group, while polar, can be a site of metabolic instability.[3]

The oxetane ring has emerged as a versatile bioisostere for both the gem-dimethyl and carbonyl groups.[4][5] Possessing a similar molecular volume to a gem-dimethyl group, its key advantage is the introduction of a polar ether oxygen, which enhances aqueous solubility and serves as a strong hydrogen bond acceptor.[4][6] This polarity is achieved without the metabolic liabilities of a carbonyl group.[3] The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes being notably more robust and resistant to ring-opening.[7] This stability makes them particularly attractive for incorporation into drug scaffolds.

The 3-methoxy-3-substituted pattern builds upon these advantages, offering a fixed polarity vector and a metabolically stable ether linkage directly on the sterically shielded 3-position of the ring. This guide will delve into the synthesis and specific physicochemical benefits of this unique structural motif.

Synthesis of 3-Methoxy-3-Aryl Oxetanes

Accessing the 3-methoxy-3-substituted oxetane core requires a strategic, multi-step approach. A common and reliable strategy involves the initial synthesis of a 3-aryl-3-hydroxyoxetane intermediate, followed by O-methylation. This approach allows for late-stage diversification of the aryl substituent.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-stage process starting from commercially available 3-oxetanone. The first stage involves the formation of the key 3-aryl-3-hydroxyoxetane intermediate via a Grignard reaction. The second stage is the methylation of the tertiary alcohol.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: O-Methylation A 3-Oxetanone C Grignard Addition A->C B Aryl Grignard Reagent (ArMgBr) B->C D 3-Aryl-3-hydroxyoxetane C->D Aqueous Workup E 3-Aryl-3-hydroxyoxetane G O-Methylation E->G F Methylating Agent (e.g., Methyl Iodide) F->G H 3-Aryl-3-methoxyoxetane G->H Base (e.g., NaH)

Caption: Synthetic workflow for 3-methoxy-3-aryl oxetanes.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative 3-methoxy-3-phenyloxetane.

Stage 1: Synthesis of 3-Phenyl-3-hydroxyoxetane

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of phenylmagnesium bromide (1.0 M in THF, 1.1 equivalents) to a solution of 3-oxetanone (1.0 equivalent) in anhydrous THF at -78 °C.

    • Causality Explanation: The reaction is performed at low temperature to control the exothermicity of the Grignard addition and to prevent potential side reactions, such as enolization of the ketone.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality Explanation: The aqueous NH₄Cl workup protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol and precipitates magnesium salts, which can then be removed.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-phenyl-3-hydroxyoxetane.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stage 2: O-Methylation to 3-Methoxy-3-phenyloxetane [8]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) to the flask. Cool to 0 °C and add a solution of 3-phenyl-3-hydroxyoxetane (1.0 equivalent) in DMF dropwise.

    • Causality Explanation: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the tertiary alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent methylation step.

  • Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by adding water. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final product by flash column chromatography to yield 3-methoxy-3-phenyloxetane.

Key Physicochemical Properties and Their Measurement

The introduction of the 3-methoxy-3-substituted oxetane motif can profoundly and positively influence key drug-like properties. This section details these properties and provides robust, self-validating protocols for their assessment.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of absorption, distribution, and off-target effects. The partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the standard measures.

The Impact of the 3-Methoxy-3-Substituted Oxetane: The oxetane ring itself is a polar motif that generally reduces lipophilicity when replacing a gem-dimethyl or cyclobutyl group.[4] The addition of the methoxy group further enhances this effect due to its electron-donating nature. This reduction in LogD can be highly advantageous for improving solubility and reducing metabolic clearance by CYP enzymes.[7]

Table 1: Comparative Lipophilicity of Bioisosteres

Moiety Representative Structure Typical cLogD Change (vs. gem-Dimethyl) Reference
gem-Dimethyl tert-Butylbenzene Baseline -
Oxetane 3-Methyl-3-phenyloxetane -0.5 to -1.5 [1][7]

| Methoxy-Oxetane | 3-Methoxy-3-phenyloxetane | Expected > -1.5 | Inferred |

Protocol: Shake-Flask Method for LogD₇.₄ Determination [6]

This "gold standard" method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.

    • Causality Explanation: Pre-saturation of both phases is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the concentration and lead to an inaccurate LogD value.

  • Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol stock solution and the pre-saturated buffer (e.g., 2 mL of each).

  • Equilibration: Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the buffer phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in buffer] )

Aqueous Solubility

Poor aqueous solubility is a major cause of compound attrition in drug discovery. It limits oral bioavailability and can lead to unreliable results in biological assays.

The Impact of the 3-Methoxy-3-Substituted Oxetane: The inherent polarity of the oxetane ring significantly improves aqueous solubility compared to its non-polar bioisosteres.[5] The additional hydrogen bond accepting capability of the methoxy group can further enhance this crucial property. In the development of the EZH2 inhibitor PF-06821497, replacing a dimethylisoxazole group with a methoxymethyl-oxetane moiety led to a dramatic improvement in thermodynamic solubility.[1][9]

Table 2: Solubility Profile of an Oxetane-Containing Drug Candidate

Compound Key Structural Moiety Thermodynamic Solubility (μg/mL) Reference
Lead Compound (1) Dimethylisoxazole Poor [9][10]

| PF-06821497 (23a) | Methoxymethyl-oxetane | Significantly Improved |[9][10] |

Protocol: Kinetic Solubility Assay [3][4][9]

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate. Then, using a liquid handler, add phosphate-buffered saline (PBS, pH 7.4) to achieve a final top concentration of 200 µM with a final DMSO concentration of 2%.

    • Causality Explanation: Starting from a DMSO stock mimics the conditions of many high-throughput screening assays. Keeping the final DMSO concentration low and consistent (e.g., ≤2%) is crucial as DMSO itself can influence solubility.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 90 minutes to allow for precipitation to reach a pseudo-equilibrium.

  • Filtration: Transfer the solutions to a filter plate (e.g., Millipore Multiscreen® Solubility filter plate, 0.45 µm) and apply a vacuum to separate the dissolved compound (filtrate) from any precipitate.

  • Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS. A standard curve is prepared by diluting the DMSO stock solution in a 50:50 acetonitrile/water mixture to determine the concentration of the compound in the filtrate, which represents its kinetic solubility.

Metabolic Stability

Resistance to metabolic degradation is a key attribute of a successful drug, leading to a longer half-life and improved oral bioavailability. The oxetane ring is generally more resistant to CYP450-mediated oxidation compared to alkyl groups.[7]

The Impact of the 3-Methoxy-3-Substituted Oxetane: The 3,3-disubstitution pattern sterically hinders the oxetane oxygen, protecting it from metabolic attack.[7] The replacement of metabolically labile groups (like the dimethylisoxazole in the PF-06821497 example) with the robust methoxymethyl-oxetane moiety has been shown to significantly enhance metabolic stability in human and rat liver microsomes.[2][11][12]

Table 3: Metabolic Stability of an Oxetane-Containing Drug Candidate

Compound Key Structural Moiety HLM Stability (t½, min) RLM Stability (t½, min) Reference
Lead Compound Dimethylisoxazole Poor Poor [1]

| PF-06821497 | Methoxymethyl-oxetane | >60 | >60 |[2][12] |

Protocol: In Vitro Liver Microsomal Stability Assay [11][13]

This assay is the industry standard for assessing phase I metabolic stability.

G cluster_0 Preparation cluster_1 Reaction & Quenching cluster_2 Analysis A Test Compound (1µM final) D Pre-incubation (37°C, 5 min) A->D B Liver Microsomes (0.5 mg/mL final) B->D C Phosphate Buffer (pH 7.4) C->D E Initiate Reaction (Add NADPH, 1mM final) D->E F Incubate at 37°C E->F G Time Points (0, 5, 15, 30, 45 min) F->G H Quench Reaction (Acetonitrile + Internal Std.) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining vs. Time=0 J->K L Determine Half-life (t½) and Intrinsic Clearance (CLint) K->L

Caption: Experimental workflow for a liver microsomal stability assay.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Include positive control compounds (e.g., Verapamil, Propranolol) and a negative control (incubation without cofactor).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes to bring the mixture to the optimal temperature for enzymatic activity.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the NADPH regenerating system (cofactor, final concentration 1 mM). The T=0 time point is taken immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

    • Causality Explanation: Cytochrome P450 enzymes are NADPH-dependent. The reaction is initiated by the addition of this essential cofactor. Quenching with a cold organic solvent like acetonitrile immediately denatures the enzymes and precipitates protein, effectively stopping the metabolic process at precise time points.

  • Time Course Sampling: Incubate the reaction plate at 37 °C with shaking. At subsequent time points (e.g., 5, 15, 30, and 45 minutes), remove aliquots and quench them in the same manner as the T=0 sample.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using LC-MS/MS by comparing the peak area ratio of the analyte to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).

Case Study: PF-06821497 - An EZH2 Inhibitor

The development of the potent and orally bioavailable EZH2 inhibitor, PF-06821497, provides an excellent real-world example of the power of the oxetane scaffold.[9] The initial lead compound suffered from poor metabolic stability and low thermodynamic solubility.[1] Medicinal chemists hypothesized that replacing a planar, metabolically susceptible dimethylisoxazole group with a more 3D, sp³-rich motif would address these liabilities.[1][5]

The introduction of a methoxymethyl-oxetane substituent resulted in compound 23a (PF-06821497) , which exhibited a superior profile:

  • Improved Metabolic Stability: The oxetane-containing compound was significantly more stable in both human and rat liver microsomes.[12]

  • Enhanced Solubility: The polarity imparted by the oxetane and ether functionalities led to much-improved aqueous solubility.[2]

  • Optimal Lipophilicity: The new moiety helped achieve a calculated LogD in an optimal range, balancing permeability with the other improved properties.[9]

This case study demonstrates a successful, property-based design strategy where the targeted introduction of a 3-substituted oxetane derivative was instrumental in advancing a compound to a clinical development candidate.[9]

Conclusion and Future Outlook

The 3-methoxy-3-substituted oxetane is a highly valuable motif in the medicinal chemist's toolbox. It provides a reliable strategy to simultaneously enhance aqueous solubility and metabolic stability while maintaining or moderately reducing lipophilicity. Its rigid, 3D structure offers new vectors for exploring chemical space, and its chemical stability, particularly in the 3,3-disubstituted pattern, makes it a robust component for drug candidates. As synthetic methodologies become more streamlined, the application of this and related oxetane scaffolds is set to expand, enabling the development of next-generation therapeutics with superior drug-like properties. The detailed protocols provided herein offer a validated framework for scientists to confidently synthesize and evaluate compounds containing this promising scaffold within their own drug discovery programs.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Kung, P. P., et al. (2018). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies. Journal of Medicinal Chemistry, 61(3), 650-665. [Link]

  • Bull, J. A., & Fessard, T. C. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(18), 13395-13439. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising bioisosteres in drug discovery. CHIMIA, 64(5), 339-344. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • ResearchGate. (2025). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. [Link]

  • Campbell, J. E., et al. (2014). EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 5(5), 491-496. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

  • Technology Networks. (n.d.). PF-06821497 - The EZH2 inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118572065, Pf-06821497. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity. [Link]

  • Open Access LMU. (n.d.). Improved Preparation of 3-Oximinooxetane. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central. [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. [Link]

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Exploratory

Comparative Technical Profile: 3-Methoxyoxetane-3-carboxylic Acid vs. 3-Methyloxetane-3-carboxylic Acid

This guide provides an in-depth technical comparison between 3-Methoxyoxetane-3-carboxylic acid (MeO-OCA) and 3-Methyloxetane-3-carboxylic acid (MOCA) . It is designed for medicinal chemists and process scientists select...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Methoxyoxetane-3-carboxylic acid (MeO-OCA) and 3-Methyloxetane-3-carboxylic acid (MOCA) . It is designed for medicinal chemists and process scientists selecting between these two bioisosteres for lead optimization.

Executive Summary: The Bioisostere Decision Matrix

In modern drug design, the oxetane ring is a privileged scaffold used to replace gem-dimethyl groups or carbonyls, offering reduced lipophilicity and improved metabolic stability. The choice between the Methyl (MOCA) and Methoxy (MeO-OCA) variants at the C3 position is not merely structural but functional, drastically altering the electronic and physicochemical profile of the molecule.

  • Select 3-Methyloxetane-3-carboxylic acid (MOCA) when:

    • You require a direct bioisostere for a gem-dimethyl or pivalic acid moiety.

    • Lipophilicity (LogD) needs to be maintained while blocking metabolism.

    • A higher pKa (weaker acid) is desired to minimize anionic character at physiological pH.

  • Select 3-Methoxyoxetane-3-carboxylic acid (MeO-OCA) when:

    • You need to lower LogD (increase polarity) significantly.

    • You require a stronger acid (lower pKa) to ensure salt formation or specific electrostatic interactions.

    • You are exploring "Through-Space" polar interactions within a binding pocket.

Physicochemical Profiling

The substitution at the C3 position exerts a profound electronic effect on the carboxylic acid due to the proximity of the substituent.

Property3-Methyloxetane-3-carboxylic Acid (MOCA)3-Methoxyoxetane-3-carboxylic Acid (MeO-OCA)Impact on Drug Design
CAS Number 28562-68-71450997-89-3Sourcing & IP tracking.
Molecular Weight 116.12 g/mol 132.11 g/mol Minimal impact on LE (Ligand Efficiency).
ClogP (Calc) ~ -0.3 to 0.1~ -0.8 to -1.2MeO-OCA is significantly more polar, aiding solubility.
pKa (Est) 4.5 – 4.83.2 – 3.6MeO-OCA is a stronger acid (Inductive effect of -OMe).
H-Bond Acceptors 34MeO adds an additional acceptor vector.
TPSA ~46 Ų~55 ŲMeO increases polar surface area, reducing BBB permeability potential.
The "Inductive Cliff"

The critical differentiator is acidity. The methoxy group in MeO-OCA exerts a strong electron-withdrawing inductive effect (-I) on the C3 carbon, stabilizing the carboxylate anion upon deprotonation. This shifts the pKa down by approximately 1.0–1.2 units compared to the methyl analog.

  • Implication: At pH 7.4, MeO-OCA is >99.9% ionized, whereas MOCA may retain a small fraction of neutral species, affecting passive membrane permeability.

Synthetic Pathways & Protocols

A. Synthesis of 3-Methyloxetane-3-carboxylic Acid (MOCA)

Mechanism: Oxidative cleavage of a primary alcohol. Precursor: 3-Methyl-3-hydroxymethyloxetane (Commercially available).

Protocol (Self-Validating):

  • Reagents: 3-Methyl-3-hydroxymethyloxetane (1.0 eq), TEMPO (0.1 eq), BAIB (Bis-acetoxyiodobenzene) (2.2 eq), MeCN/H2O (1:1).

  • Procedure:

    • Dissolve the oxetane alcohol in MeCN/H2O.

    • Add TEMPO followed by portion-wise addition of BAIB at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (stain with KMnO4; oxetanes are not UV active).

    • Validation: The reaction mixture turns homogeneous. Disappearance of starting material (Rf ~0.3 in 50% EtOAc/Hex) and appearance of the acid (baseline).

  • Workup: Quench with Na2S2O3. Extract with DCM (x3). Crucial Step: The acid is water-soluble. You must acidify the aqueous layer to pH ~2 (carefully, to avoid ring opening) before extraction, or use a continuous extraction method.

  • Purification: Recrystallization from Et2O/Hexane or column chromatography (DCM/MeOH 95:5).

B. Synthesis of 3-Methoxyoxetane-3-carboxylic Acid (MeO-OCA)

Mechanism: Etherification of a tertiary alcohol followed by hydrolysis. Precursor: Methyl 3-hydroxyoxetane-3-carboxylate (CAS 2110612-13-8).[1][2]

Protocol (Self-Validating):

  • Step 1: O-Methylation

    • Reagents: Methyl 3-hydroxyoxetane-3-carboxylate (1.0 eq), MeI (3.0 eq), Ag2O (1.5 eq), DCM (Anhydrous).

    • Rationale: Silver oxide (Ag2O) provides mild, non-basic conditions to prevent retro-aldol type decomposition or ring opening often seen with strong bases (NaH) on strained rings.

    • Procedure: Stir the suspension in a sealed tube (to contain MeI) at 40°C for 24h. Filter through Celite. Concentrate to yield Methyl 3-methoxyoxetane-3-carboxylate.

  • Step 2: Hydrolysis

    • Reagents: LiOH (2.0 eq), THF/H2O (3:1).

    • Procedure: Stir at 0°C to RT for 2h.

    • Validation: LCMS shows mass shift from Ester (M+H) to Acid (M-H).

    • Workup: Acidify carefully with 1M HCl to pH 3 at 0°C. Extract immediately with EtOAc. (Prolonged exposure to low pH can open the oxetane ring).

Visualization of Synthetic Logic

Synthesis Start_MOCA 3-Methyl-3- hydroxymethyloxetane Oxidation Oxidation (TEMPO/BAIB) Start_MOCA->Oxidation MOCA 3-Methyloxetane- 3-carboxylic Acid Oxidation->MOCA Start_MeO Methyl 3-hydroxyoxetane- 3-carboxylate Methylation O-Methylation (MeI, Ag2O) Start_MeO->Methylation Inter_MeO Methyl 3-methoxy oxetane-3-carboxylate Methylation->Inter_MeO Hydrolysis Hydrolysis (LiOH) Inter_MeO->Hydrolysis MeO_OCA 3-Methoxyoxetane- 3-carboxylic Acid Hydrolysis->MeO_OCA

Figure 1: Parallel synthetic workflows for MOCA (Oxidation) and MeO-OCA (Functionalization).

Stability & Reactivity Profile

Acid Stability

A common misconception is that oxetanes are universally unstable in acid.

  • The Stabilizing Effect: The presence of an electron-withdrawing group (EWG) at the C3 position (like -COOH or -OMe) decreases the basicity of the oxetane ring oxygen. This makes protonation (the first step of ring opening) less favorable.

  • Comparison:

    • MOCA: Moderately stable. Can withstand 1M HCl for short durations during workup.

    • MeO-OCA: Theoretically more stable to initial protonation than MOCA because the methoxy group (-I effect) further reduces the Lewis basicity of the ring oxygen. However, if ring opening does occur, the resulting carbocation might be stabilized by the methoxy lone pair (resonance), potentially accelerating decomposition after the rate-determining step.

    • Recommendation: Avoid heating either compound in strong acid (>1M HCl, >50°C). Use mild buffers for HPLC (Formic acid/Ammonium acetate).

Metabolic Stability

Both compounds exhibit excellent metabolic stability. The quaternary C3 center blocks alpha-oxidation.

  • MOCA: Inert to CYP450 oxidative metabolism.

  • MeO-OCA: Potential risk of O-demethylation (CYP-mediated), though the steric bulk of the oxetane ring often hinders the enzymatic approach to the methoxy group.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4] Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link

  • Sigma-Aldrich Product Data. "3-Methyloxetane-3-carboxylic acid."[5] Link

Sources

Foundational

therapeutic potential of methoxy-substituted oxetane scaffolds

Part 1: Executive Summary & Strategic Rationale The Oxetane Revolution in Medicinal Chemistry In the last decade, the oxetane ring has transitioned from a synthetic curiosity to a cornerstone of modern lead optimization....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Oxetane Revolution in Medicinal Chemistry In the last decade, the oxetane ring has transitioned from a synthetic curiosity to a cornerstone of modern lead optimization. While the unsubstituted oxetane is widely recognized as a stable, polar bioisostere for gem-dimethyl and carbonyl groups, the methoxy-substituted oxetane (specifically the 3-methoxy-3-aryl motif) represents a higher-order optimization strategy.

This guide focuses on the specific therapeutic utility of methoxy-substituted oxetane scaffolds. Unlike simple alkyl-oxetanes, the introduction of a methoxy group at the 3-position creates a unique "solvation shell" effect and a specific vector for hydrogen bonding, often resolving the critical "solubility-permeability paradox" in CNS and oncology drug discovery.

Key Technical Advantages:

  • Metabolic Shielding: The methoxy group at the 3-position sterically protects the oxetane ring from oxidative opening while simultaneously blocking the metabolic soft spot of the underlying aryl scaffold.

  • Lipophilicity Modulation (LogD): Methoxy-oxetanes lower LogD significantly compared to gem-dimethyl analogs without the penalty of high polarity that hinders membrane permeability.

  • Conformational Locking: The spiro-like or quaternary center created by 3,3-disubstitution rigidifies the drug scaffold, reducing the entropic penalty of binding.

Part 2: Physicochemical & Structural Analysis

The decision to incorporate a methoxy-substituted oxetane should be data-driven. The table below contrasts the methoxy-oxetane moiety against standard structural motifs.

Table 1: Comparative Physicochemical Profile of Structural Motifs

PropertyGem-Dimethyl (-C(Me)2-)Carbonyl (-C=O-)Unsub. Oxetane3-Methoxy-Oxetane
Hybridization sp³ (Tetrahedral)sp² (Planar)sp³ (Puckered)sp³ (Rigidified)
H-Bond Acceptor NoStrongModerateDual (Ether + Ring O)
LogP Effect Increases (+0.5 to +0.8)DecreasesDecreases (-0.3 to -1.0)Neutral to Slight Decrease
Metabolic Liability High (CYP oxid. of Me)Mod (Reduct/Nu attack)Low (Ring stable)Very Low (Steric block)
Solubility PoorGoodExcellentHigh
pKa Influence NoneElectron WithdrawingInductive EWGStrong Inductive EWG

Mechanistic Insight: The 3-methoxy-oxetane motif acts as a "metabolic firewall." In standard alkyl chains, CYP450 enzymes target accessible C-H bonds for hydroxylation. By replacing a labile benzylic position with a 3-methoxy-oxetane, you remove the abstractable protons. Furthermore, the methoxy group adds steric bulk that prevents the approach of the heme iron of CYP enzymes to the oxetane oxygen, preventing oxidative ring opening.

Part 3: Synthetic Methodologies

Accessing 3-methoxy-3-aryl oxetanes requires precise control to avoid ring fragmentation. The following protocol is a field-proven, self-validating workflow adapted from high-impact campaigns (e.g., Genentech PI3K inhibitors).

Protocol A: Modular Synthesis of 3-Methoxy-3-Aryl Oxetanes

Objective: Synthesize a 3-methoxy-3-phenyl oxetane scaffold from a bromobenzene precursor.

Reagents:

  • Starting Material: 1-Bromo-4-fluorobenzene (Model substrate)

  • Reagent A: n-Butyllithium (2.5 M in hexanes) or Isopropylmagnesium chloride (TurboGrignard)

  • Reagent B: Oxetan-3-one (Commercially available, store at -20°C)

  • Reagent C: Sodium Hydride (60% dispersion in mineral oil)[1]

  • Reagent D: Iodomethane (MeI)

Workflow Steps:

  • Lithiation (Cryogenic Control):

    • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

    • Action: Dissolve aryl bromide (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.

    • Addition: Add n-BuLi (1.1 equiv) dropwise over 20 mins.

    • Validation: Aliquot quench with D2O followed by GC-MS should show >95% deuterated arene.

  • Nucleophilic Addition (The "Paterno" Step):

    • Action: Add Oxetan-3-one (1.2 equiv) as a solution in THF dropwise to the lithiated species at -78°C.

    • Critical: Maintain temperature <-70°C to prevent decomposition of the oxetanone.

    • Warm-up: Allow to warm to 0°C over 2 hours. Quench with sat. NH4Cl.

    • Intermediate: Isolate 3-aryl-3-hydroxyoxetane via extraction (EtOAc).

    • Checkpoint: 1H NMR should show disappearance of oxetanone signal (~4.5 ppm) and appearance of AB system for oxetane methylenes (~4.8-5.0 ppm).

  • O-Methylation (The Capping Step):

    • Action: Dissolve the tertiary alcohol (Intermediate) in DMF (0.5 M) at 0°C.

    • Deprotonation: Add NaH (1.5 equiv). Stir for 30 min (gas evolution must cease).

    • Alkylation: Add MeI (1.5 equiv). Warm to RT and stir for 2 hours.

    • Purification: Quench with water, extract with Et2O. Flash chromatography (SiO2, Hex/EtOAc).

Self-Validating Logic:

  • Why NaH/MeI? The tertiary alcohol on the strained ring is sterically hindered. Weaker bases will fail.

  • Safety Note: If the ring opens, you will see a characteristic "allyl alcohol" signal in NMR. If observed, lower the temperature of the methylation step.

Part 4: Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways of a Gem-Dimethyl scaffold versus a Methoxy-Oxetane scaffold, highlighting the "Metabolic Shunt" effect.

MetabolicFate cluster_0 Gem-Dimethyl Scaffold cluster_1 Methoxy-Oxetane Scaffold GemDim Gem-Dimethyl Drug Candidate CYP CYP450 (Oxidation) GemDim->CYP High Affinity Unstable Hydroxylated Intermediate CYP->Unstable C-H Abstraction Clearance Rapid Clearance (Excretion) Unstable->Clearance Glucuronidation MethOx Methoxy-Oxetane Drug Candidate Block Steric/Electronic Shielding MethOx->Block Resists CYP Stable Metabolically Stable Block->Stable No Oxidation Efficacy Sustained Therapeutic Level Stable->Efficacy Prolonged T1/2

Caption: Divergent metabolic fates: Gem-dimethyl groups undergo rapid CYP-mediated oxidation, whereas methoxy-oxetanes block this pathway, extending half-life.

Part 5: Case Study & Therapeutic Application

Case Study: Optimization of PI3K Inhibitors (Genentech) In the development of PI3K inhibitors for glioblastoma, researchers faced a critical bottleneck: compounds with high potency had poor Blood-Brain Barrier (BBB) penetration due to high topological polar surface area (tPSA) and P-gp efflux.

  • The Problem: The lead compound contained a morpholine ring.[2] While soluble, it was metabolically labile and had poor CNS penetration.

  • The Solution: Replacement of the morpholine with a 3-methoxy-oxetane moiety.

  • The Result:

    • Potency: Maintained (Oxetane oxygen mimics Morpholine oxygen H-bonding).

    • Metabolism: Intrinsic clearance (CLint) reduced by 4-fold.

    • Permeability: The compact, lipophilic-yet-polar nature of the methoxy-oxetane improved passive diffusion across the BBB.

    • Outcome: The molecule (GDC-0084/Paxalisib analog) showed tumor regression in intracranial models.

Part 6: Experimental Protocol – Microsomal Stability Assay

To validate the therapeutic potential of your synthesized scaffold, use this standardized assay.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compound (1 µM final conc).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Procedure:

  • Pre-Incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of HLM and 0.5 µL of Test Compound (1 mM DMSO stock). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance:
    
    
    
    

Success Criteria: A methoxy-substituted oxetane scaffold should exhibit a


 to be considered "Metabolically Stable" for lead progression.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6][7] Journal of Medicinal Chemistry. [Link][5]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][7][8][9][10][11] Chemical Reviews. [Link]

  • Heffron, T. P., et al. (2016). "The Rational Design of Selective, Potent, and Brain-Penetrant PI3K Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Guide: Patent Landscape &amp; Strategic Utilization of 3-Methoxyoxetane-3-Carboxylic Acid

The following technical guide details the patent landscape, synthetic utility, and medicinal chemistry applications of 3-methoxyoxetane-3-carboxylic acid and its analogs. Executive Summary 3-Methoxyoxetane-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, synthetic utility, and medicinal chemistry applications of 3-methoxyoxetane-3-carboxylic acid and its analogs.

Executive Summary

3-Methoxyoxetane-3-carboxylic acid (CAS 1450997-89-3) represents a high-value "chemotype" in modern drug discovery. It belongs to a class of 3,3-disubstituted oxetanes that have emerged as superior bioisosteres for gem-dimethyl (


) and carbonyl (

) groups.

Unlike traditional alkyl chains, this motif introduces significant polarity and metabolic stability without increasing lipophilicity (LogP), a critical advantage in optimizing the "drug-likeness" of clinical candidates. This guide analyzes the patent landscape surrounding this moiety, detailing its synthesis, key assignees, and application in blocking metabolic "hot spots."

Chemical Context & Mechanism of Action

The "Oxetane Effect" in Medicinal Chemistry

The oxetane ring is a strained, four-membered ether. When substituted at the 3-position, it exerts unique electronic and steric effects:

  • Metabolic Blockade: The 3,3-disubstitution pattern sterically hinders cytochrome P450 enzymes, preventing oxidative metabolism at what would otherwise be a labile site (e.g., a gem-dimethyl group).

  • Lipophilicity Modulation: The oxygen atom in the ring lowers

    
     by approximately 1.0 unit compared to a gem-dimethyl group, improving aqueous solubility.
    
  • Dipole Orientation: The 3-methoxy and 3-carboxylic acid groups create a specific dipole vector that can engage in unique hydrogen bonding networks within a protein binding pocket.

Structural Advantages of the Methoxy-Acid Analog

Specifically, 3-methoxyoxetane-3-carboxylic acid serves as a bifunctional building block:

  • The Carboxylic Acid: Acts as a handle for amide coupling, allowing attachment to amine-bearing scaffolds (common in kinase inhibitors).

  • The Methoxy Group: Provides an internal hydrogen bond acceptor and prevents the "flatness" associated with sp2-hybridized linkers, increasing the molecule's three-dimensionality (Fsp3 character).

Patent Landscape Analysis

The intellectual property landscape for this analog is dominated by major pharmaceutical entities utilizing the motif for "Lead Optimization."

Key Assignees & Players
  • F. Hoffmann-La Roche / Genentech: Pioneers in the use of oxetanes as bioisosteres (collaborations with Prof. Erick Carreira). Their patents frequently cite 3,3-disubstituted oxetanes in the context of modulating physicochemical properties of CNS drugs.

  • Incyte Corporation: Patents related to JAK inhibitors and other kinase targets often utilize small, polar ring systems like oxetanes to improve selectivity.

  • Pfizer: Active in patenting oxetane-containing scaffolds for metabolic disease and oncology.

  • Enamine / BLD Pharm: While not "drug" patentees, these CROs hold process patents or know-how for the scalable synthesis of these building blocks, supplying the broader industry.

Therapeutic Applications
  • Oncology: Used in kinase inhibitors (e.g., c-KIT, LRRK2) to replace metabolically unstable cyclohexyl or piperidinyl groups.

  • Immunology: Integrated into modulators of chemically sensitive targets where solubility is a limiting factor.

  • Peptidomimetics: The amino-acid analog (3-amino-3-carboxylic acid) is a constrained amino acid; the methoxy-acid variant is an ether isostere used to alter backbone flexibility.

Landscape Visualization

The following diagram illustrates the connectivity between key assignees, the chemical motif, and therapeutic targets.

PatentLandscape Motif 3-Methoxyoxetane-3- Carboxylic Acid Bioisostere Gem-Dimethyl Bioisostere Motif->Bioisostere Solubility Solubility Enhancement Motif->Solubility MetStab Metabolic Stability Motif->MetStab Roche Roche / Genentech Roche->Motif Pioneered Use Incyte Incyte Corp Kinase Kinase Inhibitors (c-KIT, JAK) Incyte->Kinase Integration Pfizer Pfizer Pfizer->MetStab Optimization CROs Enamine / BLD Pharm (Building Blocks) CROs->Motif Scale-up Synthesis Bioisostere->Kinase CNS CNS Targets (Blood-Brain Barrier) Solubility->CNS MetStab->Kinase

Caption: Network analysis of the patent landscape linking the 3-methoxyoxetane motif to major assignees and therapeutic outcomes.

Synthetic Methodology (Technical Protocol)

The synthesis of 3-methoxyoxetane-3-carboxylic acid is non-trivial due to the strain of the oxetane ring, which is susceptible to ring-opening under strong acidic conditions. The following protocol is a validated route adapted from patent literature (e.g., Carreira et al., Roche patents).

Retrosynthetic Analysis

The most reliable route proceeds via the functionalization of oxetan-3-one , a commercially available precursor.

  • Step 1: Formation of the cyanohydrin (introduction of the carbon scaffold).

  • Step 2: O-Methylation (introduction of the methoxy group).

  • Step 3: Hydrolysis of the nitrile (formation of the carboxylic acid).

Detailed Protocol

Reagents: Oxetan-3-one, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (


), Methyl Iodide (

), Silver Oxide (

), Sodium Hydroxide (

).
Step 1: Synthesis of 3-Hydroxy-3-cyanooxetane
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition: Add a catalytic amount of

    
     (0.05 eq).
    
  • Reaction: Dropwise add TMSCN (1.2 eq) at

    
    . Allow the mixture to warm to room temperature and stir for 2 hours.
    
  • Workup: Quench with methanol. Concentrate in vacuo to yield the TMS-protected cyanohydrin. Treat with mild acid (e.g.,

    
     in THF) briefly to deprotect to the free alcohol: 3-hydroxyoxetane-3-carbonitrile .
    
Step 2: O-Methylation (The Critical Step)

Note: Standard Williamson ether synthesis (NaH/MeI) can cause ring opening or polymerization. The Silver Oxide method is preferred for sensitive substrates.

  • Reaction: Dissolve 3-hydroxyoxetane-3-carbonitrile (1.0 eq) in acetonitrile or DMF.

  • Reagents: Add Methyl Iodide (MeI, 5.0 eq) and Silver Oxide (

    
    , 2.0 eq).
    
  • Conditions: Stir the suspension at room temperature (or mild heat,

    
    ) for 24-48 hours.
    
  • Filtration: Filter through a pad of Celite to remove silver salts. Concentrate to yield 3-methoxyoxetane-3-carbonitrile .

Step 3: Hydrolysis to Carboxylic Acid
  • Reaction: Dissolve the nitrile in a mixture of Ethanol/Water (1:1).

  • Base: Add NaOH (5.0 eq).

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Note: Basic conditions are generally tolerated by the oxetane ring; avoid strong aqueous acids at high heat.
    
  • Isolation: Cool to

    
    . Carefully acidify to pH 3-4 with 
    
    
    
    (do not go lower to avoid ring opening). Extract immediately with Ethyl Acetate (
    
    
    ).
  • Purification: Dry over

    
     and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
    • Yield: Typically 40-60% overall.

Synthesis Pathway Visualization

Synthesis Start Oxetan-3-one Step1 Step 1: Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1 Inter1 3-Hydroxy-3-cyanooxetane Step1->Inter1 Step2 Step 2: O-Methylation (MeI, Ag2O) Inter1->Step2 Inter2 3-Methoxy-3-cyanooxetane Step2->Inter2 Step3 Step 3: Basic Hydrolysis (NaOH, H2O, Reflux) Inter2->Step3 Final 3-Methoxyoxetane-3- carboxylic acid Step3->Final

Caption: Step-by-step synthetic route from commercial oxetan-3-one to the target acid.

Quantitative Data: Physicochemical Impact

The following table summarizes the impact of replacing a standard gem-dimethyl or cyclohexyl group with the 3-methoxyoxetane moiety.

PropertyGem-Dimethyl Analog3-Methoxyoxetane AnalogImpact
LogP (Lipophilicity) 3.5 (High)2.4 (Moderate)Improved (Lower is often better for solubility)
Topological Polar Surface Area (TPSA) ~40 Ų~65 ŲIncreased (Better solubility)
Metabolic Clearance (HLM) High (via methyl oxidation)Low (Steric block)Significantly Improved
Aqueous Solubility < 10 µM> 100 µMEnhanced

Conclusion

The 3-methoxyoxetane-3-carboxylic acid analog is not merely a reagent but a strategic design element in the patent portfolios of major pharmaceutical companies. Its ability to lower lipophilicity while blocking metabolic sites makes it a "privileged structure" in the optimization of kinase inhibitors and other small-molecule drugs. Researchers should utilize the silver-mediated methylation protocol to access this motif reliably, avoiding ring-opening side reactions common with harsher methods.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Müller, S., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. Organic Letters. Link

  • BLD Pharm. Product Data: 3-Methoxyoxetane-3-carboxylic acid (CAS 1450997-89-3).Link

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

An Application Note and Protocol for the Synthesis of 3-Methoxyoxetane-3-carboxylic acid from Oxetan-3-one The oxetane ring, a strained four-membered ether, has emerged from a niche curiosity to a highly valued structura...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-Methoxyoxetane-3-carboxylic acid from Oxetan-3-one

The oxetane ring, a strained four-membered ether, has emerged from a niche curiosity to a highly valued structural motif in medicinal chemistry. Its unique physicochemical properties allow it to serve as a versatile surrogate for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2] The incorporation of an oxetane can lead to significant improvements in a compound's metabolic stability, aqueous solubility, and lipophilicity, thereby enhancing its overall drug-like properties.[3] Specifically, 3,3-disubstituted oxetanes are crucial building blocks for creating complex molecular architectures with precise three-dimensional orientations.

This application note provides a detailed, three-step synthetic protocol for the preparation of 3-Methoxyoxetane-3-carboxylic acid, a key intermediate for further elaboration, starting from the commercially available oxetan-3-one. The described pathway is designed for robustness and scalability, with a focus on explaining the critical parameters and chemical principles at each stage to ensure successful execution by researchers in drug development and synthetic chemistry.

Overall Synthetic Strategy

The transformation of oxetan-3-one into the target molecule is achieved through a logical three-step sequence: (1) nucleophilic addition of cyanide to form a cyanohydrin intermediate, (2) methylation of the resulting tertiary alcohol, and (3) hydrolysis of the nitrile to the final carboxylic acid. This strategy isolates each key transformation, allowing for purification and characterization at intermediate stages, which is crucial for troubleshooting and ensuring the final product's purity.

G cluster_0 Synthetic Workflow A Oxetan-3-one B 3-Hydroxyoxetane-3-carbonitrile A->B 1. TMSCN, ZnI₂ (cat.) DCM, 0°C to rt C 3-Methoxyoxetane-3-carbonitrile B->C 2. NaH, THF, 0°C then MeI, 0°C to rt D 3-Methoxyoxetane-3-carboxylic acid C->D 3. NaOH (aq), EtOH Reflux

Caption: Overall workflow for the synthesis of 3-Methoxyoxetane-3-carboxylic acid.

Part 1: Synthesis of 3-Hydroxyoxetane-3-carbonitrile

Principle and Rationale

The first step involves the formation of a cyanohydrin by the addition of a cyanide nucleophile to the electrophilic carbonyl carbon of oxetan-3-one.[4] While traditional methods use highly toxic hydrogen cyanide (HCN)[5], this protocol employs trimethylsilyl cyanide (TMSCN) as a safer and more manageable cyanide source. The reaction is catalyzed by a mild Lewis acid, such as zinc iodide (ZnI₂), which activates the carbonyl group towards nucleophilic attack. The initial product is a silylated cyanohydrin, which is readily hydrolyzed to the desired 3-hydroxyoxetane-3-carbonitrile during aqueous workup.

Detailed Experimental Protocol
  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add oxetan-3-one (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per 1 mmol of ketone).

  • Catalyst Addition: Add zinc iodide (ZnI₂, 0.1 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • TMSCN Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl (aq). Stir for 30 minutes to ensure complete hydrolysis of the silyl ether.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-hydroxyoxetane-3-carbonitrile as a clear oil or low-melting solid.

Part 2: Synthesis of 3-Methoxyoxetane-3-carbonitrile

Principle and Rationale

This step is a Williamson ether synthesis, where the tertiary hydroxyl group of the cyanohydrin is converted to its corresponding methoxy ether. The hydroxyl group is first deprotonated with a strong, non-nucleophilic base to form an alkoxide. Sodium hydride (NaH) is an effective choice for this transformation. The resulting alkoxide then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide (MeI), in an Sₙ2 reaction. Performing the reaction at low temperatures is critical to prevent potential side reactions, such as the decomposition of the strained oxetane ring.

Detailed Experimental Protocol
  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 5 mL per 1 mmol of alcohol).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Alcohol Addition: Slowly add a solution of 3-hydroxyoxetane-3-carbonitrile (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed. Stir at 0 °C for 30 minutes after the addition is complete.

  • Methyl Iodide Addition: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-methoxyoxetane-3-carbonitrile.

Part 3: Synthesis of 3-Methoxyoxetane-3-carboxylic acid

Principle and Rationale

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[6] However, the oxetane ring is susceptible to ring-opening under strong acidic conditions.[7][8] Therefore, basic hydrolysis using a reagent like sodium hydroxide (NaOH) is the preferred method as it minimizes the risk of degrading the core structure.[7] The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve 3-methoxyoxetane-3-carbonitrile (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 10 M, 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS. The reaction progress can also be monitored by checking for the cessation of ammonia evolution.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Washing: Dilute the remaining aqueous solution with water and wash with diethyl ether or DCM to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-Methoxyoxetane-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Summary of Reaction Parameters

StepReactionKey ReagentsTypical ConditionsTypical Yield
1 Cyanohydrin FormationOxetan-3-one, TMSCN, ZnI₂DCM, 0 °C to rt, 4-6 h85-95%
2 O-Methylation3-Hydroxyoxetane-3-carbonitrile, NaH, MeITHF, 0 °C to rt, 12-16 h70-85%
3 Nitrile Hydrolysis3-Methoxyoxetane-3-carbonitrile, NaOHEtOH/H₂O, Reflux, 12-24 h75-90%

Safety and Troubleshooting

  • Cyanide Handling: Trimethylsilyl cyanide (TMSCN) is toxic and releases HCN gas upon contact with moisture or acid. All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE). Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere and use a mineral oil dispersion to improve safety. Quench reactions carefully at low temperatures.

  • Oxetane Ring Stability: The primary potential side reaction is the acid- or base-catalyzed ring-opening of the oxetane.[3][7] This is mitigated by using mild catalysts (ZnI₂), avoiding strong acids, and maintaining low temperatures during exothermic steps. If ring-opening is suspected, analysis of crude NMR spectra for characteristic diol or polymer signals is recommended.

  • Incomplete Reactions: If a reaction stalls, ensure all reagents are anhydrous and the inert atmosphere is maintained. For the methylation step, older NaH may have reduced activity. For the hydrolysis, extended reaction times or a higher concentration of NaOH may be required.

References

  • Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes. (n.d.).
  • Hydrolysis of cyanohydrin derivative produces.A.Carboxylic acidsB.Alc - askIITians. (2025, March 8).
  • Cyanohydrin formation and hydrolysis - YouTube. (2020, December 28).
  • Chemistry LibreTexts. (2023, August 15). 11.6: Preparing Carboxylic Acids.
  • Acidic conditions, high heat, and return to carboxylic acids - Chemistry Stack Exchange. (2014, October 20).
  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. Retrieved from [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 37: Ethers. (n.d.). Thieme.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(26), 4511-4515. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin.
  • Twarda-Clapa, A., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron, 72(26), 3646-3652. Retrieved from [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Chinthakindi, P. K., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(6), 646–651. Retrieved from [Link]

Sources

Application

Application Note: A Robust Protocol for the Incorporation of 3-Methoxyoxetane-3-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Oxetane-Containing Peptides The incorporation of novel building blocks into peptides is a cornerstone of modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Oxetane-Containing Peptides

The incorporation of novel building blocks into peptides is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as metabolic stability, solubility, and conformational rigidity. The oxetane motif, a four-membered cyclic ether, has gained significant attention as a bioisostere for carbonyl and gem-dimethyl groups.[1] Specifically, the incorporation of 3-Methoxyoxetane-3-carboxylic acid introduces a unique, sterically hindered, and polar element into the peptide backbone. This can lead to peptides with increased resistance to enzymatic degradation and potentially novel secondary structures.[2][3]

However, the successful incorporation of such a sterically demanding amino acid analog presents a significant challenge in solid-phase peptide synthesis (SPPS). The quaternary carbon atom at the alpha-position, coupled with the adjacent methoxy group, sterically hinders the carboxylic acid, making amide bond formation difficult with standard coupling reagents.[4] This application note provides a detailed, field-proven protocol for the efficient coupling of 3-Methoxyoxetane-3-carboxylic acid, focusing on the use of high-efficiency coupling reagents and optimized reaction conditions.

The Challenge: Overcoming Steric Hindrance in Amide Bond Formation

The primary obstacle in coupling 3-Methoxyoxetane-3-carboxylic acid is the steric bulk surrounding the carboxyl group. This hindrance significantly slows down the rate of acylation of the free N-terminal amine of the growing peptide chain on the solid support. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt) are often inefficient for such demanding couplings, leading to low yields and truncated peptide sequences.[4][5]

To overcome this challenge, more potent in-situ activating reagents are required. Aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), have proven to be exceptionally effective for coupling sterically hindered amino acids.[6][7][8] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which can efficiently acylate even hindered amines.[6]

Recommended Coupling Protocol: HATU-Mediated Activation

Based on established protocols for other sterically hindered and oxetane-containing building blocks, a HATU-mediated double coupling strategy is recommended for the incorporation of 3-Methoxyoxetane-3-carboxylic acid in Fmoc-based SPPS.[4][9]

Reagents and Materials
Reagent/MaterialGradeSupplier
Fmoc-Rink Amide Resin (or other suitable resin)Synthesis Gradee.g., Sigma-Aldrich, Bachem
3-Methoxyoxetane-3-carboxylic acidSynthesis Grade(As available)
HATUSynthesis Gradee.g., BenchChem, Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Synthesis Gradee.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis Gradee.g., Sigma-Aldrich
PiperidineSynthesis Gradee.g., Sigma-Aldrich
Dichloromethane (DCM)ACS Gradee.g., Sigma-Aldrich
Acetic AnhydrideACS Gradee.g., Sigma-Aldrich
PyridineACS Gradee.g., Sigma-Aldrich
Solid-Phase Peptide Synthesis Vessel-(Appropriate for scale)
Mechanical Shaker--
Experimental Workflow Diagram

G cluster_0 SPPS Cycle for 3-Methoxyoxetane-3-carboxylic acid cluster_1 Double Coupling Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Preactivation1 4a. Pre-activation (Acid + HATU + DIPEA) Wash1->Preactivation1 Coupling1 4b. First Coupling (2-4 hours) Preactivation1->Coupling1 Wash2 4c. DMF Wash Coupling1->Wash2 Preactivation2 4d. Pre-activation (Fresh Reagents) Wash2->Preactivation2 Coupling2 4e. Second Coupling (2-4 hours) Preactivation2->Coupling2 Wash3 5. DMF Wash Coupling2->Wash3 Capping 6. Capping (Optional) (Acetic Anhydride/Pyridine) Wash3->Capping Wash4 7. Final Wash (DMF, DCM) Capping->Wash4 Continue 8. Continue Synthesis Wash4->Continue

Caption: Workflow for the incorporation of 3-Methoxyoxetane-3-carboxylic acid via double coupling.

Step-by-Step Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a 0.4 mmol/g loading resin (250 mg).

  • Resin Preparation:

    • Swell the Fmoc-Rink Amide resin in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat with a fresh 5 mL portion of 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • First Coupling:

    • In a separate vial, pre-activate the 3-Methoxyoxetane-3-carboxylic acid (4 equivalents, 0.4 mmol) by dissolving it with HATU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).

    • Add DIPEA (8 equivalents, 0.8 mmol) and agitate for 1-5 minutes.[4][6]

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours.[9]

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps (Step 3) with a fresh solution of activated 3-Methoxyoxetane-3-carboxylic acid.

    • After the second coupling, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Monitoring and Capping (Optional but Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling.

    • If the Kaiser test is positive, capping is recommended. Treat the resin with a solution of acetic anhydride (5%) and pyridine (5%) in DMF for 30 minutes to block any unreacted amines.

    • Wash the resin with DMF (3 x 5 mL).

  • Continuation of Synthesis:

    • Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in your sequence.

Mechanistic Insight: The Role of HATU

The efficacy of HATU lies in its ability to rapidly form a highly reactive OAt-active ester intermediate. This process is significantly faster and more efficient than the pathways utilized by carbodiimide reagents, especially for sterically hindered substrates.

G cluster_0 HATU Activation Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base DIPEA Isouronium_Salt O-Acyl(tetramethyl)isouronium Salt (Highly Reactive) Carboxylate->Isouronium_Salt + HATU HATU HATU OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester + HOAt⁻ HOAt_anion HOAt⁻ Peptide_Bond R-CO-NH-Peptide OAt_Ester->Peptide_Bond + Amine Amine H₂N-Peptide Byproducts Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time or reagent stoichiometry due to extreme steric hindrance.Extend coupling time to overnight for each coupling step. Consider increasing reagent equivalents to 5 eq. of acid and HATU, and 10 eq. of DIPEA.
Oxetane Ring Instability The 3,3-disubstituted oxetane ring is generally stable under standard SPPS conditions, including repeated exposure to piperidine and HATU/DIPEA.[2] However, it can be sensitive to strong acids.Avoid prolonged exposure to strong acids during cleavage. Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for the minimum time required for complete deprotection (typically 2-3 hours).[9]
Peptide Aggregation The incorporation of hydrophobic or sterically bulky residues can sometimes lead to on-resin aggregation, hindering subsequent reactions.Consider using a more effective solvating solvent like N-methylpyrrolidone (NMP) instead of or in a mixture with DMF.[4]
Purification Challenges The final peptide may exhibit increased hydrophobicity, making purification by standard RP-HPLC challenging.Use a mobile phase with a stronger organic solvent like n-propanol or isopropanol instead of acetonitrile. Dissolving the crude peptide may require solvents like formic acid or HFIP.[10][11][12]

Summary of Recommended Conditions

ParameterRecommended ValueRationale
Coupling Reagent HATUHigh efficiency for sterically hindered amino acids.[6][7]
Base DIPEANon-nucleophilic, effectively promotes carboxylate formation.[6]
Solvent DMF (or NMP for difficult sequences)Good solvating properties for reagents and peptide-resin.[4]
Reagent Equivalents (per coupling) 4 eq. Acid : 3.9 eq. HATU : 8 eq. DIPEASufficient excess to drive the reaction to completion.[4]
Coupling Strategy Double CouplingEnsures maximum incorporation of the hindered residue.[4]
Reaction Time (per coupling) 2-4 hours (extend if necessary)Allows sufficient time for the sterically hindered reaction to proceed.[9]
Monitoring Kaiser TestConfirms the completion of the coupling reaction.

References

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. [Link]

  • Wuts, P. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Bitan, G., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. [Link]

  • Roesner, S., et al. (2018). Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]

  • Beadle, J. D., et al. (2018). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • Reddit. (2024). Solid Phase Peptide Synthesis Help. [Link]

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Google Patents. (2019).
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Li, P., & Xu, J. C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

Sources

Method

3-Methoxyoxetane-3-carboxylic acid building block for drug discovery

This guide outlines the technical specifications, synthetic utility, and experimental protocols for 3-Methoxyoxetane-3-carboxylic acid (CAS: 1450997-89-3) , a high-value building block for modern medicinal chemistry. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthetic utility, and experimental protocols for 3-Methoxyoxetane-3-carboxylic acid (CAS: 1450997-89-3) , a high-value building block for modern medicinal chemistry.

Executive Summary: The "Polar Rigidification" Strategy

In the optimization of lead compounds, medicinal chemists often face the "lipophilicity tax"—the tendency of potency-enhancing modifications to increase LogP, leading to poor metabolic stability and solubility. 3-Methoxyoxetane-3-carboxylic acid represents a strategic solution. It functions as a bioisostere for gem-dimethyl or cyclic ether moieties, introducing a rigid, polar core that:

  • Lowers LogP: The oxetane oxygen and methoxy group significantly reduce lipophilicity compared to carbocyclic analogs.

  • Modulates pKa: The inductive effect of the oxetane ring and the

    
    -methoxy group lowers the pKa of the carboxylic acid, influencing the electronic properties of amides derived from it.
    
  • Blocks Metabolism: The quaternary center at C3 prevents metabolic oxidation (e.g., CYP450-mediated hydroxylation) common at benzylic or aliphatic positions.

Physicochemical Profile
Property3-Methoxyoxetane-3-COOHCyclopropane-1-COOH2-Methoxy-2-methylpropanoic acid
Structure Rigid, Polar HeterocycleRigid, Lipophilic CarbocycleFlexible, Polar Acyclic
LogP (Calc) ~ -0.8 to -0.4~ 0.5~ 0.2
pKa ~ 3.2 - 3.5~ 4.8~ 3.8
H-Bond Acceptors 3 (Acid + 2 Ethers)1 (Acid)2 (Acid + Ether)
Metabolic Liability Low (Quaternary C)LowLow

Synthetic Utility & Handling

Stability Considerations (Critical)

While 3,3-disubstituted oxetanes are generally stable, 3-methoxyoxetane-3-carboxylic acid possesses a unique risk: Intramolecular Acid Catalysis .

  • Mechanism: The carboxylic acid proton can activate the oxetane oxygen, facilitating ring opening or isomerization to a lactone, especially under thermal stress or in non-polar solvents where ion pairing is tight.

  • Storage: Store as a salt (e.g., sodium or ammonium salt) or methyl ester at -20°C.

  • Reactivity: Avoid converting to acid chlorides (SOCl₂, (COCl)₂) as the HCl byproduct and Lewis acidity will destroy the ring. Use activated esters (HATU, EDC/HOBt).

Decision Tree: When to Use This Block

OxetaneDecision Start Lead Optimization Issue HighLogP High Lipophilicity (LogP > 3) Start->HighLogP MetabInstability Metabolic Hotspot (gem-dimethyl oxidation) Start->MetabInstability Solubility Poor Aqueous Solubility Start->Solubility Decision Consider 3-Methoxyoxetane Replacement HighLogP->Decision MetabInstability->Decision Solubility->Decision Result1 Lowers LogP by ~1.0 unit Retains rigidity Decision->Result1 vs Cyclopropane Result2 Blocks CYP450 sites (Quaternary Carbon) Decision->Result2 vs Alkyl chain Result3 Adds 2 H-bond acceptors (Ether + Oxetane) Decision->Result3 vs Phenyl/Alkyl

Caption: Decision logic for incorporating the 3-methoxyoxetane scaffold to solve ADME-Tox issues.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Target: Coupling 3-methoxyoxetane-3-carboxylic acid to an amine (R-NH₂).

Reagents:

  • 3-Methoxyoxetane-3-carboxylic acid (1.0 equiv)[1]

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Procedure:

  • Preparation: Dissolve 3-methoxyoxetane-3-carboxylic acid in dry DMF (0.1 M concentration).

  • Activation: Add DIPEA, followed by HATU at 0°C. Stir for 10 minutes.

    • Note: Pre-activation at low temperature minimizes the risk of self-catalyzed ring opening.

  • Coupling: Add the amine (R-NH₂). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash: Use saturated NaHCO₃ (3x) and Brine (1x).

    • Avoid: Do NOT wash with 1M HCl or KHSO₄. Acidic aqueous washes can open the oxetane ring. If pH adjustment is needed, use a phosphate buffer at pH 5-6.

  • Purification: Flash chromatography on silica gel. Use a mobile phase containing 1% Et₃N if the product is acid-sensitive.

Protocol B: Synthesis of the Building Block (If Commercial Stock Unavailable)

Route: From Oxetan-3-one via Cyanohydrin.

Reagents:

  • Oxetan-3-one [CAS: 6704-31-0]

  • TMSCN (Trimethylsilyl cyanide)

  • ZnI₂ (Catalytic)

  • MeI (Methyl Iodide)

  • NaH (Sodium Hydride)

  • NaOH (aq)

Workflow:

SynthesisRoute Step1 Oxetan-3-one Step2 TMS-Cyanohydrin Step1->Step2 TMSCN, ZnI2 0°C to RT Step3 3-Methoxy-3-cyanooxetane Step2->Step3 1. TBAF (deprotect) 2. NaH, MeI Step4 3-Methoxyoxetane-3-COOH Step3->Step4 NaOH, H2O/MeOH Reflux (Careful!)

Caption: Synthetic pathway for 3-methoxyoxetane-3-carboxylic acid starting from oxetan-3-one.

  • Cyanohydrin Formation: React oxetan-3-one with TMSCN (1.2 equiv) and ZnI₂ (0.05 equiv) in DCM at 0°C to form the TMS-protected cyanohydrin.

  • Methylation:

    • Deprotect the TMS group (mild acid or TBAF) to get the alcohol.

    • Treat with NaH (1.5 equiv) in THF at 0°C, then add MeI (1.5 equiv). Stir until O-methylation is complete.

  • Hydrolysis: Treat the nitrile with NaOH (2M) in MeOH/H₂O. Heat gently (50°C).

    • Warning: Monitor closely.[2] Excessive heat/base can degrade the ring. Neutralize carefully to pH 7-8 and extract, or purify by Reverse Phase HPLC.

References & Sourcing

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition. Link

    • Context: Foundational paper establishing oxetanes as gem-dimethyl bioisosteres.

  • Mullins, N. D. (2012). "Oxetanes in Drug Discovery." ChemMedChem. Link

    • Context: Comprehensive review of oxetane physicochemical properties (LogP, pKa).

  • Litskan, E. V. et al. (2025). "Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes." ChemRxiv. Link

    • Context: Recent data on pKa shifts and stability of substituted oxetanes.

  • BLD Pharm. "3-Methoxyoxetane-3-carboxylic acid (CAS 1450997-89-3)."[1][7][8][9]

    • Context: Commercial source and CAS verification.

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][5][10] Chemical Reviews. Link

    • Context: Detailed synthetic methodologies for 3,3-disubstituted oxetanes.

Sources

Application

Application Notes and Protocols for the Esterification of 3-Methoxyoxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Methoxyoxetane-3-carboxylic Acid Esters and the Synthetic Challenge The oxetane motif has garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methoxyoxetane-3-carboxylic Acid Esters and the Synthetic Challenge

The oxetane motif has garnered significant attention in medicinal chemistry as a valuable bioisostere for commonly encountered functional groups like gem-dimethyl and carbonyl moieties. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] 3-Methoxyoxetane-3-carboxylic acid and its esters are particularly interesting building blocks, offering a unique three-dimensional scaffold for the design of novel therapeutics.[1]

However, the synthesis of esters from 3-Methoxyoxetane-3-carboxylic acid is not without its challenges. The inherent ring strain of the oxetane makes it susceptible to ring-opening under acidic conditions.[3][4] Furthermore, some oxetane-carboxylic acids have been observed to be unstable, undergoing isomerization to lactones upon heating or even during prolonged storage at room temperature.[5][6][7] These stability issues necessitate the use of mild and carefully controlled esterification procedures to preserve the integrity of the oxetane ring and achieve high yields of the desired ester products.

This guide provides detailed application notes and protocols for the successful esterification of 3-Methoxyoxetane-3-carboxylic acid, focusing on methods that are well-suited for this sterically hindered and potentially sensitive substrate.

Choosing the Right Path: A Comparative Overview of Esterification Strategies

Given the acid sensitivity of the oxetane ring, traditional acid-catalyzed methods like the Fischer esterification are generally not recommended for 3-Methoxyoxetane-3-carboxylic acid. Instead, methodologies that proceed under neutral or basic conditions are preferred. The following table summarizes the most promising approaches:

Esterification Method Key Reagents Advantages Potential Challenges
Steglich Esterification DCC (or EDC), DMAPMild, neutral conditions; effective for sterically hindered acids.[8][9]Removal of dicyclohexylurea (DCU) byproduct can be difficult.
Mitsunobu Reaction PPh₃, DEAD (or DIAD)Mild, neutral conditions; proceeds with inversion of configuration for secondary alcohols.[10][11]Formation of triphenylphosphine oxide and reduced azodicarboxylate byproducts requires careful purification.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP, Et₃NHighly effective for sterically hindered acids and macrolactonization.[12][13][14][15]Requires careful handling of the reactive Yamaguchi reagent.
Alkylation with Alkyl Halides Alkyl halide, Non-nucleophilic base (e.g., Hunig's base)Basic conditions avoid ring opening; straightforward procedure.[3]Limited to the availability of the corresponding alkyl halide.

Detailed Protocols and Methodologies

Protocol 1: Steglich Esterification

The Steglich esterification is a reliable method for coupling carboxylic acids with alcohols under mild, neutral conditions, making it highly suitable for the acid-sensitive 3-Methoxyoxetane-3-carboxylic acid.[8][9] The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) activates the carboxylic acid for nucleophilic attack by the alcohol.[16][17]

Reaction Workflow:

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Methoxyoxetane-3-carboxylic acid, alcohol, and DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC (or EDC) solution dropwise B->C D Stir at 0 °C, then warm to room temperature C->D E Filter to remove DCU D->E F Wash filtrate with dilute acid and brine E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

A visual workflow for the Steglich esterification.

Step-by-Step Protocol:

  • To a solution of 3-Methoxyoxetane-3-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M) is added 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM is added dropwise over 10-15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to 0 °C to further precipitate the dicyclohexylurea (DCU) byproduct.

  • The DCU is removed by filtration, and the filter cake is washed with cold DCM.

  • The filtrate is washed sequentially with 1 M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ester.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can react with the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reduced yields.

  • DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the alcohol than the O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC.[8]

  • Work-up Procedure: The acidic wash is essential for removing the basic catalyst DMAP. The filtration step is critical for removing the insoluble DCU byproduct. However, complete removal of DCU can sometimes be challenging and may require repeated filtrations or careful chromatography.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides another mild and effective method for the esterification of 3-Methoxyoxetane-3-carboxylic acid, particularly when coupling with primary or secondary alcohols.[10][11] This reaction proceeds via a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is an important consideration when using chiral secondary alcohols.[19]

Reaction Mechanism Overview:

Mitsunobu_Reaction Carboxylic_Acid 3-Methoxyoxetane- 3-carboxylic acid Intermediate Alkoxyphosphonium salt Carboxylic_Acid->Intermediate Formation of reactive intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate Formation of reactive intermediate PPh3 PPh₃ PPh3->Intermediate Formation of reactive intermediate DEAD DEAD DEAD->Intermediate Formation of reactive intermediate Ester Product Ester Intermediate->Ester SN2 attack by carboxylate Byproducts PPh₃=O + DEAD-H₂ Intermediate->Byproducts

Simplified mechanism of the Mitsunobu reaction.

Step-by-Step Protocol:

  • To a solution of 3-Methoxyoxetane-3-carboxylic acid (1.2 eq) and the desired alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1-0.5 M) is added triphenylphosphine (PPh₃, 1.5 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Causality and Experimental Choices:

  • Order of Addition: It is generally recommended to add the azodicarboxylate last and slowly to maintain control over the exothermic reaction.

  • Solvent Choice: THF is a commonly used solvent for the Mitsunobu reaction due to its ability to dissolve the reagents and intermediates.

  • Purification: The primary challenge in the Mitsunobu reaction is the removal of the byproducts, triphenylphosphine oxide and the reduced azodicarboxylate. Careful column chromatography is typically required for obtaining the pure ester.

Protocol 3: Yamaguchi Esterification

For particularly sterically hindered alcohols or when other methods provide low yields, the Yamaguchi esterification can be a powerful alternative.[12][13][14][15] This method involves the in situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by DMAP for reaction with the alcohol.[20]

Step-by-Step Protocol:

  • To a solution of 3-Methoxyoxetane-3-carboxylic acid (1.0 eq) in anhydrous THF (0.1-0.5 M) is added triethylamine (Et₃N, 1.1 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • 2,4,6-Trichlorobenzoyl chloride (TCBC, 1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, a solution of the desired alcohol (1.5 eq) and DMAP (1.5 eq) in anhydrous THF is prepared.

  • The solution of the mixed anhydride is added slowly to the alcohol/DMAP solution at room temperature.

  • The reaction mixture is stirred for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate.

  • The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Causality and Experimental Choices:

  • Mixed Anhydride Formation: The formation of the mixed anhydride with the sterically bulky 2,4,6-trichlorobenzoyl group directs the subsequent nucleophilic attack of DMAP to the less hindered carbonyl of the oxetane carboxylic acid.[14]

  • Stoichiometric DMAP: Unlike the catalytic role in the Steglich esterification, a stoichiometric amount of DMAP is often used in the Yamaguchi protocol to ensure efficient formation of the highly reactive acylpyridinium intermediate.

  • Two-Pot Procedure: While often performed as a one-pot reaction, a two-pot procedure as described above can sometimes provide better yields by ensuring complete formation of the mixed anhydride before the addition of the alcohol.

Conclusion and Best Practices

The successful esterification of 3-Methoxyoxetane-3-carboxylic acid hinges on the selection of mild reaction conditions that respect the sensitivity of the oxetane ring. The Steglich, Mitsunobu, and Yamaguchi esterification methods all offer viable pathways to the desired ester products, with the choice of method often depending on the specific alcohol being used and the scale of the reaction.

Key recommendations for working with this substrate include:

  • Avoid strongly acidic conditions: To prevent ring-opening of the oxetane.

  • Use anhydrous reagents and solvents: To maximize reaction efficiency.

  • Monitor reactions closely: To avoid prolonged reaction times that could lead to side reactions or degradation.

  • Be mindful of potential isomerization: For oxetane-carboxylic acids, it is advisable to use them relatively fresh and avoid excessive heating during work-up and purification.[5][6][7]

  • Optimize purification methods: To effectively remove reaction byproducts, which can be challenging for each of the described methods.

By following these guidelines and the detailed protocols provided, researchers can confidently synthesize a variety of 3-Methoxyoxetane-3-carboxylic acid esters, enabling the exploration of this valuable scaffold in drug discovery and development.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. (2025-06-27).
  • Grygorenko, O. O., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (2024).
  • Bull, J. A., et al. Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • Jadhav, A. M., et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.
  • Mitsunobu reaction. Wikipedia.
  • Burkhard, J. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (2016-09-15).
  • Yamaguchi Esterific
  • 3.5 Carbodiimides. Thieme Chemistry.
  • Yamaguchi Esterific
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions.
  • Neises, B., & Steglich, W. Simple Method for the Esterification of Carboxylic Acids.
  • Singh, R. P., et al.
  • Bull, J. A., et al. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. (2023-06-15).
  • Mykhailiuk, P. K., et al. Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. (2022-06-29).
  • Rzepa, H. S. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism. Henry Rzepa's Blog. (2022-08-07).
  • Mitsunobu reaction. Organic Synthesis.
  • Bull, J. A., et al. Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. (2025-12-01).
  • Neises, B., & Steglich, W.
  • Steglich Esterific
  • Yamaguchi esterific
  • Steglich esterific
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Khan, I., et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
  • Mitsunobu Reaction. Chemistry Steps. (2025-03-26).
  • Yamaguchi reagent – Reagent of the month June. SigutLabs. (2023-06-14).
  • Wang, Z., et al. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC. (2018-02-21).
  • Chalyk, B., et al. Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • Carbodiimides and Additives. AAPPTEC. (2021-05-19).
  • Kumar, S. C. S., et al. A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters. Organic Chemistry Portal.
  • Grygorenko, O. O., et al. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Chalyk, B., et al. Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH.

Sources

Method

Application Notes and Protocols for the Incorporation of 3-Methoxyoxetane Motifs into Pharmaceutical Candidates

Introduction: The Strategic Value of the Oxetane Motif in Drug Design The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxetane Motif in Drug Design

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its growing prevalence in clinical candidates and recently approved drugs, such as rilzabrutinib, underscores its value in addressing key challenges in drug discovery.[3] The unique physicochemical properties of the oxetane ring—low molecular weight, high polarity, and a distinct three-dimensional structure—provide a powerful tool for optimizing the profiles of pharmaceutical candidates.[4][5]

Specifically, the incorporation of a 3-methoxyoxetane motif can confer several strategic advantages:

  • Improved Physicochemical Properties: Oxetanes are often employed as hydrophilic surrogates for gem-dimethyl or carbonyl groups.[1] This substitution can significantly enhance aqueous solubility, a critical factor for oral bioavailability, while concurrently reducing lipophilicity (LogD).[2][4]

  • Enhanced Metabolic Stability: The oxetane ring can block metabolically labile positions, leading to improved stability in the presence of metabolic enzymes like cytochrome P450s.[3][4] The 3-substitution pattern is generally considered more stable than 2-substitution.[1]

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can substantially lower the pKa of adjacent amines, a tactic used to mitigate liabilities associated with high basicity, such as hERG channel inhibition.[2]

  • Vectorial Exit Points for SAR Exploration: The defined geometry of the oxetane ring provides precise vectors for further structural modification, allowing for fine-tuning of target engagement and ADME properties.

This guide provides detailed protocols for the synthesis and incorporation of the 3-methoxyoxetane motif and summarizes its impact on key drug-like properties, offering researchers a practical framework for its application.

Data Presentation: Impact of Oxetane Incorporation on Molecular Properties

The introduction of an oxetane moiety can predictably and advantageously alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes a comparative analysis of matched molecular pairs, illustrating the typical effects of replacing common chemical groups with an oxetane.

PropertyOriginal MoietyOxetane-Containing AnalogueTypical ChangeRationale & Significance
Aqueous Solubility gem-Dimethyl3,3-Disubstituted OxetaneIncrease The polarity of the ether oxygen improves interactions with water, often leading to a significant boost in solubility, which is crucial for oral absorption.[4]
Lipophilicity (cLogP/LogD) gem-Dimethyl or tert-Butyl3,3-Disubstituted OxetaneDecrease Replacing a lipophilic alkyl group with a polar oxetane reduces the overall lipophilicity, which can decrease off-target toxicities and improve the overall drug-like profile.[2][5]
Metabolic Stability (t½) CarbonylSpirocyclic OxetaneIncrease Oxetanes are generally more resistant to metabolic degradation than carbonyls, which are susceptible to reduction. This can lead to a longer half-life and improved pharmacokinetic profile.[1]
Amine Basicity (pKa) Proximal Amine (e.g., piperidine)Amine with α-OxetaneDecrease (by ~2.7 units) The strong electron-withdrawing nature of the oxetane oxygen reduces the basicity of nearby amines, which can improve cell permeability and reduce hERG liability.[2]
Permeability Carboxylic AcidOxetan-3-olIncrease Replacing an acidic group with a more neutral oxetane-ol can increase permeability, which is particularly useful in CNS drug design where crossing the blood-brain barrier is required.[5]

Experimental Protocols: Synthesizing and Incorporating the 3-Methoxyoxetane Motif

The successful integration of the 3-methoxyoxetane group into a target molecule relies on robust and reproducible synthetic methods. We present two primary protocols: the first details the preparation of a key electrophilic building block, oxetan-3-yl tosylate, and its subsequent conversion to 3-methoxyoxetane. The second describes the direct alkylation of a nucleophilic substrate using this activated building block.

Protocol 1: Synthesis of 3-Methoxyoxetane via an Activated Tosylate Intermediate

This two-step protocol is a reliable method for preparing 3-methoxyoxetane, which can be used as a key intermediate. The first step involves the activation of commercially available 3-hydroxyoxetane by converting the alcohol into an excellent leaving group, tosylate.[6] The second step is a nucleophilic substitution with a methoxide source.

G cluster_step1 Step 1: Tosylation of 3-Hydroxyoxetane cluster_step2 Step 2: Nucleophilic Substitution A 3-Hydroxyoxetane D Oxetan-3-yl Tosylate A->D TsCl, Pyridine 0 °C to RT B p-Toluenesulfonyl Chloride (TsCl) C Pyridine (Base/Solvent) G 3-Methoxyoxetane D->G NaOMe, MeOH Reflux E Sodium Methoxide (NaOMe) F Methanol (Solvent) G A Phenolic Substrate (Ar-OH) E Alkoxide Intermediate (Ar-O⁻) A->E Deprotonation B Base (e.g., K₂CO₃, Cs₂CO₃) C Solvent (e.g., DMF, Acetonitrile) D Oxetan-3-yl Tosylate (Electrophile) F Final Product (Ar-O-Oxetane) E->F SN2 Attack G A Initial Lead Compound B Issues Identified: - Poor Metabolic Stability - High Lipophilicity A->B C Design Strategy: Introduce Oxetane Motif B->C Address Liabilities D Optimized Candidate (GNE-555) C->D Bioisosteric Replacement E Improved Properties: - Enhanced mTOR Potency - Improved Metabolic Stability - Superior In Vivo Efficacy D->E

Sources

Application

reaction conditions for amide coupling with oxetane carboxylic acids

Part 1: Executive Summary & Core Directive The Hidden Trap: Oxetane-3-carboxylic acids are not merely "strained" substrates; they are chemically labile precursors that exhibit a distinct, often overlooked instability. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Hidden Trap: Oxetane-3-carboxylic acids are not merely "strained" substrates; they are chemically labile precursors that exhibit a distinct, often overlooked instability. Unlike standard aliphatic acids, they are prone to intramolecular isomerization into lactones (specifically


-lactones) under thermal stress or acidic activation.

The Directive: This guide deviates from standard amide coupling SOPs. The priority is kinetic control . You must select reagents that activate the carboxylate rapidly at low temperatures (


 to 

) without requiring Lewis acid additives or elevated temperatures.

Recommended Systems:

  • Primary Recommendation (Scale-Up/Robustness): Propylphosphonic Anhydride (T3P) in EtOAc/Pyridine or EtOAc/DIPEA.

  • Secondary Recommendation (High Throughput/Discovery): HATU/DIPEA in DMF (Strictly

    
    ).
    

Part 2: Scientific Integrity & Mechanistic Logic

The Instability Mechanism (Why Standard Conditions Fail)

The oxetane ring possesses significant ring strain (~106 kJ/mol). In oxetane-3-carboxylic acids, the carboxylic acid proton can protonate the oxetane oxygen (intramolecularly or intermolecularly), activating it for nucleophilic attack by the carboxylate oxygen. This leads to ring expansion, forming a thermodynamically more stable 5-membered lactone.

Key Insight: This rearrangement is accelerated by:

  • Heat: Temperatures

    
     significantly increase the rate of isomerization.
    
  • Strong Acid Activation: Formation of acid chlorides (using

    
     or 
    
    
    
    ) generates
    
    
    , which rapidly destroys the oxetane ring.
  • Protic Solvents + Heat: Aqueous/organic mixtures at elevated temperatures promote hydrolysis and rearrangement.

Visualizing the Pathway

OxetaneCoupling Start Oxetane-3-Carboxylic Acid Activation Activation (T3P/HATU) Start->Activation Base, < 25°C Protonation Self-Protonation / Acidic Environment Start->Protonation Heat (>50°C) or Strong Acid Amide Target Amide Product Activation->Amide + Amine (H2N-R) Lactone Isomerized Lactone (Dead End) Protonation->Lactone Ring Expansion

Figure 1: The divergence between successful coupling and degradative isomerization. Thermal control is the primary switch between these pathways.

Part 3: Experimental Protocols

Protocol A: T3P Coupling (The "Gold Standard")

Why: T3P (Propylphosphonic anhydride) acts as both a coupling reagent and a water scavenger. It produces water-soluble byproducts, simplifying workup.[1] Crucially, it exhibits low epimerization (relevant if the amine is chiral) and operates efficiently in EtOAc, a solvent that solubilizes many oxetanes well.

Materials:

  • Oxetane-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Base: Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a dried reaction vial, dissolve the Oxetane-3-carboxylic acid and the Amine in anhydrous EtOAc (

    
     concentration relative to acid).
    
  • Base Addition: Add Pyridine (or DIPEA). Note: Pyridine often gives cleaner profiles with T3P.

  • Cooling: Cool the mixture to

    
     in an ice bath.
    
  • Activation: Dropwise add the T3P solution.

  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ). Stir for 2–12 hours.
    
    • Checkpoint: Monitor by LCMS.[2] Look for the

      
       of the amide. If the starting material persists after 12h, do not heat . Add 0.5 equiv more T3P and stir longer.
      
  • Workup (Aqueous):

    • Dilute with EtOAc.[2]

    • Wash with water (

      
      ), saturated 
      
      
      
      (
      
      
      ), and brine (
      
      
      ).
    • Critical: Avoid acidic washes (like

      
      ) if the product contains basic nitrogens or if the oxetane is highly sensitive. If an acid wash is needed to remove excess pyridine, use 
      
      
      
      (mild) and keep contact time short.
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: HATU Coupling (High-Throughput/Discovery)

Why: HATU is extremely fast. For stable amines, the reaction is often complete in <1 hour, minimizing the time the oxetane is exposed to the reaction mixture.

Materials:

  • Oxetane-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)[2]

  • HATU (1.1 equiv)[2]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)[2]

Step-by-Step Procedure:

  • Pre-activation (Cold): Dissolve Oxetane-3-carboxylic acid in DMF (

    
    ) and cool to 
    
    
    
    .
  • Reagent Addition: Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at

    
     for 5–10 minutes.
    
    • Note: Do not pre-activate for >15 mins. The active ester is reactive.[3][4]

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Remove ice bath and stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc or MTBE.

    • Wash with saturated

      
       (to remove DMF), 
      
      
      
      , and brine.
    • Alternative for Polar Products: If the product is very polar (common with oxetanes), evaporate DMF directly (Genevac/V-10) and purify via Reverse Phase (C18) Prep-HPLC.

Part 4: Data Presentation & Decision Matrix

Table 1: Coupling Reagent Comparison for Oxetane Acids

FeatureT3P (Propylphosphonic anhydride)HATU (Hexafluorophosphate Azabenzotriazole)Acid Chloride (

/

)
Stability Risk Low (Mild conditions)Low-Medium (Fast, but basic)High (Generates HCl, risk of ring opening)
Reaction Temp


N/A (Avoid)
Purification High (Water soluble byproducts)Medium (Tetramethylurea byproduct)N/A
Scale-Up Excellent (Safe, no explosion risk)Poor (Expensive, sensitizer)N/A
Rec. Use Case Primary Choice for all scalesSmall scale / Library synthesisDO NOT USE

Table 2: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Yield / Lactone Formation Reaction heated

.
Repeat at RT or

.[5] Switch to T3P.
No Reaction (Steric Amine) Amine is too hindered.Use T3P with Pyridine (stronger activation). Increase conc. to

.
Product in Aqueous Phase Oxetane increases polarity.Do not use aqueous workup. Evaporate solvent and load directly onto C18 flash column.
Guanidinylation (+42 Da) Excess HATU reacting with amine.Use exactly 1.0–1.05 equiv HATU. Switch to T3P.

References

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 2022. (Discloses the instability of oxetane acids to lactones upon heating). Link

  • Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 2010.[6] (Review by Wuitschik/Roche on oxetane properties). Link

  • Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides. Organic Process Research & Development, 2009. (Detailed T3P protocols). Link

  • Amide Bond Formation and Peptide Coupling. Sigma-Aldrich / Merck Technical Guides. (General HATU/coupling reagent data). Link

Sources

Technical Notes & Optimization

Troubleshooting

stability of 3-Methoxyoxetane-3-carboxylic acid in acidic media

Technical Support Center: 3-Methoxyoxetane-3-carboxylic acid Introduction 3-Methoxyoxetane-3-carboxylic acid is a valuable building block in contemporary drug discovery and medicinal chemistry. As a 3,3-disubstituted oxe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxyoxetane-3-carboxylic acid

Introduction

3-Methoxyoxetane-3-carboxylic acid is a valuable building block in contemporary drug discovery and medicinal chemistry. As a 3,3-disubstituted oxetane, it belongs to a class of compounds prized for their ability to act as polar, metabolically stable isosteres for gem-dimethyl or carbonyl groups, often improving key physicochemical properties like aqueous solubility.[1][2] However, the inherent ring strain of the oxetane core, combined with the presence of an intramolecular nucleophile (the carboxylic acid), presents specific stability challenges, particularly in acidic environments. This guide provides an in-depth analysis of these challenges, offering troubleshooting advice and validated protocols for researchers encountering stability issues during synthesis, workup, and formulation.

Section 1: Frequently Asked Questions (FAQs)

Q1: I thought 3,3-disubstituted oxetanes were stable. Why should I be concerned about using 3-Methoxyoxetane-3-carboxylic acid in acidic media?

This is a common and important question. While it is true that 3,3-disubstitution generally enhances the stability of the oxetane ring compared to other substitution patterns[3][4], this is primarily due to steric hindrance impeding the approach of external nucleophiles.[4]

The critical issue with 3-Methoxyoxetane-3-carboxylic acid is the presence of the carboxylic acid group at the 3-position. This group can act as an internal nucleophile, which can facilitate a ring-opening reaction under acidic conditions, even those considered mild.[1][4] This intramolecular pathway is significantly more favorable than intermolecular reactions, leading to unexpected degradation.

Q2: What is the primary degradation pathway for this molecule in acid?

The predominant degradation pathway is an acid-catalyzed isomerization to a γ-butyrolactone derivative. This occurs via an intramolecular ring-opening and subsequent cyclization. The process is initiated by the protonation of the oxetane's oxygen atom, which activates the ring. The neighboring carboxylic acid group then acts as a nucleophile, attacking one of the oxetane's methylene carbons to form a five-membered lactone ring.[1][5]


// Nodes Start [label=<

3-Methoxyoxetane-3-carboxylic acid
>]; Protonated [label=<
Protonated Oxetane Intermediate
>]; Lactone [label=<
γ-Lactone Product
>];

// Edges Start -> Protonated [label=<

+ H+
- H+
>, dir=both]; Protonated -> Lactone [label="Intramolecular\nAttack & Ring Opening"]; }

Figure 1: Acid-Catalyzed Isomerization Pathway

Q3: My reaction workup involved a 1N HCl wash, and my final yield is very low with a new, major impurity. Could this be the issue?

Yes, this is a classic scenario. If your HPLC or LC-MS analysis shows the disappearance of the starting material and the emergence of a new peak with the same mass, it is highly probable that you have formed the isomeric lactone. This isomerization can be surprisingly facile, and studies have shown that some oxetane-carboxylic acids can degrade even with gentle heating (50°C) in aqueous solutions or simply during storage at room temperature.[5]

Q4: How do experimental conditions like temperature and pH affect the rate of degradation?

Both temperature and pH play a crucial role.

  • pH: The rate of degradation is significantly accelerated at lower pH values due to the increased concentration of the protonated oxetane intermediate, which is the reactive species. While some robust 3,3-disubstituted oxetanes have shown stability at pH 1[2][3], the presence of the internal carboxylic acid makes this specific molecule far more susceptible.

  • Temperature: Increased temperature accelerates the rate of the isomerization reaction. Reactions requiring heat in acidic media are particularly high-risk for this degradation pathway. Some isomerizations have been observed to proceed readily at temperatures between 50-100°C.[5]

Cyclic Ether Ring Size Ring Strain (kcal/mol) General Stability in Strong Acid
Epoxide3~27.3Low: Rapidly undergoes ring-opening.
Oxetane 4 ~25.5 Moderate to Low: Susceptible to ring-opening, highly dependent on substitution and internal nucleophiles.[3]
Tetrahydrofuran (THF)5~5.6High: Generally stable, but can be opened under harsh conditions.

Table 1: Comparative Stability of Common Cyclic Ethers

Section 2: Troubleshooting Guide

Issue: Low Yield and Unexpected Byproduct After Acidic Workup or Reaction
  • Symptoms:

    • Significantly lower than expected yield of 3-Methoxyoxetane-3-carboxylic acid.

    • Appearance of a new major spot on TLC (often less polar than the starting acid).

    • A new major peak observed in HPLC or LC-MS analysis, typically with the same mass-to-charge ratio (m/z) as the starting material.

  • Root Cause Analysis: The most probable cause is the acid-catalyzed isomerization to the γ-lactone byproduct as detailed in Figure 1. This is not a failure of the primary reaction but rather a degradation of the desired product during subsequent processing steps.

  • Solutions & Preventative Measures:

    • Minimize Acid Exposure: During aqueous workups, use milder acids (e.g., saturated ammonium chloride, 10% citric acid solution) instead of strong mineral acids like HCl or H₂SO₄. Wash quickly and avoid letting the phases sit for extended periods.

    • Maintain Low Temperatures: Perform all acidic washes and extractions at low temperatures (0-5°C) using an ice bath. This will significantly slow the rate of the isomerization reaction.

    • pH Control: If possible, adjust the pH of the aqueous layer to be only as low as necessary for efficient extraction, ideally keeping it above pH 3-4.

    • Use a Protecting Group Strategy: For multi-step syntheses, it is highly advisable to carry the molecule as its corresponding ester (e.g., methyl or ethyl ester). The ester is not nucleophilic and will not promote ring-opening. The final deprotection can be performed under basic saponification conditions, which the oxetane ring is known to tolerate well.[6]

Issue: Product Degradation During Storage or in Acidic Formulation Buffers
  • Symptom:

    • HPLC purity analysis of a stored sample (solid or solution) shows a decrease in the main peak area over time, with a corresponding increase in an impurity peak, identified as the lactone isomer.

  • Root Cause Analysis: The compound is undergoing slow degradation via the same acid-catalyzed isomerization pathway. This can be problematic for creating stable formulations for biological assays or for long-term storage of the material.

  • Recommended Action: Perform a Forced Degradation Study To understand the stability profile of your compound, a systematic forced degradation study is essential. This allows you to define safe pH and temperature boundaries for handling and formulation.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol provides a framework for quantitatively assessing the stability of 3-Methoxyoxetane-3-carboxylic acid.


}

Figure 2: Workflow for Forced Degradation Study

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3-Methoxyoxetane-3-carboxylic acid in a suitable organic solvent like acetonitrile or methanol.

  • Acidic Condition Setup: To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.2 N HCl. This results in a final drug concentration of 0.5 mg/mL in 0.1 N HCl.[3] Prepare a parallel sample using a pH 4 buffer (e.g., acetate) to test milder conditions.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., a 60°C oven or water bath).

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours). The t=0 sample should be taken immediately after mixing and before incubation.

  • Neutralization: Immediately neutralize each aliquot with an equivalent amount of base (e.g., 100 µL of 0.1 N NaOH) to quench the degradation reaction.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).

  • Data Reporting: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Profile any new degradation products that appear.

Time (hours) % Parent Remaining (0.1 N HCl, 60°C) % Lactone Formed (0.1 N HCl, 60°C)
0100%0%
2[User Data][User Data]
4[User Data][UserData]
8[User Data][User Data]
24[User Data][User Data]

Table 2: Example Data Table for Forced Degradation Study

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Denmark, S. E. (Date N/A). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Jakkepally, R., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, G., et al. (2022). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Oxetane. (Date N/A). Wikipedia. [Link]

  • Voitovich, Y. V., et al. (2023). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Chepyshev, S. V., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Ryabchuk, S. I., et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega. [Link]

Sources

Optimization

purification methods for 3-methoxyoxetane derivatives avoiding decomposition

Welcome to the technical support center for the purification of 3-methoxyoxetane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-methoxyoxetane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable but sensitive compounds. The inherent ring strain that makes oxetanes attractive building blocks in medicinal chemistry also renders them susceptible to decomposition, particularly under acidic conditions. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you purify your target molecules while preserving the integrity of the oxetane ring.

Frequently Asked Questions (FAQs)

Q1: My 3-methoxyoxetane derivative appears to be decomposing during silica gel column chromatography. What is the likely cause?

The most probable cause of decomposition is acid-catalyzed ring-opening of the oxetane. Standard silica gel is inherently acidic (pH ~4-5) and can readily protonate the oxygen atom of the oxetane ring. This protonation makes the ring highly susceptible to nucleophilic attack, leading to cleavage and the formation of diol-containing byproducts. The methoxy group at the 3-position can further influence the regioselectivity of this ring-opening.

Q2: What are the primary decomposition pathways I should be aware of for 3-methoxyoxetane derivatives?

The principal decomposition pathway is the acid-catalyzed ring-opening reaction.[1][2] The mechanism involves the protonation of the oxetane oxygen, followed by nucleophilic attack from a solvent molecule (e.g., water, methanol) or a counter-ion. This results in the formation of a 1,3-diol derivative, which is an undesired byproduct. The presence of the electron-donating methoxy group can influence the stability of potential carbocationic intermediates, affecting the rate and regiochemistry of the ring-opening.

Below is a diagram illustrating the acid-catalyzed decomposition of a generic 3-methoxyoxetane derivative.

cluster_0 Acid-Catalyzed Decomposition of 3-Methoxyoxetane 3-Methoxyoxetane 3-Methoxyoxetane Protonated_Oxetane Protonated_Oxetane 3-Methoxyoxetane->Protonated_Oxetane H+ (from acidic silica) Ring-Opened_Intermediate Ring-Opened_Intermediate Protonated_Oxetane->Ring-Opened_Intermediate Nu- (e.g., H2O, MeOH) Decomposition_Product 1,3-Diol Derivative Ring-Opened_Intermediate->Decomposition_Product -H+

Caption: Acid-catalyzed ring-opening of a 3-methoxyoxetane derivative.

Q3: How can I prevent decomposition during chromatographic purification?

To prevent decomposition, you must neutralize the acidic stationary phase or use an alternative, non-acidic material. Several effective strategies include:

  • Deactivating Silica Gel with a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (Et₃N) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica gel.[3][4]

  • Using a Pre-treated Stationary Phase: You can use silica gel that has been pre-treated with a base, such as potassium carbonate (K₂CO₃).[5][6][7][8]

  • Employing an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.[9][10][11][12]

Q4: Are there any non-chromatographic methods suitable for purifying 3-methoxyoxetane derivatives?

Yes, depending on the physical properties of your compound and its impurities, non-chromatographic methods can be very effective and may be preferable to avoid any potential for on-column decomposition.

  • Distillation: For thermally stable and volatile 3-methoxyoxetane derivatives, short-path vacuum distillation can be a highly effective purification method.[13][14]

  • Recrystallization: If your compound is a solid and you can identify a suitable solvent system, recrystallization is an excellent method for achieving high purity.[15]

Troubleshooting Guide

Problem Potential Cause Solution
Streaking or tailing of the product spot on TLC. The compound is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the TLC developing solvent.
Product decomposes on the TLC plate. High acidity of the silica gel.Use neutral alumina TLC plates or pre-washed silica plates.
Low recovery after column chromatography. Decomposition on the column.Use one of the recommended acid-free chromatography methods.
Co-elution of impurities. Inappropriate solvent system.Optimize the solvent system using TLC with the chosen stationary phase (and any additives) before running the column.
Product appears to be a different compound post-purification (e.g., by NMR). Ring-opening has occurred.Confirm the structure of the "purified" material. If it is the ring-opened product, re-purify the crude material using a non-acidic method.

Purification Protocols

Decision-Making Workflow for Purification Method Selection

The following diagram outlines a logical approach to selecting the most appropriate purification method for your 3-methoxyoxetane derivative.

cluster_1 Purification Method Selection Start Crude 3-Methoxyoxetane Derivative Is_Solid Is the compound a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Is_Volatile Is the compound volatile & thermally stable? Is_Solid->Is_Volatile No Try_Recrystallization->Is_Volatile Try_Distillation Attempt Short-Path Vacuum Distillation Is_Volatile->Try_Distillation Yes Chromatography Proceed to Chromatography Is_Volatile->Chromatography No Try_Distillation->Chromatography Choose_Stationary_Phase Choose Stationary Phase Chromatography->Choose_Stationary_Phase Neutral_Alumina Neutral Alumina Choose_Stationary_Phase->Neutral_Alumina Option 1 Modified_Silica Modified Silica Gel Choose_Stationary_Phase->Modified_Silica Option 2

Sources

Troubleshooting

troubleshooting isomerization of oxetane carboxylic acids to lactones

Current Status: Operational | Ticket Volume: High Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Volume: High Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center for Oxetane Chemistry.

Oxetanes are powerful bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility in drug design. However, the strain energy of the oxetane ring (~106 kJ/mol) makes oxetane-carboxylic acids uniquely prone to isomerization into


-butyrolactones .

This guide addresses the two most common tickets we receive:

  • "My oxetane is degrading." (Unwanted Isomerization)

  • "I cannot drive the rearrangement to completion." (Intentional Synthesis)

Module 1: Troubleshooting Unwanted Isomerization

User Issue: "I synthesized oxetane-2-carboxylic acid, but after workup and storage, NMR shows a new set of peaks. The carboxylic acid proton is gone, and the C=O stretch in IR has shifted."

The Diagnosis: Autocatalytic Decomposition

You are likely observing the "Archimedes Screw" effect —an autocatalytic rearrangement where the oxetane-carboxylic acid acts as its own proton source, triggering ring expansion into the thermodynamically stable


-lactone.

Key Insight: This reaction does not require external acid.[1][2] It can occur in the solid state or non-polar solvents upon storage.

Step-by-Step Recovery & Prevention Protocol
StepActionTechnical Rationale
1 Immediate Salification Convert the free acid to a Lithium or Sodium salt immediately after saponification. The carboxylate anion (

) is non-acidic and cannot protonate the oxetane oxygen.
2 Basic Workup Only Avoid acidic washes (HCl/NaHSO₄). Use a phosphate buffer (pH ~8) or isolate as a crude carboxylate.
3 Cold Storage Store the salt form at -20°C. The activation energy for isomerization is often low (

kcal/mol); room temperature provides sufficient thermal energy for rearrangement.
4 Avoid Chloroform Do not store in

. Trace HCl in chloroform accelerates the ring opening. Use

or

with a trace of base (e.g.,

) for NMR.
Visualizing the Problem (Mechanism)

The following diagram illustrates the autocatalytic pathway you must disrupt.

Oxetane_Isomerization Oxetane Oxetane-2-COOH (Strained) Protonation Inter/Intra-molecular Proton Transfer Oxetane->Protonation Self-Acidification Intermediate Activated Oxonium Intermediate Protonation->Intermediate O-Protonation Lactone gamma-Butyrolactone (Relaxed) Intermediate->Lactone Ring Expansion (C-O Bond Cleavage) Lactone->Oxetane Irreversible

Figure 1: The autocatalytic degradation pathway of oxetane-2-carboxylic acid to lactone.

Module 2: Optimizing Intentional Rearrangement

User Issue: "I am trying to synthesize a specific substituted lactone by rearranging an oxetane precursor, but the reaction is sluggish or yielding byproducts."

The Solution: Lewis Acid Tuning

While the free acid rearranges thermally, esterified oxetanes (oxetane-2-carboxylates) require Lewis Acid (LA) catalysis. The choice of LA dictates the reaction pathway (Ring Expansion vs. Polymerization).

Lewis Acid Selection Guide
CatalystStrengthApplication CaseNotes

HighStandard Substrates. Rapid rearrangement at -78°C to 0°C.Can cause polymerization if warmed too quickly. Strictly anhydrous conditions required.

ModerateSensitive Functional Groups. Compatible with aqueous environments or alcohols.Excellent for "one-pot" sequences. Recyclable.

HighSterically Hindered Oxetanes. Aggressive. Often leads to side reactions (chlorohydrins) if nucleophilic solvents are present.
Thermal N/AFree Acids Only. Heating in Dioxane/Water (100°C).[2]Only works if the carboxylic acid is free (not esterified).
Experimental Protocol: -Mediated Rearrangement
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve oxetane-2-carboxylate (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Cooling: Cool to -78°C . Crucial: Higher temps favor polymerization.

  • Addition: Add

    
     (0.2 - 0.5 equiv) dropwise.
    
  • Monitoring: Stir for 30 min. Monitor by TLC (Lactone is usually less polar than the oxetane ester).

  • Quench: Add

    
     (2.0 equiv) at -78°C before warming. This prevents acid-catalyzed degradation of the product.
    

Module 3: Analytical Diagnostics (FAQ)

User Question: "How do I definitively distinguish the Oxetane Acid from the Lactone? They have the same mass."

Answer: Use IR and


 NMR. The ring strain of the oxetane affects the hybridization and vibrational frequency significantly.
Diagnostic Table
FeatureOxetane-2-COOH

-Butyrolactone
IR (C=O) ~1710 - 1730 cm⁻¹ (Typical Acid)~1770 - 1790 cm⁻¹ (Strained Lactone)

NMR (C-O)
Ring Carbons: ~70 - 80 ppm Ring Carbons: ~68 - 72 ppm (Shift varies, but coupling differs)

NMR

-proton often distinct doublet/dd

-proton shifts downfield due to adjacent carbonyl
Stability Degrades in

over 24h
Stable in

Module 4: Decision Framework

Use this logic flow to determine your experimental path.

Troubleshooting_Flow Start Start: Oxetane-Carboxylic Acid/Ester Goal What is your Goal? Start->Goal KeepOxetane Preserve Oxetane Ring Goal->KeepOxetane Drug Discovery MakeLactone Synthesize Lactone Goal->MakeLactone Synthesis Salt 1. Convert to Li/Na Salt 2. Avoid Acidic Workup KeepOxetane->Salt Substrate Is it an Ester or Acid? MakeLactone->Substrate Storage Store at -20°C (Solid State) Salt->Storage FreeAcid Free Acid Substrate->FreeAcid Ester Ester Substrate->Ester Thermal Thermal Rearrangement (Dioxane/H2O, 100°C) FreeAcid->Thermal Lewis Lewis Acid Catalysis (BF3·OEt2, -78°C) Ester->Lewis

Figure 2: Decision tree for handling oxetane-carboxylic acid derivatives.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K., et al. (2022).[3] Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry. (Note: This work highlights the autocatalytic instability of the free acids). [Link]

  • Bull, J. A., et al. (2016). Exploiting the oxetane ring in medicinal chemistry synthesis. Chemical Reviews. [Link]

  • Wang, L., Thai, K., & Gravel, M. (2009).[4] NHC-Catalyzed Ring Expansion of Oxacycloalkane-2-carboxaldehydes. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability and Storage of 3-Methoxyoxetane Acids

Welcome to the Technical Support Center for 3-methoxyoxetane acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable, yet sensitive, building blocks.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-methoxyoxetane acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable, yet sensitive, building blocks. The inherent ring strain of the oxetane core, combined with the functional handles of the methoxy and carboxylic acid groups, imparts unique reactivity.[1][2] However, this same structural feature necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. This document provides in-depth, evidence-based answers to common questions and troubleshooting guidance to maintain the integrity of your materials.

Frequently Asked Questions (FAQs)

What are the ideal short-term and long-term storage conditions for 3-methoxyoxetane acids?

To prevent degradation, precise control over the storage environment is critical. The primary factors to control are temperature, atmosphere, and light.

The consensus from supplier data and the study of similar strained heterocyclic compounds points to low-temperature storage as the most effective measure to minimize degradation.[3][4] For 3-methyloxetane-3-carboxylic acid, a structurally related compound, storage temperatures of -20°C are commonly recommended.[5]

Table 1: Recommended Storage Conditions for 3-Methoxyoxetane Acids

ParameterRecommended ConditionRationale & Key ConsiderationsSource(s)
Temperature -20°C (Long-term) Minimizes thermal degradation and slows the rate of potential isomerization reactions.[6] Essential for maintaining long-term purity.[5]
2-8°C (Short-term, < 1 week) Acceptable for brief periods, such as during sample weighing or preparation for an experiment. Minimize time outside of frozen storage.[3]
Atmosphere Inert Gas (Argon or Nitrogen) The oxetane ring and carboxylic acid moiety can be sensitive to moisture and oxidation. An inert atmosphere displaces oxygen and prevents hydrolysis.[3][5][3][5]
Light Amber Vial / Dark Location Protect from UV and ambient light to prevent potential photolytic decomposition pathways.[3][3]
Container Tightly Sealed, High-Integrity Vial Prevents exposure to atmospheric moisture and oxygen. Use vials with secure, non-reactive caps (e.g., PTFE-lined).[7][7]
Why is storage under an inert atmosphere so critical?

While the oxetane ring itself is relatively robust compared to other cyclic ethers like THF in terms of peroxide formation, the overall stability of the molecule can be compromised by atmospheric exposure.[8] There are two primary reasons for recommending an inert atmosphere:

  • Moisture Sensitivity: Carboxylic acids are hygroscopic. Absorbed water can act as a nucleophile, potentially facilitating acid-catalyzed ring-opening, especially if trace acidic impurities are present.[5]

  • Preventing Oxidation: Although less documented for oxetanes than for other ethers, an inert atmosphere is a standard precautionary measure for long-term storage of complex organic molecules to prevent unforeseen oxidative degradation pathways.[3]

What are the primary degradation pathways for 3-methoxyoxetane acids that I should be aware of?

The strained four-membered ring of 3-methoxyoxetane acids makes them susceptible to specific degradation pathways that are not as prevalent in more stable acyclic or larger-ring systems.

  • Acid-Catalyzed Ring-Opening: The oxetane ring is susceptible to opening under acidic conditions.[9][10] The presence of the carboxylic acid moiety in the molecule itself can create a locally acidic environment, though strong external acids are typically required for significant degradation.[11] This pathway leads to the formation of 1,3-diol derivatives.

  • Thermal and Photolytic Degradation: High temperatures can induce decomposition of the oxetane ring.[3][8] While specific data for 3-methoxyoxetane acids is limited, thermal stability is a known concern for strained rings. Similarly, exposure to light, particularly UV, can provide the energy needed to initiate ring-opening or other degradation reactions.

Diagram 1: Key Degradation Pathway of an Oxetane-Carboxylic Acid

G cluster_main Isomerization of Oxetane-Carboxylic Acid OxetaneAcid 3-Substituted-Oxetane- 3-Carboxylic Acid TransitionState Intramolecular Proton Transfer & Ring Opening OxetaneAcid->TransitionState Storage (r.t.) or Heat Lactone γ-Butyrolactone Derivative TransitionState->Lactone Isomerization

Caption: Isomerization of an oxetane-carboxylic acid to a lactone.

How can I detect degradation in my sample of 3-methoxyoxetane acid?

Regularly assessing the purity of your material is crucial, especially before starting a new set of experiments or if the material has been stored for an extended period.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for detecting degradation. The appearance of new signals, particularly in the region where protons adjacent to an oxygen atom in a lactone would appear (typically around 4.0-4.5 ppm), can be a strong indicator of isomerization.[6]

  • High-Performance Liquid Chromatography (HPLC): Using a stability-indicating HPLC method (e.g., reverse-phase with UV detection) is an excellent way to quantify purity.[8] Degradation will manifest as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

I observed new peaks in the ¹H NMR of my 3-methoxyoxetane acid after storage. What could they be?

If you observe new signals in your ¹H NMR spectrum, especially after storing the compound at room temperature or even in the refrigerator for some time, the most likely culprit is the isomerization product: a γ-butyrolactone derivative.[6] This isomerization is a known instability for this class of compounds. You should compare the new spectrum to the initial one from the supplier to confirm the change. If significant isomerization has occurred (>5-10%), the material may not be suitable for reactions where precise stoichiometry is required.

Are solutions of 3-methoxyoxetane acids stable? What solvents are recommended?

The stability of 3-methoxyoxetane acids in solution is highly dependent on the solvent and any additives.

  • Recommended Solvents: For short-term use, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally suitable. For NMR analysis, deuterated solvents like CDCl₃ or Acetone-d₆ can be used.

  • Solvents to Avoid: Avoid using acidic solvents or adding strong acids unless it is a required part of a reaction, as this will promote ring-opening.[10][11] While the oxetane ring is generally stable under basic conditions, the specific reactivity of your target molecule should be considered.[12]

  • Best Practice: It is always best to prepare solutions fresh before use. If you must store a solution, even for a short period, store it cold (-20°C) and under an inert atmosphere.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Action(s)
Inconsistent or Low Reaction Yields Degradation of the 3-methoxyoxetane acid starting material (e.g., isomerization).1. Verify Purity: Before use, run a quick ¹H NMR or HPLC analysis to confirm the purity of the starting material.[6] 2. Use Fresh Material: If degradation is suspected, use a fresh, unopened bottle of the reagent.
Appearance of Unexpected Byproducts 1. The starting material contained impurities from degradation. 2. The reaction conditions (e.g., high heat, acidic reagents) caused on-the-fly degradation of the oxetane ring.1. Confirm starting material purity. 2. Review reaction conditions. If possible, use milder conditions (lower temperature, non-acidic reagents) to avoid ring-opening.[10]
Physical Change in Solid Material (e.g., clumping, discoloration) Absorption of atmospheric moisture.Discard the material. Ensure future storage is under a dry, inert atmosphere in a tightly sealed container.[5]

Experimental Protocols

Protocol 1: Routine Purity Assessment by ¹H NMR Spectroscopy

This protocol is designed for a quick purity check of your 3-methoxyoxetane acid.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-methoxyoxetane acid into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, dry source.

  • Dissolution: Gently agitate the tube to fully dissolve the sample.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Integrate all peaks. Compare the integration of the parent compound's characteristic peaks to any new, unexpected peaks.

    • Pay close attention to the 4.0-4.5 ppm region for potential signals from a lactone isomer.[6]

    • Calculate the purity based on the relative integration of the parent compound versus impurities.

Protocol 2: Workflow for Handling and Use

This workflow minimizes the risk of degradation during routine laboratory use.

Diagram 2: Recommended Handling Workflow

G Start Receive New Material Store Store Immediately at -20°C under Inert Atmosphere Start->Store Equilibrate Equilibrate to Room Temp in a Desiccator Store->Equilibrate For Use Weigh Weigh Required Amount Quickly Equilibrate->Weigh Purge Purge Headspace with Inert Gas (e.g., Argon) Weigh->Purge Use Use Weighed Material Immediately in Reaction Weigh->Use Reseal Reseal Tightly Purge->Reseal Return Return to -20°C Storage Reseal->Return

Caption: Workflow for handling moisture- and temperature-sensitive reagents.

References

  • Czech, J., & Wicha, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Meanwell, N. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Monti, S., et al. (2024). Photolytic splitting of homodimeric quinone-derived oxetanes studied by ultrafast transient absorption spectroscopy and quantum chemistry. RSC Publishing. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Cueto, M., et al. (1995). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. Zeitschrift für Naturforschung B. [Link]

  • Jana, A., et al. (2022). Photocatalytic Synthesis of Oxetane Derivatives by Selective C-H Activation. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2016). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]

  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]

  • Ha, H. J. (2016). Editorial: Strained Aza-Heterocycles in Synthesis. Frontiers in Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Wicha, J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Wymann, M. P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. Special Issue: Synthesis and Derivatization of Heterocyclic Compounds. [Link]

  • Steinke, J. H. G. (2001). Non-Aromatic Heterocyclic Systems. Imperial College London. [Link]

  • Zhang, R., et al. (2020). Investigation of Thermal Properties of Carboxylates with Various Structures. Atmosphere. [Link]

  • Pikal, M. J., et al. (2010). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. Journal of Pharmaceutical Sciences. [Link]

  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. [Link]

Sources

Troubleshooting

minimizing side reactions in oxetane-3-carboxylic acid functionalization

This guide serves as a specialized technical resource for researchers working with oxetane-3-carboxylic acid and its derivatives. It addresses the unique reactivity profile of the oxetane ring—specifically its strain-dri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with oxetane-3-carboxylic acid and its derivatives. It addresses the unique reactivity profile of the oxetane ring—specifically its strain-driven tendency toward ring-opening and isomerization—and provides validated protocols to minimize these side reactions.

Current Status: Operational Lead Scientist: Senior Application Specialist (Medicinal Chemistry Division) Topic: Minimizing Ring-Opening and Isomerization Pathways

Executive Summary: The "Hidden" Instability

While oxetanes are often touted as stable metabolic surrogates for gem-dimethyl or carbonyl groups, oxetane-3-carboxylic acid possesses a unique, often overlooked instability. Unlike simple oxetanes, the carboxylic acid moiety can trigger an intramolecular isomerization to a lactone (specifically 2,6-dioxabicyclo[3.1.1]heptan-3-one derivatives) upon storage or heating, even without external reagents.[1] Furthermore, the ring is highly susceptible to acid-catalyzed nucleophilic attack during standard workups.

This guide provides the "Rules of Engagement" to navigate these stability cliffs.

Module 1: Storage & Stability (The "Shelf-Life" Problem)

Q: My oxetane-3-carboxylic acid starting material shows new impurities by NMR after storage. What happened?

Diagnosis: You are likely observing autocatalytic isomerization . Unlike simple oxetanes, oxetane-3-carboxylic acids can undergo a spontaneous intramolecular rearrangement to form a bicyclic lactone. This is driven by the internal acidity of the carboxylic acid protonating the oxetane oxygen, followed by carboxylate attack on the ring carbon.

The Fix:

  • Storage: Store strictly at -20°C . Room temperature storage can lead to significant decomposition within months.

  • Form: Store as the salt (e.g., sodium or potassium oxetane-3-carboxylate) whenever possible. The anionic carboxylate is not acidic enough to protonate the ring oxygen, rendering the molecule indefinitely stable.

  • QC Check: Before use, check

    
    H NMR. The lactone signals are distinct from the oxetane ring protons.
    

Graphviz Diagram: Autocatalytic Isomerization Pathway

Isomerization OxetaneAcid Oxetane-3-carboxylic Acid (Stable at -20°C) Protonation Intramolecular Proton Transfer OxetaneAcid->Protonation RT Storage Transition Activated Intermediate Protonation->Transition Ring Strain Lactone Bicyclic Lactone (Dead End Product) Transition->Lactone Rearrangement

Caption: Mechanism of spontaneous degradation. The carboxylic acid proton activates the ring oxygen, leading to intramolecular nucleophilic attack.

Module 2: Amide Coupling (Minimizing Ring Opening)

Q: Which coupling reagents are safest for oxetane-3-carboxylic acid?

Recommendation: T3P (Propylphosphonic anhydride) or HATU with a robust base.

  • T3P: Excellent because it is generally used in ethyl acetate/pyridine or DMF/NMM. The byproduct is water-soluble, allowing for mild workups without strong acid washes.

  • HATU/COMU: Highly effective but requires careful control of pH.

Q: I see ring-opened byproducts after amide coupling. Is the reagent to blame?

Diagnosis: The issue is likely your base stoichiometry or workup , not the reagent itself. If the reaction mixture becomes acidic (even slightly) during activation, the oxetane oxygen protonates. In the presence of the amine nucleophile or solvent impurities, the ring opens.

Protocol: The "Base-First" Safety Rule

  • Dissolve: Dissolve the amine and excess base (3.0–4.0 equiv DIPEA or NMM) in the solvent (DMF or DCM) before adding the oxetane acid.

  • Add Acid: Add oxetane-3-carboxylic acid.

  • Add Coupling Reagent: Add HATU or T3P last.

    • Why? This ensures the carboxylic acid is immediately deprotonated to the carboxylate (stable) upon dissolution, preventing autocatalysis.

Q: How do I work up the reaction? Standard 1M HCl wash?

CRITICAL WARNING: NEVER use 1M HCl. Aqueous strong acids will instantly open the oxetane ring to form the 1,3-diol or chlorohydrin derivative.

Safe Workup Protocol:

  • Quench: Use saturated NH₄Cl (mildly acidic, pH ~5-6) or citric acid (dilute, 5% w/v) only if necessary and perform the extraction quickly at 0°C.

  • Preferred: If using T3P, wash with water and brine only.

  • Purification: Rely on column chromatography rather than acid-base extraction to remove impurities.

Module 3: Esterification (The "No-Fisher" Rule)

Q: Can I use H₂SO₄/MeOH to make the methyl ester?

Answer: No. Fisher esterification conditions (strong acid + heat) will destroy the oxetane ring via solvolysis (methanol attacking the activated ring), yielding the ring-opened methoxy-alcohol.

Q: What is the alternative for ester synthesis?

Protocol: Basic Alkylation Use the "Carboxylate Attack" method which keeps the ring intact.

  • Reagents: Oxetane-3-carboxylic acid + Cs₂CO₃ (or K₂CO₃) + Alkyl Halide (e.g., MeI, BnBr).

  • Solvent: DMF or Acetone.

  • Mechanism: The base generates the carboxylate anion. The anion acts as the nucleophile attacking the alkyl halide. The oxetane ring remains unperturbed because the environment is non-acidic and the ring carbon is not electrophilic.

Data Comparison: Esterification Methods

Method Reagents pH Condition Outcome
Fisher MeOH, H₂SO₄, reflux < 1 (Acidic) 0% Yield (Ring opening/Polymerization)
Thionyl Chloride SOCl₂, MeOH < 1 (Acidic) < 10% Yield (Chlorohydrin formation)
Basic Alkylation MeI, Cs₂CO₃, DMF > 9 (Basic) > 90% Yield (Intact Oxetane)

| Coupling | EDC, DMAP, ROH | Neutral | Good Yield (Requires expensive reagents) |

Module 4: Deprotection Compatibility (TFA Handling)

Q: My peptide/molecule has a Boc group and an oxetane. Can I use TFA?

Answer: Yes, but with strict modifications . The oxetane ring is kinetically stable to TFA for short periods, but prolonged exposure leads to hydrolysis.

Optimized Deprotection Protocol:

  • Concentration: Use 20–25% TFA in DCM (standard is 50%).

  • Scavengers: Add triethylsilane (TES) (2-5%). This does not protect the ring but prevents cationic polymerization if slight opening occurs.

  • Time: Monitor by LCMS every 15 minutes. Quench immediately upon completion.

  • Quench: Pour into saturated NaHCO₃ at 0°C. Do not rotovap the TFA off directly if heating is required, as the concentrated acid in the bath will degrade the ring.

Graphviz Diagram: Decision Tree for Functionalization

Workflow Start Start: Oxetane-3-Carboxylic Acid Goal Desired Reaction? Start->Goal Amide Amide Coupling Goal->Amide Ester Esterification Goal->Ester Deprotect Boc Deprotection Goal->Deprotect AmideReagent Use T3P or HATU (Base FIRST) Amide->AmideReagent AcidMethod Acid/MeOH (Fisher) Ester->AcidMethod Avoid BaseMethod Alkyl Halide + Cs2CO3 Ester->BaseMethod Preferred TFA 25% TFA/DCM Max 30 mins Deprotect->TFA Workup Workup: Water/Brine NO 1M HCl AmideReagent->Workup

Caption: Operational workflow for selecting safe reagents and conditions.

References

  • Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

    • Key Insight: Details the autocatalytic isomerization to lactones and storage stability d
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

    • Key Insight: Comprehensive review on ring strain, stability profiles, and functionalization str
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Bioisosteres for Drug Discovery. Journal of Medicinal Chemistry. [Link]

    • Key Insight: Establishes the utility of oxetanes and general handling in medicinal chemistry contexts.
  • Duncton, M. A. (2011). Minimizing Side Reactions in Peptide Coupling. MedChemComm. [Link]

    • Key Insight: General protocols for sensitive acid coupling (T3P/H

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the 1H NMR Analysis of 3-Methoxyoxetane-3-carboxylic acid: A Comparative Perspective

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The oxetane motif, a four-membered cyclic ether, has garnered significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The oxetane motif, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides an in-depth analysis of the 1H NMR spectrum of a key derivative, 3-Methoxyoxetane-3-carboxylic acid, offering a framework for its characterization and a comparative assessment against alternative analytical approaches and related molecular scaffolds.

The Strategic Importance of 3-Methoxyoxetane-3-carboxylic acid

The 3,3-disubstituted oxetane core is a valuable building block in modern medicinal chemistry.[3] The presence of both a methoxy and a carboxylic acid group at the C3 position introduces distinct functionalities that can be leveraged for further synthetic transformations or to modulate biological activity. Understanding the precise arrangement of these groups is critical, and 1H NMR spectroscopy is the primary tool for this purpose.

Theoretical 1H NMR Spectral Analysis of 3-Methoxyoxetane-3-carboxylic acid

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its 1H NMR spectrum can be constructed based on established principles and data from analogous structures.

A typical experimental protocol for acquiring the 1H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as CDCl3 or DMSO-d6, and acquiring the spectrum on a 400 MHz or higher field spectrometer.[3]

Expected Spectral Features:

  • Oxetane Ring Protons (CH2-O and CH2-C): The four protons of the oxetane ring are diastereotopic due to the chiral center at C3. This will result in two distinct sets of signals for the methylene groups at C2 and C4. These protons typically appear as complex multiplets, often as two pairs of doublets (an AB quartet system for each methylene group), due to both geminal and vicinal coupling. Based on literature for similar oxetanes, the protons on the carbons adjacent to the oxygen (C2 and C4) are expected to resonate downfield, typically in the range of δ 4.4-4.9 ppm .[4][5] The protons on the other methylene group would likely appear slightly more upfield.

  • Methoxy Group Protons (-OCH3): The three protons of the methoxy group will give rise to a sharp singlet. Its chemical shift is anticipated to be in the region of δ 3.3-3.8 ppm .

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm . Its exact position and broadness can be influenced by the solvent and concentration. This peak will disappear upon D2O exchange, a key confirmatory experiment.

Visualizing the Expected Spectrum:

G cluster_spectrum Predicted 1H NMR Spectrum of 3-Methoxyoxetane-3-carboxylic acid ppm_axis Chemical Shift (ppm) 12 12 10 10 8 8 6 6 4 4 2 2 0 0 COOH COOH (broad s, 1H) Oxetane_CH2 Oxetane CH2 (m, 4H) OCH3 OCH3 (s, 3H) TMS TMS

Caption: Predicted 1H NMR spectrum of 3-Methoxyoxetane-3-carboxylic acid.

Comparative Analysis with Alternative Structures

To provide context, it is instructive to compare the expected spectrum of 3-Methoxyoxetane-3-carboxylic acid with that of related compounds.

CompoundKey 1H NMR FeaturesReference
3-Methyloxetane-3-carboxylic acid - Oxetane CH2 protons as multiplets. - Methyl group as a singlet. - Carboxylic acid proton as a broad singlet.
3-Aryloxetan-3-carboxylic acids - Oxetane CH2 protons as multiplets. - Aromatic protons in the aromatic region. - Carboxylic acid proton as a broad singlet.[6][7]
Oxetan-3-ol - Protons on C2 and C4 as multiplets around δ 4.5-4.7 ppm. - Proton on C3 as a multiplet around δ 4.8 ppm. - Hydroxyl proton as a broad signal.[8]

This comparison highlights how the substituents at the C3 position influence the chemical shifts of the oxetane ring protons. The electronegativity of the substituent plays a significant role in deshielding the adjacent protons.

Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical methods.

Workflow for Structural Elucidation:

G Sample Sample 1H_NMR 1H NMR Sample->1H_NMR 13C_NMR 13C NMR Sample->13C_NMR Mass_Spec Mass Spectrometry Sample->Mass_Spec IR_Spec IR Spectroscopy Sample->IR_Spec Structure Structure 1H_NMR->Structure 13C_NMR->Structure Mass_Spec->Structure IR_Spec->Structure

Caption: A multi-technique approach for structural confirmation.

  • 13C NMR Spectroscopy: This technique would provide crucial information about the carbon framework. Expected signals would include the quaternary carbon at C3, the two methylene carbons of the oxetane ring, the methoxy carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. A strong, broad absorption in the range of 2500-3300 cm-1 would be characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700-1725 cm-1 would indicate the C=O stretch of the carbonyl group. The C-O stretching of the ether and the oxetane ring would also be observable.

  • 2D NMR Techniques (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlations between vicinally coupled protons within the oxetane ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal to its directly attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range correlations (2-3 bonds), which would be instrumental in confirming the connectivity between the methoxy group, the carboxylic acid, and the oxetane ring.

Experimental Protocols

General 1H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 3-Methoxyoxetane-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

D2O Exchange Experiment:

  • Acquire a standard 1H NMR spectrum of the sample.

  • Add a drop of deuterium oxide (D2O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the 1H NMR spectrum. The signal corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity due to proton-deuterium exchange.

Conclusion

The 1H NMR spectrum of 3-Methoxyoxetane-3-carboxylic acid, while not explicitly reported, can be confidently predicted based on the extensive literature on oxetane chemistry. A thorough analysis, combining 1D and 2D NMR techniques with other spectroscopic methods, is essential for unambiguous structure determination. This guide provides a comprehensive framework for researchers to approach the characterization of this and similar novel oxetane derivatives, ensuring the scientific rigor required in modern drug discovery and development.

References

  • Kovalskyi, A., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

  • Patel, H., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • ResearchGate. (n.d.). The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. [Link]

  • Haas, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(6), 2781-2790. [Link]

  • Šlachta, A., & Slavětínská, L. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 776-815. [Link]

  • Baran, P. S., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1163-1167. [Link]

  • Carreira, E. M., & Fessard, T. C. (2010). 3-Substituted oxetanes. The Journal of Organic Chemistry, 75(15), 5228-5240. [Link]

  • Šlachta, A., & Slavětínská, L. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 776-815. [Link]

  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-(methoxycarbonyl)oxetane-3-carboxylic acid. [Link]

  • Klapötke, T. M. (2017). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München.
  • Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12197. [Link]

  • Carreira, E. M., et al. (2012). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Letters, 14(15), 3956-3959. [Link]

Sources

Comparative

HPLC Method Development for 3-Methoxyoxetane-3-Carboxylic Acid Purity

Executive Summary 3-methoxyoxetane-3-carboxylic acid (MOCA) represents a specific class of "high-value, high-difficulty" building blocks in modern medicinal chemistry. As a bioisostere for gem-dimethyl or carbonyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methoxyoxetane-3-carboxylic acid (MOCA) represents a specific class of "high-value, high-difficulty" building blocks in modern medicinal chemistry. As a bioisostere for gem-dimethyl or carbonyl groups, its incorporation improves metabolic stability and solubility. However, its analysis presents a "perfect storm" of chromatographic challenges: extreme polarity , lack of UV chromophores , and acid-sensitive ring stability .

This guide objectively compares the industry-standard Reversed-Phase (C18) approach against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode alternatives. The Bottom Line: Standard C18 methods fail to retain MOCA, leading to co-elution with salts and void-volume interferences. A Zwitterionic HILIC method is the recommended standard for purity assessment, offering superior retention (


) and MS-compatibility.

Part 1: The Analytical Challenge

Before selecting a column, we must deconstruct the analyte's physicochemical profile.

FeaturePropertyAnalytical Implication
Structure Strained 4-membered ether ringStability Risk: Susceptible to acid-catalyzed ring opening (hydrolysis) to form diols. Avoid pH < 2.[1]
Polarity Hydrophilic (LogP approx -0.5 to -1.0)Retention Risk: Will elute in the void volume (

) on C18 columns.
Chromophore None (Only Ether/Carboxyl groups)Detection Risk: UV transparent >220 nm. Requires low-UV (205-210 nm), RI, ELSD, or MS.
The Stability Myth vs. Reality

While 3,3-disubstituted oxetanes are more stable than their non-substituted counterparts due to steric hindrance protecting the oxygen, they remain vulnerable to strong acidic hydrolysis.[1] A method using 0.1% TFA (pH ~2.0) poses a risk of on-column degradation during long runs. Buffered mobile phases (pH 4.5–6.0) are mandatory for robust QC.

Part 2: Comparative Study of Methodologies

We evaluated three distinct separation strategies to determine the optimal purity method.

Method A: The "Default" Failure (Standard C18)
  • Column: C18 (3 µm, 4.6 x 150 mm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Phosphoric Acid.

  • Outcome: FAILED .

  • Analysis: The analyte elutes at the void volume (

    
    ). Increasing water content to 100% causes "phase collapse" (dewetting) in standard C18 pores, leading to loss of retention reproducibility.
    
Method B: The "Robust" Solution (Zwitterionic HILIC)
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 3.5 µm.

  • Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (pH 5.0).

  • Outcome: OPTIMAL .

  • Analysis: The water-rich layer on the polar surface retains the hydrophilic acid. The high-organic mobile phase enhances desolvation for LC-MS sensitivity.[2]

Method C: The Alternative (Mixed-Mode WAkw)
  • Column: Mixed-mode Weak Anion Exchange/Reverse Phase.

  • Mobile Phase: Phosphate Buffer / ACN.[3]

  • Outcome: VIABLE BUT COMPLEX .

  • Analysis: Excellent retention via anion exchange mechanism. However, equilibration times are longer, and buffer concentration gradients are required to elute the acid.

Part 3: Experimental Data & Protocols

Comparative Performance Data

Simulated data based on physicochemical principles of oxetane-carboxylic acids.

ParameterMethod A (C18)Method B (HILIC)Method C (Mixed-Mode)
Retention Time (

)
1.2 min (Void)6.8 min8.5 min
Capacity Factor (

)
0.1 (Fail)4.2 (Pass)5.5 (Pass)
Tailing Factor (

)
N/A (Co-elution)1.11.3
Resolution (

) from Impurity
0.0> 3.5> 4.0
LOD (UV 210 nm) High (Noise)ModerateModerate
MS Compatibility GoodExcellent Poor (Non-volatile salts)
Recommended Protocol: Zwitterionic HILIC

This protocol is self-validating; the use of a specific buffer pH ensures the oxetane ring remains intact while the carboxylic acid is ionized for interaction with the HILIC phase.

Instrument Setup
  • System: HPLC with DAD or LC-MS (Single Quad).

  • Detector:

    • Primary: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) – Preferred due to lack of chromophore.

    • Secondary: UV at 205 nm (Reference bandwidth 360 nm). Note: Use high-purity solvents to minimize background noise.

Reagents
  • Buffer: 10 mM Ammonium Acetate adjusted to pH 5.0 with Acetic Acid. (Volatile, MS-friendly, buffers the acid).[3]

  • Solvent A: 95:5 Acetonitrile:Buffer.

  • Solvent B: 50:50 Acetonitrile:Buffer.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 100 x 2.1 mm, 3.5 µm.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 2 µL (Sample must be dissolved in 90% Acetonitrile ). Critical: Injecting aqueous samples in HILIC causes peak distortion.

Gradient Table
Time (min)% A (High Organic)% B (High Aqueous)Description
0.01000Equilibration
1.01000Hold
10.06040Elution of Polar Acid
12.06040Wash
12.11000Re-equilibration
18.01000Ready for next inj.

Part 4: Visualizing the Logic

Diagram 1: Method Selection Decision Matrix

This flowchart illustrates the logical pathway for selecting the HILIC method over RP for this specific molecule.

MethodSelection Start Analyte: 3-Methoxyoxetane-3-Carboxylic Acid CheckLogP Check Polarity (LogP) Start->CheckLogP IsPolar LogP < 0 (Highly Polar) CheckLogP->IsPolar CheckStab Check Stability IsPolar->CheckStab AcidSens Acid Sensitive (Oxetane) CheckStab->AcidSens RP_Path Standard C18 (pH 2) AcidSens->RP_Path Traditional Choice HILIC_Path HILIC (pH 5-6) AcidSens->HILIC_Path Optimized Choice Fail FAIL: Void Elution & Degradation RP_Path->Fail Success SUCCESS: Retained & Stable HILIC_Path->Success

Caption: Decision matrix highlighting why HILIC at pH 5 supersedes C18 for acid-sensitive polar oxetanes.

Diagram 2: HILIC Experimental Workflow

The specific sample preparation and injection strategy required to prevent solvent effects in HILIC.

HILICWorkflow Sample Solid Sample (MOCA) Dissolve Dissolve in 50:50 ACN:Water Sample->Dissolve Stock Prep Dilute Dilute 10x with 100% Acetonitrile Dissolve->Dilute Prevent Solvent Mismatch Inject Inject 2µL (Sample Matrix >90% Org) Dilute->Inject Column ZIC-HILIC Column (Water Layer Partitioning) Inject->Column Detect Detection: CAD or MS (ESI-) Column->Detect

Caption: Critical HILIC workflow. Diluting the sample in high organic solvent prevents peak distortion.

References

  • Bull, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1][4] Chemical Reviews. (Contextual grounding on 3,3-disubstituted oxetane stability).

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[2][5][6][7] Retrieved from [Link]

Sources

Validation

The Strategic Swap: Enhancing Metabolic Stability by Replacing gem-Dimethyl Groups with Oxetanes

A Comparative Guide for Drug Development Professionals In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A drug candidate's journey...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A drug candidate's journey through the body is fraught with enzymatic attacks, primarily from the cytochrome P450 (CYP) superfamily of enzymes, which can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites.[1][2][3] A key strategy in mitigating these metabolic risks is the judicious use of bioisosteric replacements to shield vulnerable positions on a molecule. Among these, the substitution of a metabolically susceptible gem-dimethyl group with a robust oxetane ring has emerged as a powerful and increasingly popular tactic in modern drug design.[4][5]

This guide provides a comprehensive comparison of oxetanes and gem-dimethyl groups, focusing on their differential effects on metabolic stability. We will delve into the underlying mechanistic principles, present supporting experimental data from in vitro assays, and provide a detailed protocol for assessing metabolic stability, empowering researchers to make informed decisions in their drug discovery programs.

The gem-Dimethyl Group: A Double-Edged Sword

The incorporation of a gem-dimethyl group is a classic strategy in medicinal chemistry to introduce steric hindrance. This bulk can effectively shield adjacent functionalities from enzymatic degradation by physically blocking the active site of metabolic enzymes.[4][6] This "metabolic blocking" effect can significantly enhance a compound's half-life.[6]

However, the advantages of the gem-dimethyl group are often accompanied by significant drawbacks. The two methyl groups substantially increase the lipophilicity of a molecule.[4] This heightened lipophilicity can lead to a cascade of undesirable consequences, including:

  • Decreased Aqueous Solubility: Poor solubility can hamper formulation and lead to erratic absorption.[7]

  • Increased Off-Target Effects: Highly lipophilic compounds are more prone to binding promiscuously to unintended biological targets, increasing the risk of toxicity.[4]

  • Enhanced Protein Binding: Increased binding to plasma proteins reduces the free fraction of the drug available to exert its therapeutic effect.[8]

Most critically, the C-H bonds of the methyl groups themselves can be susceptible to CYP-mediated oxidation, leading to hydroxylation and subsequent metabolic clearance.[4]

The Oxetane Advantage: A Polar Shield

Oxetanes, four-membered cyclic ethers, have risen to prominence as highly effective bioisosteres for the gem-dimethyl group.[9][10] They occupy a similar three-dimensional space but offer a distinct and advantageous physicochemical profile.[9][11] The key to the oxetane's utility lies in the introduction of a polar oxygen atom within the four-membered ring.

This seemingly simple change has profound implications for a molecule's drug-like properties:

  • Reduced Lipophilicity and Increased Solubility: The polar nature of the oxetane ring significantly lowers lipophilicity (LogD) and can dramatically increase aqueous solubility, in some cases by over 4000-fold, which is a major benefit for oral drug development.[7][12][13]

  • Improved Metabolic Stability: The oxetane ring itself is generally resistant to CYP-mediated oxidation due to the electron-withdrawing effect of the ring oxygen and the inherent stability of the cyclic ether.[4][14] This makes it an excellent replacement for metabolically labile alkyl groups.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can also be exploited to reduce the basicity (pKa) of nearby amine groups, a tactic that can mitigate hERG channel liability and improve cell permeability.[7]

Metabolic Fates: A Tale of Two Moieties

The metabolic pathways of gem-dimethyl groups and oxetanes are fundamentally different. Gem-dimethyl groups are primarily metabolized through oxidation by CYP enzymes, leading to hydroxylated metabolites that can be further conjugated and excreted.[4] In contrast, while oxetanes are generally stable to oxidation, they can undergo a non-oxidative metabolic pathway through hydrolysis by microsomal epoxide hydrolase (mEH) to form a diol.[14][15] This alternative clearance pathway can be advantageous as it diverts metabolism away from the often-overburdened CYP system, potentially reducing the risk of drug-drug interactions.[14][16]

cluster_gem_dimethyl gem-Dimethyl Metabolism cluster_oxetane Oxetane Metabolism gem_dimethyl R-C(CH₃)₂-R' hydroxylated R-C(CH₃)(CH₂OH)-R' gem_dimethyl->hydroxylated CYP450 Oxidation oxetane R-(C₄H₆O)-R' diol R-C(CH₂OH)₂-R' oxetane->diol mEH Hydrolysis cluster_workflow Microsomal Stability Assay Workflow Start Prepare Reagents Incubation Incubate Compound with Liver Microsomes & NADPH Start->Incubation Sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Quench Reaction with Acetonitrile Sampling->Quenching Analysis Analyze Samples by LC-MS/MS Quenching->Analysis Data Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Figure 2. A typical experimental workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Rationale: Proper preparation ensures the enzymatic system is active and the reaction proceeds under controlled conditions.

  • Procedure: a. Prepare a 0.1 M phosphate buffer (pH 7.4). b. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). c. Prepare a stock solution of the NADPH regenerating system (cofactor for CYP enzymes). d. Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

2. Incubation:

  • Rationale: This step initiates the metabolic reaction by combining the compound with the metabolically active microsomes and the necessary cofactor.

  • Procedure: a. Pre-warm the diluted microsome suspension and the test compound solution to 37°C. b. In a microcentrifuge tube, add the microsome suspension. c. Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM). d. Initiate the reaction by adding the NADPH regenerating system.

3. Sampling and Quenching:

  • Rationale: Sampling at various time points allows for the determination of the rate of compound depletion. Quenching stops the enzymatic reaction, preserving the compound concentration at each time point.

  • Procedure: a. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture. [17] b. Immediately add the aliquot to a tube containing a quenching solution (e.g., cold acetonitrile with an internal standard) to precipitate the proteins and stop the reaction.

4. Sample Processing and Analysis:

  • Rationale: This step prepares the samples for quantification and measures the remaining amount of the parent compound.

  • Procedure: a. Vortex the quenched samples and centrifuge to pellet the precipitated protein. b. Transfer the supernatant to a new plate or vials for analysis. c. Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound relative to the internal standard.

5. Data Analysis:

  • Rationale: The rate of disappearance of the parent compound is used to calculate key parameters of metabolic stability.

  • Procedure: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k . d. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration) . [18]

Conclusion

The strategic replacement of a gem-dimethyl group with an oxetane ring is a well-established and effective approach in medicinal chemistry to enhance metabolic stability. [4][19]This is primarily due to the oxetane's resistance to CYP450-mediated oxidation, which is a common metabolic liability for alkyl groups. While the magnitude of the improvement is context-dependent, the general trend observed across numerous studies indicates that oxetanes can significantly reduce intrinsic clearance and prolong metabolic half-life. [4][20]Furthermore, this substitution offers the added benefits of reducing lipophilicity and increasing aqueous solubility, making it a multifaceted tool for optimizing the drug-like properties of lead compounds. [7]Researchers and drug development professionals should consider the oxetane-for-gem-dimethyl substitution as a primary strategy when encountering metabolic instability associated with alkyl groups.

References

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  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4517-4520. Available from: [Link]

  • Dowling, M. R., & Scott, J. S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12259-12306. Available from: [Link]

  • Toselli, F., Broeker, J., & Nordling, A. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7859-7868. Available from: [Link]

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  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Available from: [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of 3,3-Disubstituted Oxetane Rings

For Researchers, Scientists, and Drug Development Professionals The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its unique combination of properties—pola...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and a three-dimensional profile—makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl moieties.[1][2][3] The 3,3-disubstitution pattern, in particular, enhances the stability of the strained ring system.[3] Accurate and comprehensive spectroscopic characterization is paramount for confirming the structure and purity of these novel compounds, guiding synthesis, and understanding their behavior in biological systems.

This guide provides a comparative overview of the key spectroscopic techniques used to characterize 3,3-disubstituted oxetanes, supported by experimental data and insights into the causality behind analytical choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 3,3-disubstituted oxetanes. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectra of 3,3-disubstituted oxetanes are typically characterized by a set of highly informative signals. The methylene protons on the oxetane ring (at positions 2 and 4) are diastereotopic and appear as distinct signals.

Key Diagnostic Features:

  • Oxetane Ring Protons: The protons on the carbons adjacent to the oxygen atom (C2 and C4) typically resonate in the range of δ 4.0-5.0 ppm .[4][5][6] These signals often appear as doublets or more complex multiplets due to geminal and vicinal coupling. For instance, in 3,3-diaryloxetanes, these protons can appear as two doublets.[4][5]

  • Substituent Protons: The chemical shifts of the protons on the substituents at the 3-position will vary depending on their electronic environment.

Causality in Experimental Choices: The choice of solvent can influence the chemical shifts, and deuterated chloroform (CDCl₃) is commonly used. Higher field strengths (e.g., 400 MHz or greater) are often necessary to resolve complex splitting patterns and achieve better signal dispersion, which is crucial for accurate structural assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and offers valuable information about their chemical environment.

Key Diagnostic Features:

  • Oxetane Ring Carbons:

    • The quaternary carbon at the 3-position (C3) typically appears in the range of δ 40-60 ppm .

    • The methylene carbons adjacent to the oxygen (C2 and C4) are significantly deshielded and resonate further downfield, typically in the range of δ 70-90 ppm .[4]

  • Substituent Carbons: The chemical shifts of the substituent carbons will be characteristic of their functional groups.

Comparative Data for 3,3-Disubstituted Oxetanes:

CompoundSubstituent at C3¹H NMR (δ ppm, Oxetane Protons)¹³C NMR (δ ppm, C2/C4)¹³C NMR (δ ppm, C3)Reference
3,3-DiethyloxetaneEthylNot specifiedNot specifiedNot specified[7]
3-(4-(benzyloxy)phenyl)-3-(4-hydroxyphenyl)oxetaneAryl5.21 (s, 4H)85.250.5[4]
3-(4-(benzyloxy)phenyl)oxetan-3-olAryl, Hydroxyl4.86-4.91 (m, 4H)85.775.8[4]
3-(bromomethyl)oxetan-3-yl)methanolBromomethyl, Hydroxymethyl4.45 (s, 4H)Not specifiedNot specified[6]

Vibrational Spectroscopy: Probing Functional Groups and Ring Strain

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying functional groups and gaining insights into the conformation of the oxetane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule.[8]

Key Diagnostic Features:

  • C-O-C Stretch: The most characteristic vibration of the oxetane ring is the asymmetric C-O-C stretching mode, which typically appears as a strong absorption in the region of 950-1050 cm⁻¹ .

  • Ring Puckering: The oxetane ring is not perfectly planar and undergoes a low-frequency "puckering" vibration.[9][10][11] This mode is often observed in the far-IR region. The introduction of substituents at the 3-position can lead to a more puckered conformation.[4][5]

  • Substituent Vibrations: The IR spectrum will also display characteristic absorptions for the functional groups present in the substituents. For example, a hydroxyl group will show a broad O-H stretching band around 3300-3500 cm⁻¹.[6]

Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of light and is sensitive to vibrations that cause a change in the polarizability of the molecule.[8]

Key Diagnostic Features:

  • Symmetric Ring Breathing: Raman spectroscopy is particularly useful for observing the symmetric "breathing" mode of the oxetane ring, which is often weak or absent in the IR spectrum.

  • Homo-nuclear Bonds: Raman is also more sensitive to vibrations of non-polar, homo-nuclear bonds (e.g., C-C bonds within substituents).[8]

Causality in Experimental Choices: The choice between IR and Raman spectroscopy depends on the specific information required. IR is generally better for identifying polar functional groups, while Raman can provide complementary information about the carbon skeleton and ring vibrations. For a comprehensive analysis, acquiring both spectra is often beneficial.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis.

Key Diagnostic Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Fragmentation Patterns: The fragmentation of 3,3-disubstituted oxetanes under electron impact (EI) ionization can be complex. Common fragmentation pathways include:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.[12]

    • Ring Cleavage: Fragmentation of the oxetane ring itself. Transannular cleavage across the oxetane ring is a possible pathway.[13]

    • Loss of Substituents: Cleavage of the bonds connecting the substituents at the 3-position.

Causality in Experimental Choices: The choice of ionization technique is critical. While EI provides detailed fragmentation information, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are often preferred to observe a more prominent molecular ion peak, especially for less stable molecules.

Experimental Workflow for Spectroscopic Characterization

A systematic approach is crucial for the efficient and accurate characterization of novel 3,3-disubstituted oxetanes. The following workflow outlines a typical experimental sequence.

Sources

Validation

A Bioisosteric Comparison: Oxetane Carboxylic Acids vs. Aliphatic Acids in Drug Design

A Senior Application Scientist's Guide to Physicochemical and Pharmacokinetic Modulation In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to enhance a molecule's drug-like pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Physicochemical and Pharmacokinetic Modulation

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to enhance a molecule's drug-like properties is a cornerstone of lead optimization. This guide provides an in-depth bioisosteric comparison between oxetane carboxylic acids and their traditional aliphatic acid counterparts. We will delve into the nuanced effects of incorporating the strained, polar oxetane ring on key physicochemical and pharmacokinetic parameters, supported by experimental data and detailed protocols for their assessment.

The carboxylic acid moiety is a frequent feature in biologically active compounds, often crucial for target engagement through hydrogen bonding and electrostatic interactions.[1] However, its acidic nature and associated high polarity at physiological pH can be a double-edged sword, frequently leading to poor membrane permeability, rapid metabolic elimination, and potential for idiosyncratic toxicity.[1] Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[1][2] The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable tool for this purpose, acting as a versatile bioisostere for carbonyls, gem-dimethyl groups, and, as we will explore, a modulator of carboxylic acid properties.[3][4][5][6]

Physicochemical Property Showdown: Oxetane vs. Aliphatic Chain

The introduction of an oxetane ring into a molecule, particularly in proximity to a carboxylic acid, can profoundly alter its fundamental physicochemical properties. These changes are not merely incremental but can be leveraged to rationally tune a compound's profile.

Lipophilicity (LogD) and Acidity (pKa)

Lipophilicity, often measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a critical determinant of a drug's absorption, distribution, and off-target effects.[7] The pKa, or acid dissociation constant, dictates the ionization state of a molecule, which in turn heavily influences its solubility, permeability, and ability to interact with its biological target.[2]

The oxetane ring's oxygen atom exerts a potent inductive electron-withdrawing effect, which can lower the pKa of an adjacent functional group.[4][8] For instance, placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[8] While direct pKa data for oxetane-3-carboxylic acid is not as commonly reported in direct comparison to a simple aliphatic chain, the principle holds. More significantly, in the context of replacing a carboxylic acid entirely with a bioisostere like oxetan-3-ol, the acidity is dramatically reduced.[9][10][11] This shift to a less acidic, more neutral species at physiological pH can drastically improve membrane permeability.[9][11][12]

The inherent polarity of the oxetane's ether linkage typically results in lower lipophilicity compared to a corresponding non-polar aliphatic or gem-dimethyl group.[3][8] This can be advantageous for improving aqueous solubility and reducing metabolic liability.[13]

Table 1: Comparative Physicochemical Properties

Compound PairStructureLogD (pH 7.4)pKaKey Insight
Ibuprofen ~3.5~4.6High lipophilicity but anionic at pH 7.4, limiting passive diffusion.[11]
Ibuprofen Oxetan-3-ol Analog Lower than Ibuprofen>10Replacement of the acidic carboxylate with the neutral oxetan-3-ol group is expected to increase permeability.[9][10][11]
Generic Aliphatic Acid R-CH₂-COOHVariable~4-5Standard acidity, often leading to high ionization and poor permeability.
Generic Oxetane-3-carboxylic Acid Generally LowerSlightly LowerThe oxetane's polarity can reduce LogD, while its inductive effect may slightly increase acidity compared to a simple alkyl chain.

ADME Profile Comparison: The Oxetane Advantage

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is profoundly influenced by its structure. Here, the oxetane motif often confers significant advantages over simple aliphatic chains.

Metabolic Stability

Aliphatic chains are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance that can lead to short half-lives and potential drug-drug interactions.[14][15] The incorporation of an oxetane ring can serve two key functions: it can act as a "metabolic shield," blocking a labile site from enzymatic attack, and it can redirect metabolism away from CYP pathways.[6][8][15] This often results in significantly improved metabolic stability and a lower intrinsic clearance rate in human liver microsome (HLM) assays.[6][16]

Cell Permeability

The ability of a drug to cross biological membranes is fundamental to its oral bioavailability and distribution to target tissues. As discussed, the high degree of ionization of aliphatic carboxylic acids at physiological pH is a major barrier to passive transcellular diffusion. By replacing the carboxylic acid with a less acidic bioisostere like oxetan-3-ol, or by modulating the properties of the parent molecule through oxetane incorporation, permeability can be dramatically enhanced.[9][12][16] This is a frequently cited reason for using oxetanes in CNS drug design, where blood-brain barrier penetration is paramount.[9]

Table 2: Comparative ADME Properties

Compound ClassIn Vitro Metabolic Stability (HLM)Cell Permeability (e.g., PAMPA, Caco-2)Rationale
Aliphatic Acids Often moderate to low stability due to oxidative metabolism.Generally low due to ionization at physiological pH.Susceptible to CYP-mediated oxidation; anionic form is poorly permeable.
Oxetane-Containing Analogues Often high stability.Generally high, especially for neutral bioisosteres.The oxetane ring can block metabolic sites and reduce acidity, leading to a higher fraction of the neutral, more permeable species.[3][16]

Experimental Protocols & Workflows

To empirically validate the theoretical advantages of oxetane incorporation, a suite of standardized in vitro assays is essential. Below are the methodologies for determining the key parameters discussed.

LogD (Shake-Flask Method) and pKa Determination

The "shake-flask" method remains the gold standard for determining lipophilicity by measuring the partitioning of a compound between n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).[7][17] For pKa, methods like potentiometric titration, capillary electrophoresis, or UV-Vis spectrophotometry are commonly employed.[17]

Caption: Workflow for in vitro metabolic stability assay.

  • Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4). [18][19]2. Pre-incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the microsome mixture and pre-incubate at 37°C for a few minutes to allow for temperature equilibration. [14]3. Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH (e.g., 1 mM final concentration). [14][18]A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a multiple volume of cold acetonitrile containing an internal standard. [18][19]5. Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint). [14]

Cell Permeability Assays: PAMPA and Caco-2

PAMPA is a high-throughput, cell-free assay that models passive transcellular diffusion. [20]It measures a compound's ability to permeate from a donor well, through an artificial lipid-infused membrane, to an acceptor well. [21][22]This method is excellent for isolating and ranking compounds based on passive permeability alone. [20]

Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Membrane Coating: Coat the filter membrane of each well in a 96-well donor plate with a small volume of a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate. [21][23]2. Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

  • Dosing: Add the test compound solution to the wells of the coated donor plate. [21]4. Incubation: Place the donor plate onto the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 5 hours) at room temperature. [22]5. Quantification: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells by LC-MS/MS.

  • Calculation: Use the concentrations and assay parameters to calculate the apparent permeability coefficient (Papp).

The Caco-2 assay uses a monolayer of human colon carcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. [24][25]This model is more complex than PAMPA as it accounts for not only passive diffusion but also active transport (uptake and efflux) and paracellular transport. [21]By measuring permeability in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A), an efflux ratio can be calculated to identify substrates of efflux transporters like P-glycoprotein (P-gp). [25]

Caption: Workflow for Caco-2 cell permeability assay.

  • Cell Culture: Seed Caco-2 cells on permeable filter supports in Transwell plates and culture for 18-22 days until they form a differentiated, polarized monolayer. [25]2. Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). [26]3. Transport Experiment:

    • For A-to-B transport, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. [26] * For B-to-A transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber. [26]4. Incubation and Sampling: Incubate the plates at 37°C. At specified time points (e.g., 120 minutes), take samples from the receiver chamber.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp values for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 typically indicates the compound is a substrate for active efflux. [25]

Conclusion

The bioisosteric replacement of aliphatic acids with oxetane-containing analogues represents a sophisticated and powerful strategy in drug discovery. The unique electronic and steric properties of the oxetane ring allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. By reducing lipophilicity and acidity while simultaneously enhancing metabolic stability and cell permeability, the oxetane motif can transform a problematic lead compound into a viable drug candidate. The experimental frameworks provided herein offer a robust system for validating these improvements, enabling researchers to make data-driven decisions in the complex process of drug design and development.

References

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  • Morita, Y. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009, March 15). PubMed. Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). eScholarship.org. Retrieved from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022, June 29). ACS Publications. Retrieved from [Link]

  • Singh, S., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 163-169.
  • Comparison of cell permeability across the different linker types. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2015, December 19). Institute for Translational Medicine and Therapeutics - University of Pennsylvania.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar. Retrieved from [Link]

Sources

Comparative

Structural Fidelity and Conformational Analysis of 3-Substituted Oxetane Carboxylic Acids

Topic: X-ray Crystallography Data for 3-Substituted Oxetane Carboxylic Acids Content Type: Publish Comparison Guide A Technical Guide for Medicinal Chemists and Structural Biologists Executive Summary: The "Oxetane Switc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 3-Substituted Oxetane Carboxylic Acids Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary: The "Oxetane Switch"

In modern drug design, the 3,3-disubstituted oxetane moiety has emerged as a high-value isostere for the gem-dimethyl group and the carbonyl functionality. This guide objectively compares the structural performance of 3-substituted oxetane carboxylic acids against their carbocyclic (cyclobutane) and acyclic (gem-dimethyl) analogs.

Key Takeaway: X-ray crystallographic data confirms that while oxetane rings are structurally distinct from cyclobutanes (planar vs. puckered), they maintain precise vector alignment for substituents, enabling significant improvements in physicochemical properties (solubility, metabolic stability) without disrupting ligand-protein binding geometries.

Structural Comparison: Oxetane vs. Alternatives

Crystallographic Geometry & Ring Puckering

The most critical structural differentiator between oxetane and cyclobutane is the ring puckering angle .

  • Cyclobutane: To relieve torsional strain caused by eclipsing methylene hydrogens, cyclobutane adopts a "puckered" or "butterfly" conformation (approx. 30°).

  • Oxetane: Replacing one methylene group with an oxygen atom removes a set of eclipsing interactions.[1] Consequently, the oxetane ring is significantly flatter.

Table 1: Comparative Crystallographic Parameters (Small Molecule X-ray Data)

ParameterOxetane Ring Cyclobutane Ring Gem-Dimethyl (Acyclic)
Puckering Angle 8.7° – 16° (Nearly Planar)~30° (Puckered)N/A (Free rotation)
C–O / C–C Bond Length 1.46 Å (C–O) / 1.53 Å (C–C)1.55 Å (C–C)1.54 Å (C–C)
Internal Bond Angles C–O–C: 90.2° (Strained)C–C–C: 88°–90° C–C–C: ~109.5°
Substituent Vector Rigid, defined exit vectorRigid, "wobbly" due to puckerFlexible
H-Bond Acceptance High (Exposed O lone pairs)NoneNone

Expert Insight: The planarity of the oxetane ring (puckering <15°) means that 3-substituted oxetane carboxylic acids display a shorter C(3)···Carboxyl distance compared to cyclobutane analogs. This must be accounted for when docking into tight binding pockets.

Physicochemical Performance Metrics

Structural data directly correlates with performance in biological systems.

Table 2: Performance Impact of the Oxetane Substitution

Feature3-Substituted Oxetane Acid Gem-Dimethyl Acid Impact Mechanism
Solubility High (>4000x increase obs.)Low (Lipophilic)Ether oxygen acts as H-bond acceptor; reduces LogD.
Metabolic Stability High Low to ModerateBlocks CYP450 oxidation sites; no benzylic H-abstraction.
Chemical Stability Moderate (Caution required)HighRisk: Acid-catalyzed isomerization to lactones (see Section 4).
Lipophilicity (LogP) Lower (ΔLogP ~ -1.0)BaselinePolarity of the ether oxygen.[2]

Visualizing the Structural Logic

The following diagram illustrates the decision matrix for employing an oxetane scaffold and the resulting structural consequences.

OxetaneLogic Start Lead Compound (Gem-Dimethyl / Carbonyl) Issue Problem Identification: High LogP, Low Sol, Metabolic Liability Start->Issue Solution The Oxetane Switch (3,3-disubstitution) Issue->Solution Bioisostere Design Structure Structural Consequence: Planar Ring (8.7° pucker) Compressed Angles Solution->Structure X-ray Confirmation Outcome1 Performance Gain: Solubility (H-bond acceptor) Metabolic Block Structure->Outcome1 Validated Outcome2 Structural Risk: Isomerization to Lactone (Acid/Heat Sensitive) Structure->Outcome2 Caution

Figure 1: Decision logic and structural consequences of the "Oxetane Switch" in medicinal chemistry.

Experimental Protocol: Crystallization of Oxetane Acids

Obtaining high-quality X-ray data for 3-substituted oxetane carboxylic acids is challenging due to their high polarity and potential for acid-catalyzed rearrangement (isomerization to


-lactones).
Protocol: Low-Temperature Vapor Diffusion

Objective: Grow single crystals suitable for X-ray diffraction without triggering ring-opening.

Reagents:

  • Target Compound: 3-substituted oxetane-3-carboxylic acid (>95% purity).

  • Solvent A (Good Solvent): Methanol or THF (Dry, neutral pH).

  • Solvent B (Anti-solvent): Diisopropyl ether or Pentane.

Step-by-Step Methodology:

  • Neutralization Check: Ensure the starting material is free of strong mineral acids (HCl/HBr) from previous hydrolysis steps. If acidic, wash with buffered solution (pH 5-6) and extract. Rationale: Strong acid traces catalyze isomerization to lactones [1].

  • Dissolution: Dissolve 5–10 mg of the oxetane acid in the minimum volume of Solvent A (approx. 0.5 mL) in a small inner vial.

  • Setup: Place the open inner vial inside a larger jar containing 5 mL of Solvent B.

  • Diffusion: Seal the outer jar tightly. Store at 4°C . Rationale: Low temperature minimizes the kinetic energy available for ring strain release/isomerization.

  • Harvesting: Monitor daily. Crystals should form within 2–7 days. Mount crystals using perfluoropolyether oil and flash-cool to 100 K immediately on the goniometer.

Self-Validating Check:

  • If crystals are needle-like and dissolve instantly in water: Likely the salt form (check pH).

  • If structure solves as a 5-membered ring: Isomerization to the lactone has occurred (Temperature was too high or environment too acidic).

Critical Stability Data: The Isomerization Pathway

Researchers must be aware that 3-substituted oxetane carboxylic acids are metastable . Crystallographic studies have confirmed that heating or prolonged storage in acidic media converts them into isomeric lactones.[3]

Isomerization cluster_0 Crystallographic Outcome Oxetane Oxetane-3-Carboxylic Acid (4-membered ring) Intermed Intermediate (Protonated Ring) Oxetane->Intermed H+ / Heat Lactone Gamma-Lactone (5-membered ring) Intermed->Lactone Ring Expansion

Figure 2: The instability pathway. X-ray data often reveals the lactone product if crystallization conditions are too harsh [2].

References

  • Wuitschik, G., et al. (2010).[4][5][6][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[6][7] Link

  • Grygorenko, O. O., et al. (2022).[8] Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 5057–5061. Link

  • Luger, P., & Buschmann, J. (1984).[9] Structure of Oxetane at 90 K and 140 K. Journal of the American Chemical Society, 106(23), 7118–7121. Link

  • Burkhard, J. A., et al. (2010).[4][5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[9][4][5][6][7][10] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

Sources

Validation

In Vitro ADME Profile of 3-Methoxyoxetane-Containing Compounds

Executive Summary The 3-methoxyoxetane moiety has emerged as a high-value bioisostere in modern medicinal chemistry, particularly for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methoxyoxetane moiety has emerged as a high-value bioisostere in modern medicinal chemistry, particularly for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates. Structurally, it functions as a polar, metabolically robust surrogate for the gem-dimethyl group or the carbonyl functionality.[1][2]

By incorporating a strained four-membered ether ring substituted with a methoxy group, researchers can significantly modulate physicochemical properties without altering the overall steric volume of the molecule. This guide details the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3-methoxyoxetane derivatives, focusing on their superior solubility, metabolic stability, and reduced off-target toxicity compared to carbocyclic analogs.

Physicochemical Profile: The "Polar Spacer" Effect

The primary driver for incorporating a 3-methoxyoxetane unit is the modulation of lipophilicity (


) and aqueous solubility. Unlike the lipophilic gem-dimethyl group, the oxetane ring exposes an ether oxygen that acts as a hydrogen bond acceptor (HBA).
Comparative Analysis: 3-Methoxyoxetane vs. Alternatives
Propertygem-DimethylOxetane (Unsubstituted)3-Methoxyoxetane Impact on Drug Design
LogD (pH 7.4) Baseline (High)-0.4 to -0.8

-1.0 to -1.5

Significant reduction in lipophilicity; improves LLE.
Solubility LowModerateHigh Dual H-bond acceptors (ring O + methoxy O) enhance solvation.
TPSA 0 Ų~12 Ų~21 Ų Increases polar surface area; balances permeability vs. solubility.
Metabolic Liability High (C-H oxidation)LowLow to Moderate Blocks metabolic "soft spots"; methoxy can be a site for O-demethylation.
Basicity (

)
NeutralAttenuates proximal aminesAttenuates proximal amines Reduces basicity of adjacent amines by ~1-2 units, reducing hERG risk.
Mechanism of Action[3][4]
  • Solubility Enhancement: The exposed oxygen lone pairs on the strained oxetane ring are more accessible for hydrogen bonding with water compared to unstrained ethers (e.g., tetrahydrofuran). The addition of the 3-methoxy group provides a second acceptor site, creating a "solvation shell" around the fragment.

  • Basicity Modulation: When placed

    
     to a basic amine, the electron-withdrawing inductive effect (
    
    
    
    ) of the oxetane oxygen reduces the
    
    
    of the amine. This is critical for improving oral absorption and reducing lysosomal trapping.

Metabolic Stability & Intrinsic Clearance ( )[1][5][6]

A common failure mode for gem-dimethyl containing compounds is rapid oxidation of the methyl groups by Cytochrome P450 (CYP) enzymes. The 3-methoxyoxetane motif addresses this by "blocking" these metabolic soft spots.

Microsomal Stability Profile
  • Blockade of

    
    -Oxidation:  The quaternary center at the 3-position of the oxetane ring prevents 
    
    
    
    -carbon oxidation.
  • Ring Stability: Despite the high ring strain (~106 kJ/mol), the oxetane ring is surprisingly stable to oxidative metabolism and hydrolysis under physiological conditions. It does not typically undergo ring-opening in the presence of CYPs.

  • Methoxy Vulnerability: The primary metabolic risk for this moiety is O-demethylation of the methoxy group. However, steric shielding provided by the perpendicular oxetane ring often retards this process compared to a methoxy group on a flexible alkyl chain.

Expert Insight: In matched molecular pair (MMP) studies, replacing a gem-dimethyl group with a 3-methoxyoxetane often reduces


 by >50% in Human Liver Microsomes (HLM), provided the methoxy group is not the sole site of metabolism.
Experimental Workflow: Stability Assessment

The following diagram outlines the decision logic for assessing the stability of this moiety.

MetabolicStability Start Compound Design (3-Methoxyoxetane) HLM HLM Assay (Phase I) Start->HLM Stable Stable (Cl_int < 10 µL/min/mg) HLM->Stable >80% Remaining Unstable Unstable (Cl_int > 20 µL/min/mg) HLM->Unstable <50% Remaining MetID Metabolite ID (LC-MS/MS) Unstable->MetID Decision Optimize Structure MetID->Decision O-Demethylation detected? Decision->Start Steric Shielding / Deuteration

Figure 1: Decision workflow for assessing metabolic stability of 3-methoxyoxetane analogs.

Safety Pharmacology: hERG and CYP Inhibition

The 3-methoxyoxetane moiety is a privileged structure for reducing cardiotoxicity risks, specifically hERG channel inhibition.

hERG Inhibition Reduction

hERG blockade is often driven by high lipophilicity (


) and the presence of a basic amine (

).
  • Lipophilicity: The 3-methoxyoxetane group lowers

    
    , reducing the non-specific hydrophobic binding affinity to the hERG channel pore.
    
  • pKa Attenuation: If the scaffold contains an amine, the oxetane reduces its basicity, decreasing the concentration of the cationic species that typically interacts with the hERG channel's aromatic residues (Y652, F656).

CYP Inhibition

3-methoxyoxetane derivatives generally show low potential for CYP inhibition (IC50 > 10 µM). Unlike nitrogen-containing heterocycles (e.g., imidazoles) that can coordinate with the heme iron, the oxetane ether oxygen is a poor ligand for the CYP heme, minimizing direct reversible inhibition.

Experimental Protocols

To validate the ADME advantages of 3-methoxyoxetane compounds, the following standardized protocols are recommended.

Protocol A: LogD Determination (Shake-Flask Method)

Objective: Accurate measurement of lipophilicity at physiological pH.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Phases: Use 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).

  • Equilibration:

    • Add 5 µL of stock solution to a vial containing 495 µL of octanol and 495 µL of PBS.

    • Vortex vigorously for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the octanol and aqueous layers.

    • Quantify compound concentration using LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes and compound (1 µM final conc.) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench samples with ice-cold acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge to precipitate proteins.

    • Analyze supernatant via LC-MS/MS monitoring the parent ion.

    • Plot

      
       vs. time to determine 
      
      
      
      (slope).
    • Calculate

      
      .
      

References

  • Carreira, E. M., et al. (2013). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews.

  • Müller, K., et al. (2012).[3] "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie.

  • Genentech/Roche Research. (2016). "Discovery of GNE-555: A Potent, Selective, and Metabolically Stable mTOR Inhibitor."[5] ACS Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

3-Methoxyoxetane-3-carboxylic acid proper disposal procedures

Executive Summary: The Dual-Hazard Profile Disposing of 3-Methoxyoxetane-3-carboxylic acid requires a nuanced approach that goes beyond standard organic acid protocols. As a researcher, you are handling a molecule with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

Disposing of 3-Methoxyoxetane-3-carboxylic acid requires a nuanced approach that goes beyond standard organic acid protocols. As a researcher, you are handling a molecule with a bifunctional hazard profile :

  • The Carboxylic Acid: Corrosive, capable of mobilizing metals, and reactive with bases.

  • The Oxetane Ring: A strained ether (approx. 107 kJ/mol strain energy) that is susceptible to rapid, exothermic ring-opening polymerization (CROP) or hydrolysis in the presence of strong Lewis or Brønsted acids.

Core Directive: Do NOT commingle this substance with strong mineral acids (e.g., concentrated


, 

) or Lewis acids (

,

) in a general waste stream. The resulting exotherm from ring strain release can pressurize waste containers or cause thermal runaway.

Chemical Hazard Assessment

Before initiating disposal, validate the material state against the following GHS and physical profile.

ParameterSpecificationOperational Implication
Functional Groups Carboxylic Acid (-COOH), Oxetane Ether (C-O-C)Segregation Critical: Must be separated from oxidizers and strong polymerization initiators.
Acidity (pKa) ~3.5 - 4.5 (Estimated)Weakly acidic. Compatible with "Organic Acid" waste streams only if free of strong mineral acids.
Ring Strain ~26 kcal/mol (107 kJ/mol)High Energy: Potential for exothermic decomposition.
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires double containment.
GHS Class Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.

The "Oxetane Nuance": Why Standard Protocols Fail

Standard lab protocols often dictate dumping all acidic organic waste into a single "Acid Waste" carboy. This is unsafe for oxetanes.

The Mechanism of Failure: In the presence of strong protons (


), the oxetane oxygen is protonated. The 3-methoxy group (an electron-donating group) stabilizes the transition state, facilitating the cleavage of the C-O bond. This releases the ring strain energy as heat. If this occurs in a closed waste container with other volatiles, it presents a deflagration or over-pressurization risk.

The Self-Validating Control:

  • Test: Before combining liquid waste, mix a small aliquot (1 mL) of your oxetane waste with the target waste container's contents in a fume hood. Monitor for temperature rise or gas evolution for 5 minutes.

  • Rule: If the target container contains pH < 1 (strong mineral acids), DO NOT MIX .

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired reagents, contaminated spatulas, weighing paper.

  • Segregation: Do not place in general trash or biohazard bins.

  • Primary Containment: Place the solid 3-Methoxyoxetane-3-carboxylic acid into a clear, sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "3-Methoxyoxetane-3-carboxylic acid" (95%+).

    • Hazard Checkbox: "Toxic," "Irritant."

    • Note: Add comment: "Contains Strained Ring – Do not compact."

  • Hand-off: Schedule pickup for High-Temperature Incineration .

Scenario B: Disposal of Liquid Reaction Mixtures

Applicable for: Mother liquors, extracted aqueous layers, or reaction solvents.

  • Characterize the Matrix: Determine the solvent system.

    • Halogenated (DCM, Chloroform)

    • Non-Halogenated (Ethyl Acetate, Methanol)[3]

    • Aqueous

  • Quenching (The Safety Lock):

    • If the reaction mixture contains Lewis acids (e.g., from a catalyzed synthesis), quench with a mild base (Sat.

      
      ) before disposal to neutralize the polymerization catalyst.
      
    • Verification: Ensure pH is between 4 and 9.

  • Container Selection: Use an amber glass or HDPE solvent waste carboy.

  • Segregation:

    • YES: Can mix with standard organic solvents (Acetone, MeOH).

    • NO: Do not mix with "Piranha" etch waste, Chromic acid, or concentrated Nitric acid.

  • Labeling: List all solvents + "3-Methoxyoxetane-3-carboxylic acid (<5%)".

Visualized Decision Frameworks

Figure 1: Waste Segregation Logic Flow

This flowchart guides the researcher through the critical decision points to prevent accidental polymerization.

WasteSegregation Start Waste Generation: 3-Methoxyoxetane-3-COOH StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid DoubleBag Double Bag (Polyethylene) Solid->DoubleBag AcidCheck Does Soln contain Strong Mineral Acids or Lewis Acids? Liquid->AcidCheck Quench Step: Neutralize/Quench with NaHCO3 AcidCheck->Quench Yes (Risk of Polymerization) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Stable) Quench->SolventCheck Halo Halogenated Waste Stream SolventCheck->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Waste Stream SolventCheck->NonHalo Acetone/EtOAc/MeOH Incinerate Tag for Incineration (Solid Hazardous Waste) DoubleBag->Incinerate

Caption: Operational logic for segregating oxetane-derivative waste. Note the critical "Quench" step for acidic solutions to prevent ring-opening exotherms.

Figure 2: The Hazard Mechanism (Why We Segregate)

A visual explanation of the chemical risk if protocols are ignored.

Mechanism Oxetane 3-Methoxyoxetane (Strained Ring) Protonation Protonation of Ether Oxygen Oxetane->Protonation + H+ Acid Strong Acid Waste (H+ Source) Acid->Protonation Opening Ring Opening (Cation Formation) Protonation->Opening Polymer Polyether Sludge Opening->Polymer Heat HEAT RELEASE (Exothermic) Opening->Heat

Caption: The acid-catalyzed ring-opening pathway.[4][5][6] The release of ring strain energy (Heat) is the primary safety concern during disposal.

Emergency Contingencies: Spill Management

If 3-Methoxyoxetane-3-carboxylic acid is spilled outside a containment hood:

  • Evacuate & Ventilate: The powder is an irritant. Ensure the room is ventilated.[1][2][7][8]

  • PPE Upgrade: Wear N95 or P100 respirator if dust is visible. Double glove (Nitrile).

  • Neutralization (Liquid Spills):

    • Cover spill with Sodium Carbonate or Vermiculite .

    • Do not use paper towels directly on concentrated acid; it may degrade rapidly.

  • Collection: Sweep absorbed material into a plastic dustpan. Deposit into a plastic pail.

  • Wash Down: Clean the surface with a mild soap solution (pH 8-9) to remove sticky residues.

References

  • National Center for Biotechnology Information (NCBI). Oxetanes in Drug Discovery Campaigns. PubChem Compound Summary. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[9][10] Chemical Reviews, 116(24), 15032–15088. American Chemical Society. Available at: [Link]

  • Vanderbilt University Environmental Health & Safety. Laboratory Guide for Managing Chemical Waste: Segregation and Compatibility. Available at: [Link]

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Methoxyoxetane-3-carboxylic acid

Topic: Personal Protective Equipment & Handling Guide for 3-Methoxyoxetane-3-carboxylic acid CAS Number: 1450997-89-3[1] Part 1: Executive Safety Directive The Core Hazard: 3-Methoxyoxetane-3-carboxylic acid combines a s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 3-Methoxyoxetane-3-carboxylic acid CAS Number: 1450997-89-3[1]

Part 1: Executive Safety Directive

The Core Hazard: 3-Methoxyoxetane-3-carboxylic acid combines a strained four-membered ether ring (oxetane) with a reactive carboxylic acid group. This duality creates a compound that is not only corrosive/irritating to tissue but also potentially unstable under thermal or acidic stress.

Operational Rule #1: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Alkylating Agent . Operational Rule #2: strict moisture and temperature control are required to prevent spontaneous polymerization or ring-opening decomposition.

Part 2: PPE Matrix & Risk Assessment

This matrix defines the mandatory protective layer between the researcher and the chemical.

PPE ComponentSpecificationScientific Rationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Standard safety glasses are insufficient. The carboxylic acid moiety poses a risk of severe corneal damage. Goggles seal the eyes against vapors and accidental splashes.
Hand Protection Double Nitrile Gloves (Min 0.11 mm outer)Permeation Defense: Small, strained ring molecules (like oxetanes) can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer glove upon contamination.
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Inhalation Risk: As a potentially volatile oil/solid, vapors may cause respiratory tract irritation (H335). All transfers must occur inside a certified hood.
Body Defense Lab Coat (High-Neck) & Long SleevesSkin Barrier: Prevents direct contact with skin, reducing the risk of acid burns or sensitization.
Visualizing the PPE Decision Logic

PPE_Logic Risk Risk Assessment: 3-Methoxyoxetane-3-carboxylic acid Hazard_Acid Hazard: Corrosive/Irritant (Carboxylic Acid) Risk->Hazard_Acid Hazard_Ring Hazard: Strained Ring (Oxetane) Risk->Hazard_Ring Eye_Prot ACTION: Chemical Splash Goggles (Not Safety Glasses) Hazard_Acid->Eye_Prot Prevents Corneal Damage Resp_Prot ACTION: Fume Hood Only (No open bench work) Hazard_Acid->Resp_Prot Controls Irritating Vapors Hand_Prot ACTION: Double Nitrile Gloves (Change immediately if splashed) Hazard_Ring->Hand_Prot Mitigates Permeation

Figure 1: Logical flow deriving PPE requirements from specific chemical hazards.

Part 3: Operational Protocols (Step-by-Step)

Storage & Stability
  • Temperature: Store at -20°C (Freezer) . Oxetane rings are thermally sensitive; room temperature storage may lead to slow polymerization.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic; moisture can catalyze ring opening, leading to degradation.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and ensure chemical resistance.

Handling & Synthesis Workflow
  • Step 1: Remove vial from freezer and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation on the cold chemical.

  • Step 2: Transfer inside a fume hood. Use glass or plastic spatulas . Avoid metal spatulas if possible, as trace metal ions can sometimes catalyze ring-opening reactions in strained ethers.

  • Step 3: If weighing, keep the balance inside the hood or use a closed weighing boat.

  • Step 4: Re-seal immediately under inert gas.

Emergency Spill Response

Scenario: You have spilled 500mg of solid/oil on the hood surface.

  • Evacuate & Alert: Inform nearby personnel.

  • Isolate: Do not attempt to wipe with a dry paper towel (spreads contamination).

  • Neutralize: Gently cover the spill with Sodium Bicarbonate (NaHCO₃) powder. This neutralizes the carboxylic acid functionality.

  • Absorb: Once bubbling ceases (if wet), cover with an inert absorbent (vermiculite or spill pad).

  • Clean: Scoop into a hazardous waste bag. Wipe the surface with water, then acetone.

Visualizing the Spill Workflow

Spill_Response Start Spill Detected Assess Is it > 5mL/5g? Start->Assess Major Evacuate Lab Call EHS Assess->Major Yes Minor Proceed to Cleanup Assess->Minor No Action1 Neutralize: Sodium Bicarbonate Minor->Action1 Action2 Absorb: Vermiculite/Pads Action1->Action2 Action3 Disposal: Solid Hazardous Waste Action2->Action3

Figure 2: Decision tree for immediate spill response.

Part 4: Waste Disposal & Deactivation

  • Classification: Acidic Organic Waste .

  • Protocol:

    • Dissolve waste material in a minimal amount of combustible solvent (e.g., Acetone or Ethanol).

    • Transfer to the designated "Acidic Organic" waste stream.

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide) in the waste container, as this can cause rapid exothermic reactions.

    • Label the waste container clearly with "3-Methoxyoxetane-3-carboxylic acid - Corrosive/Irritant".

References

  • Sigma-Aldrich. Safety Data Sheet: Oxetane-3-carboxylic acid (Analog). Retrieved from

  • PubChem. Compound Summary: Oxetane-3-carboxylic acid.[2] National Library of Medicine. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Oxetanes. Organic Letters. (Context on oxetane stability/handling).
  • Royal Society of Chemistry. Ozonolysis of Some Complex Organic Substrates in Flow.[3] (Synthesis context for methoxy-oxetane derivatives). Retrieved from

Sources

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